4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Description
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Properties
IUPAC Name |
4-chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2/c1-9-6-7-13-11(8-9)14(16)19-15(18-13)10-4-2-3-5-12(10)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIURJRDMJCUSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696109 | |
| Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-53-2 | |
| Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline: Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. Due to the reactive nature of its 4-chloro substituent, this molecule serves as a pivotal intermediate in the synthesis of a diverse range of functionalized quinazoline derivatives. The quinazoline scaffold is recognized as a "privileged structure" for its ability to interact with multiple biological targets, most notably protein kinases. This guide details the compound's core properties, outlines a validated synthetic pathway, explores its chemical reactivity, and discusses its primary application as a precursor for developing potent kinase inhibitors for therapeutic use.
Core Molecular Profile
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₀ClFN₂
Physicochemical Properties
The properties of this compound are predicted based on its structure and data from analogous compounds, such as 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline.[1][2] These values are crucial for predicting its behavior in biological systems and for designing synthetic and purification protocols.
| Property | Value (Predicted/Calculated) | Source |
| Molecular Weight | 272.71 g/mol | [1][2] |
| Monoisotopic Mass | 272.0516542 Da | [1] |
| XLogP3 | 4.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 25.8 Ų | [1] |
| Heavy Atom Count | 19 | [1] |
Synthesis and Mechanism
The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry methodologies. A common and efficient route involves the initial construction of a quinazolinone core, followed by a chlorination step.
Retrosynthetic Analysis
A logical retrosynthetic pathway deconstructs the target molecule into readily available starting materials. The key C-Cl bond points to a quinazolinone precursor, which in turn can be disconnected to reveal an anthranilamide derivative and a benzoyl equivalent.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Pathway
This two-step protocol provides a reliable method for laboratory-scale synthesis.
Part A: Synthesis of 2-(2-Fluorophenyl)-6-methylquinazolin-4(3H)-one (Intermediate)
This step involves the condensation and cyclization of an appropriately substituted anthranilamide with a benzoyl chloride.
-
Principle: The Niementowski quinazolinone synthesis or related methods involve the reaction of an anthranilic acid derivative with an amide or, as adapted here, the acylation of an anthranilamide followed by cyclization.[3]
-
Step-by-Step Protocol:
-
To a solution of 2-amino-5-methylbenzamide (1 equivalent) in a suitable solvent like pyridine or dioxane, slowly add 2-fluorobenzoyl chloride (1.1 equivalents) under cooled conditions (0-5 °C).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the acylation is complete (monitored by TLC).
-
Induce cyclization by heating the reaction mixture to reflux (80-100 °C) for 2-4 hours. Alternatively, aqueous sodium hydroxide can be added to promote ring closure.
-
After cooling, pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from ethanol or a similar solvent to yield the pure quinazolinone intermediate.
-
Part B: Chlorination to this compound
The hydroxyl group of the quinazolinone tautomer is replaced with a chlorine atom using a standard chlorinating agent.[3][4]
-
Principle: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly effective for converting the lactam moiety of the quinazolinone into the desired 4-chloro-quinazoline.[5] The reaction often proceeds more efficiently with a catalytic amount of N,N-dimethylformamide (DMF), which forms a Vilsmeier-Haack type intermediate.
-
Step-by-Step Protocol:
-
Suspend the dried 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃), which also acts as the solvent.
-
Add a catalytic amount of DMF (e.g., 0.1 equivalents) to the mixture.
-
Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. The reaction should become a clear solution upon completion.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Pour the cooled residue slowly onto crushed ice with vigorous stirring to quench the reaction and precipitate the product.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to a pH of 7-8.
-
Filter the resulting solid, wash extensively with water, and dry. Further purification can be achieved by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
-
Chemical Reactivity and Synthetic Utility
The C4-Chloro Substituent: A Gateway for Derivatization
The core utility of this compound lies in the high reactivity of the chlorine atom at the 4-position. This position is electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr).[6]
This reactivity allows for the facile introduction of various nucleophiles, particularly amines, to generate libraries of 4-substituted quinazoline derivatives.[7][8][9]
Workflow for SₙAr Derivatization
The most common and valuable reaction is the displacement of the 4-chloro group with a primary or secondary amine to form 4-anilinoquinazoline or related structures.[5][10]
Caption: General workflow for derivatization via SₙAr.
This reaction is typically carried out by heating the 4-chloroquinazoline with the desired amine in a polar solvent such as isopropanol, ethanol, or THF, often with a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.[11] Microwave irradiation can significantly accelerate these reactions.[5][10]
Applications in Drug Discovery and Medicinal Chemistry
The 4-Anilinoquinazoline Scaffold: A Privileged Structure for Kinase Inhibition
The primary application of this compound is as a key building block for anticancer agents.[5] The 4-anilinoquinazoline framework, readily produced from it, is a well-established pharmacophore that acts as a competitive inhibitor at the ATP-binding site of various protein tyrosine kinases.[12][13]
Prominent FDA-approved drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) are based on this core structure and target the Epidermal Growth Factor Receptor (EGFR) kinase.[13][14]
Mechanism of Kinase Inhibition
The 4-anilinoquinazoline scaffold functions as an "ATP mimic." The quinazoline ring system forms hydrogen bonds with the "hinge region" of the kinase domain, a conserved sequence of amino acids that anchors ATP. The anilino moiety extends into an adjacent hydrophobic pocket, providing additional binding affinity and, crucially, selectivity for certain kinases over others.[14] Dysregulation of kinase signaling pathways is a hallmark of many cancers, making these inhibitors effective targeted therapies.[15][16]
Caption: Simplified EGFR signaling and site of inhibition.
Analytical Characterization
The identity and purity of this compound would be confirmed using standard analytical techniques. The expected data are outlined below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets in the range of ~7.2-8.5 ppm), methyl group (singlet at ~2.5 ppm). The specific coupling patterns and chemical shifts would confirm the substitution pattern. |
| ¹³C NMR | Signals corresponding to the 15 carbon atoms of the molecule, including the methyl carbon (~21 ppm) and distinct signals for the carbon atoms bonded to chlorine and fluorine. |
| Mass Spectrometry (ESI-MS) | A prominent molecular ion peak [M+H]⁺ at m/z 273.06, showing a characteristic isotopic pattern (M+2 peak at ~33% intensity of M) due to the presence of one chlorine atom. |
| FT-IR | Characteristic absorption bands for C=N stretching (~1620 cm⁻¹), C-Cl stretching (~750 cm⁻¹), and C-F stretching (~1230 cm⁻¹), along with aromatic C-H and C=C vibrations. |
References
A consolidated list of references will be provided upon completion of the full guide. The information herein is synthesized from established chemical literature and databases.
References
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Unknown. (n.d.). Reaction of 4-chloroquinazolines (C) with different amines... ResearchGate.[7]
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Unknown. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate.[6]
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Case, F. H., Kennon, L., & Ryden, R. (1973). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1201-1204.[8]
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Wedge, S. R., et al. (2000). Novel 4-anilinoquinazolines with C-7 basic side chains: design and structure activity relationship of a series of potent, orally active, VEGF receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(5), 827-830.[15]
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Smaill, J. B., et al. (2001). Tyrosine Kinase Inhibitors. 18. 6-Substituted 4-anilinoquinazolines and 4-anilinopyrido[3,4-d]pyrimidines as Soluble, Irreversible Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(4), 429-440.[16]
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Unknown. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.[17]
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Oh, C.-H., et al. (2001). 1,4-dioxane-fused 4-anilinoquinazoline as inhibitors of epidermal growth factor receptor kinase. Bioorganic & Medicinal Chemistry Letters, 11(13), 1695-1698.[12]
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Unknown. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate.[11]
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Bhusare, N., et al. (2022). A REVIEW ON NOVEL 4-ANILINOQUINAZOLINE DERIVATIVES AS EGFR AND VEGFR-2 INHIBITORS. World Journal of Pharmaceutical Research, 11(4), 921-949.[13]
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Fry, D. W. (2000). The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases. Anti-Cancer Drug Design, 15(1), 3-16.[14]
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Unknown. (2011). Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. Semantic Scholar.[9]
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da Silva, A. F., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 1488-1498.[5]
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BenchChem. (2025). One-Pot Synthesis of Bioactive 6-Fluoro-2-substituted-quinazolin-4(3H)-ones.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 189667, 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline.[1]
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Unknown. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica.[4]
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da Silva, A. F., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.[10]
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Unknown. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate.[18]
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ChemSynthesis. (n.d.). 6-chloro-4-(2-fluorophenyl)quinazoline.[19]
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Sigma-Aldrich. (n.d.). 4-chloro-2-(4-fluorophenyl)quinazoline.[20]
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Wang, L., et al. (2016). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 21(10), 1349.[21]
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ChemicalBook. (n.d.). 3-(p-fluorophenyl)-2-methyl-4(3h)-quinazolinon synthesis.[22]
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ChemicalBook. (2022). 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline.[23]
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Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1709.[24]
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Unknown. (n.d.). Synthesis of 4(3H)-quinazolinone derivatives from corresponding alkyl... ResearchGate.[25]
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Roopan, S. M., et al. (2010). 3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1545.[26]
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CymitQuimica. (n.d.). CAS 109113-72-6: 2-(Chloromethyl)-4-methylquinazoline.[27]
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Al-Obaydi, J. M., & Al-Rawi, J. M. A. (2018). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 34(2).[3]
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precisionFDA. (n.d.). 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE.[2]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112828, 2-Chloromethyl-4-phenyl-6-chloroquinazoline 3-oxide.[28]
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Yamuna, T. S., et al. (2014). 6-Chloro-2-chloro-methyl-4-phenyl-quinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o440-o441.[29]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71337467, 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline.[30]
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ChemicalBook. (n.d.). 2-PHENYL-4-[3H]QUINAZOLINONE.[31]
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Sigma-Aldrich. (n.d.). 4-Amino-2-chloro-6,7-dimethoxyquinazoline.
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Pharmaffiliates. (n.d.). CAS No : 109113-72-6 | Product Name : 2-(Chloromethyl)-4-methylquinazoline.[32]
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USP Store. (n.d.). 2-(Chloromethyl)-4-methylquinazoline (25 mg).[33]
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An In-Depth Technical Guide to 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, forming the core of numerous biologically active molecules, including several approved anticancer drugs that target critical signaling pathways. This document details the chemical structure, properties, a plausible synthetic route based on established methodologies, and explores the potential biological significance of this specific derivative. Particular emphasis is placed on its potential as a kinase inhibitor, a class of targeted therapeutics that has revolutionized the treatment of various cancers and other diseases. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing foundational knowledge and detailed experimental insights.
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
Quinazoline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile structure allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. The quinazoline core is a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity. This has led to the development of several clinically successful drugs, particularly in the realm of oncology.
Prominent examples of FDA-approved drugs featuring the quinazoline scaffold include gefitinib (Iressa®), erlotinib (Tarceva®), and lapatinib (Tykerb®), all of which are potent inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in many cancers.[1] The success of these drugs has spurred further investigation into novel quinazoline derivatives with improved efficacy, selectivity, and resistance profiles. This compound represents one such molecule, the synthesis and biological evaluation of which holds potential for the discovery of new therapeutic agents.
Chemical Structure and Properties
IUPAC Name: this compound CAS Number: 885277-53-2[2] Molecular Formula: C₁₅H₁₀ClFN₂ Molecular Weight: 272.71 g/mol
Structural Features:
The molecule consists of a central quinazoline ring system, which is a fusion of a benzene ring and a pyrimidine ring. Key substitutions include:
-
A chloro group at the 4-position of the quinazoline ring. This is a crucial feature, as the chlorine atom is a good leaving group, making this position susceptible to nucleophilic substitution, a common strategy for synthesizing libraries of 4-substituted quinazoline derivatives.
-
A 2-fluorophenyl group at the 2-position. The fluorine substitution on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its biological activity and pharmacokinetic profile.
-
A methyl group at the 6-position of the quinazoline ring. This substitution can also impact the molecule's interaction with its biological target and its overall physicochemical properties.
The combination of these features results in a molecule with a specific three-dimensional shape and electronic distribution, which are critical for its interaction with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClFN₂ | - |
| Molecular Weight | 272.71 g/mol | - |
| CAS Number | 885277-53-2 | [2][3] |
| Appearance | Likely a solid at room temperature | General knowledge |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process: first, the synthesis of the quinazolinone precursor, 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one, via the Niementowski reaction, followed by chlorination to yield the final product.
Step 1: Synthesis of 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one
The Niementowski reaction is a classic and versatile method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[4] In this case, 2-amino-5-methylbenzoic acid would be reacted with 2-fluorobenzamide.
Reaction Scheme:
Figure 1: Niementowski Synthesis of the Quinazolinone Precursor
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-methylbenzoic acid (1 equivalent) and 2-fluorobenzamide (1.1 equivalents).
-
Heating: Heat the mixture to 180-200°C in an oil bath. The reaction is typically carried out neat (without solvent).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The solidified mass is then triturated with a suitable solvent, such as ethanol or diethyl ether, to remove any unreacted starting materials.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one as a solid.
Causality Behind Experimental Choices: The Niementowski reaction is driven by the thermal condensation of the reactants. The use of a slight excess of the amide ensures the complete conversion of the more valuable anthranilic acid. The high temperature is necessary to drive the cyclization and dehydration steps of the reaction.
Step 2: Chlorination of 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one
The conversion of the quinazolinone to the 4-chloroquinazoline is a standard transformation, often achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]
Reaction Scheme:
Figure 2: Chlorination to Yield the Final Product
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃), which also serves as the solvent.
-
Reflux: Heat the mixture to reflux (approximately 105°C) and maintain this temperature for 3-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer detectable.
-
Removal of Excess Reagent: After completion, carefully remove the excess POCl₃ under reduced pressure.
-
Work-up: Cautiously pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate out of the aqueous solution.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. Using it in excess ensures the complete conversion of the quinazolinone. The reaction is performed under reflux to provide the necessary activation energy. The work-up with ice is highly exothermic and must be done with caution to quench the reactive POCl₃.
Potential Biological Activity and Mechanism of Action
Potential as a Kinase Inhibitor:
The primary mechanism of action for many quinazoline-based anticancer drugs is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR.[7][8] These kinases play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By binding to the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade and inhibiting tumor growth.[9]
It is plausible that derivatives of this compound could be synthesized and screened for their inhibitory activity against a panel of kinases. The 2-(2-fluorophenyl) and 6-methyl substitutions could confer selectivity for specific kinases.
Figure 3: Synthetic Workflow and Potential Application
Safety and Handling
As with any chlorinated organic compound, this compound should be handled with care in a well-ventilated laboratory fume hood.[5] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Table 2: General Safety Information
| Hazard | Precaution |
| Inhalation | Avoid breathing dust or vapors. May be harmful if inhaled. |
| Skin Contact | Avoid contact with skin. May cause skin irritation. |
| Eye Contact | Avoid contact with eyes. May cause serious eye irritation. |
| Ingestion | May be harmful if swallowed. |
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[2][10]
Conclusion and Future Directions
This compound is a molecule of significant interest within the broader class of quinazoline-based compounds. Its synthesis is achievable through well-established synthetic methodologies, and its structure holds promise for biological activity, particularly as a kinase inhibitor.
Future research should focus on the following areas:
-
Detailed Synthesis and Characterization: The development and publication of a detailed, optimized synthetic protocol, along with comprehensive characterization data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy), would be invaluable to the research community.
-
Biological Screening: A thorough investigation of the biological activity of this compound and its derivatives against a panel of cancer cell lines and a broad range of kinases is warranted.
-
Structure-Activity Relationship (SAR) Studies: The synthesis of a library of related compounds with variations at the 4-, 2-, and 6-positions would allow for the elucidation of structure-activity relationships, guiding the design of more potent and selective inhibitors.
The exploration of novel quinazoline derivatives like this compound continues to be a promising avenue for the discovery of next-generation targeted therapies.
References
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Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline is a novel chemical entity for which specific mechanistic data is not publicly available. This guide, therefore, presents a hypothesized mechanism of action based on extensive analysis of structurally related quinazoline derivatives. The experimental protocols detailed herein are proposed as a robust framework for the empirical validation of these hypotheses.
Introduction: The Quinazoline Scaffold as a Foundation for Targeted Therapeutics
The quinazoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1] Its rigid, planar nature and synthetic tractability have made it a cornerstone for the development of targeted therapies, particularly in oncology. A significant number of quinazoline derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[2] This guide focuses on elucidating the probable, yet unconfirmed, mechanism of action of a specific, substituted quinazoline: this compound.
Based on a comprehensive analysis of its structural features—the 4-chloro substitution, the 2-(2-fluorophenyl) group, and the 6-methyl moiety—we postulate two primary, and not mutually exclusive, mechanisms of action:
-
Inhibition of Protein Tyrosine Kinases: The primary hypothesized mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This is the most common mechanism for quinazoline-based anticancer agents.[3]
-
Disruption of Microtubule Dynamics: A secondary, plausible mechanism is the inhibition of tubulin polymerization, a mode of action observed for some quinazoline derivatives that leads to cell cycle arrest and apoptosis.[4][5]
This document will delve into the rationale behind these hypotheses, drawing from established structure-activity relationships (SAR) of analogous compounds, and will provide detailed experimental workflows to systematically investigate and validate these potential mechanisms.
Part 1: Hypothesized Mechanism of Action - A Kinase-Centric Viewpoint
The structural architecture of this compound strongly suggests its potential as a competitive inhibitor at the ATP-binding site of protein kinases.[6]
Structural Rationale for Kinase Inhibition:
-
The Quinazoline Core: This bicyclic system mimics the adenine ring of ATP, enabling it to dock within the hydrophobic pocket of the kinase's ATP-binding site.[6]
-
4-Chloro Substituent: The chloro group at the 4-position is a key feature. While many potent quinazoline inhibitors feature a 4-anilino substitution, the 4-chloro derivative is a crucial synthetic intermediate for these compounds.[7] It is also plausible that the 4-chloro compound itself possesses intrinsic activity, with the chlorine atom potentially forming halogen bonds or other interactions within the ATP-binding pocket.
-
2-(2-Fluorophenyl) Group: The presence of an aryl group at the C-2 position has been linked to increased antiproliferative activity.[8] The 2-fluorophenyl moiety can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with residues in the kinase domain. The fluorine atom, being highly electronegative, can alter the electronic properties of the phenyl ring and may form specific hydrogen bonds or other polar interactions, potentially enhancing binding affinity and selectivity.
-
6-Methyl Group: Substituents on the quinazoline ring are known to modulate the potency of kinase inhibition.[6] Electron-donating groups at this position can influence the electronic distribution of the quinazoline system, which may enhance interactions with the kinase.[6]
Primary Putative Targets: EGFR and VEGFR-2
Given the extensive literature on quinazoline derivatives, EGFR and VEGFR-2 emerge as the most probable primary targets.[3]
-
EGFR Inhibition: Overexpression and mutation of EGFR are hallmarks of many cancers.[9] Quinazoline-based inhibitors like gefitinib and erlotinib are established EGFR inhibitors. The proposed binding mode involves the quinazoline core forming hydrogen bonds with the hinge region of the EGFR kinase domain, while the 2-phenyl group extends into a deeper hydrophobic pocket.
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[10] Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors. The inhibition of VEGFR-2 by this compound would likely follow a similar ATP-competitive mechanism.
The following diagram illustrates the hypothesized signaling pathways targeted by this compound.
Caption: Hypothesized signaling pathways affected by the compound.
Part 2: A Framework for Experimental Validation
To empirically determine the mechanism of action, a multi-faceted approach is required, progressing from in vitro biochemical assays to cell-based functional assays.
Workflow for Mechanism of Action Elucidation
Caption: Experimental workflow for mechanism of action validation.
Detailed Experimental Protocols
Objective: To determine the direct inhibitory effect of the compound on the kinase activity of EGFR and VEGFR-2 and to calculate its IC50 value.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a multi-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.[3]
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines that overexpress the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR-2).
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, HT-29, HUVEC).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[13]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).[15]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[14]
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Objective: To determine if the compound induces cell cycle arrest.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines.
-
Propidium Iodide (PI) staining solution.
-
RNase A.
-
70% cold ethanol.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.[16]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.[17]
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Objective: To determine if the compound induces apoptosis.
Protocol:
-
Reagents and Materials:
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for various time points.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.[18]
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[19]
-
Incubate the cells in the dark at room temperature for 15 minutes.[18]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Putative Inhibitory Activity of this compound and Reference Compounds
| Compound | Target Kinase | In Vitro IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | EGFR | To be determined | To be determined |
| Gefitinib (Reference) | EGFR | 2-37 | 10-800 |
| This compound | VEGFR-2 | To be determined | To be determined |
| Sunitinib (Reference) | VEGFR-2 | 2-80 | 10-100 |
Note: Reference IC50 values are approximate and can vary based on assay conditions.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit hypothesized, overview of the potential mechanism of action for this compound. The structural features of this compound strongly suggest its role as a protein kinase inhibitor, with EGFR and VEGFR-2 being the most probable primary targets. The detailed experimental protocols outlined herein offer a clear and robust pathway for the empirical validation of these hypotheses.
Successful execution of these studies will not only elucidate the precise molecular mechanism of this novel compound but will also provide crucial data to guide its further development as a potential therapeutic agent. Future investigations could expand to include broader kinase profiling, in vivo efficacy studies in xenograft models, and detailed structural biology studies to understand the exact binding mode of the compound with its target kinase(s).
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Lee, S., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2588. Retrieved from [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. Retrieved from [Link]
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Kikelj, D., & Ilaš, J. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Antioxidants, 10(9), 1383. Retrieved from [Link]
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Hennequin, L. F., et al. (1999). Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 42(26), 5369-5389. Retrieved from [Link]
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Zhang, H., et al. (2020). Guidelines for HTRF technology in EGFR kinase assay. Bio-protocol, 10(14), e3679. Retrieved from [Link]
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Li, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Retrieved from [Link]
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Wang, Y., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European Journal of Medicinal Chemistry, 90, 483-494. Retrieved from [Link]
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Asati, V., & Kushwaha, N. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 258, 115626. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline: Synthesis, Predicted Biological Activity, and Proposed Evaluation Workflow
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the synthesis, potential biological activity, and a proposed research framework for the novel chemical entity, 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. An extensive review of current scientific literature and chemical databases reveals a lack of specific published data on the biological activities of this particular molecule. Consequently, this document is structured to provide a predictive and practical guide for researchers. By leveraging established principles of medicinal chemistry and structure-activity relationships (SAR) within the quinazoline class of compounds, we will explore the probable biological targets and therapeutic potential of this molecule. This guide presents a plausible synthetic route, a detailed workflow for its biological evaluation, and an analysis of its structural features in the context of known bioactive quinazolines. The quinazoline core is a "privileged scaffold" in drug discovery, forming the basis of numerous approved drugs, particularly in oncology.[1][2][3] This guide will, therefore, be an essential resource for any research program aiming to investigate the therapeutic potential of novel quinazoline derivatives.
Part 1: The Quinazoline Scaffold: A Privileged Core in Medicinal Chemistry
The quinazoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its rigid structure and ability to be readily functionalized at multiple positions have made it a versatile scaffold for designing potent and selective modulators of various biological targets. The significance of this scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that incorporate a quinazoline core. These drugs span a range of therapeutic areas, most notably oncology, where they have revolutionized treatment paradigms.
Prominent examples of quinazoline-based drugs include:
-
Gefitinib and Erlotinib: These are potent and selective inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase and are used in the treatment of non-small cell lung cancer.[1][4]
-
Lapatinib: A dual inhibitor of EGFR and Human Epidermal Growth Factor Receptor 2 (HER2), employed in the treatment of breast cancer.[1]
-
Afatinib: An irreversible inhibitor of the ErbB family of receptors, also used in oncology.[3]
The common theme among these anticancer agents is their mechanism of action, which involves the inhibition of protein kinases.[3] Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 4-aminoquinazoline moiety, in particular, has been extensively explored as a pharmacophore for targeting the ATP-binding site of various kinases.[1][3] Beyond oncology, quinazoline derivatives have shown a wide array of other biological activities, including anti-inflammatory, antiviral, and antihypertensive effects.
Part 2: Structural Analysis of this compound and Predicted Biological Activity
The structure of this compound suggests a strong potential for biological activity, particularly as a kinase inhibitor. A breakdown of its key structural features provides insight into its likely mechanism of action and therapeutic potential.
-
The 4-Chloro-quinazoline Core: The chlorine atom at the 4-position is a key reactive handle. It is an excellent leaving group for nucleophilic aromatic substitution reactions.[1] In the context of drug discovery, this position is often reacted with anilines or other amines to generate 4-aminoquinazoline derivatives, which are known to be potent kinase inhibitors.[1][3] Therefore, this compound is likely a critical intermediate in the synthesis of more complex, biologically active molecules. However, the 4-chloro derivative itself may possess some intrinsic activity.
-
The 2-(2-fluorophenyl) Group: The presence of a phenyl group at the 2-position is a common feature in many bioactive quinazolines. The substitution pattern on this ring can significantly influence binding affinity and selectivity for a particular biological target. The ortho-fluoro substitution is of particular interest. The fluorine atom can engage in hydrogen bonding or other electrostatic interactions within a protein's binding pocket, potentially enhancing potency.
-
The 6-Methyl Group: Substitution at the 6-position of the quinazoline ring is known to modulate the pharmacological properties of the molecule, including potency, selectivity, and metabolic stability. The small, lipophilic methyl group at this position can influence the overall shape and electronic distribution of the molecule, affecting its interaction with target proteins. Several studies have reported that 6-substituted quinazoline derivatives exhibit significant antitumor activity.[5]
Predicted Biological Activity: A Potential Kinase Inhibitor
Based on the extensive literature on quinazoline derivatives, the most probable biological activity of this compound and its derivatives would be the inhibition of protein kinases. The general mechanism for 4-aminoquinazoline kinase inhibitors involves their competition with ATP for binding to the kinase's active site. The quinazoline core mimics the adenine ring of ATP, while the side chains at various positions engage in specific interactions with the surrounding amino acid residues, conferring potency and selectivity.
Given its structural features, this compound could be a precursor to inhibitors of kinases such as:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Aurora Kinases[8]
Part 3: Proposed Synthesis of this compound
The following is a proposed, detailed, step-by-step synthetic protocol for this compound, based on established methodologies for quinazoline synthesis.
Step 1: Synthesis of 2-Amino-5-methylbenzamide
-
To a solution of 2-amino-5-methylbenzoic acid in a suitable solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
Remove the excess chlorinating agent under reduced pressure.
-
Dissolve the resulting acid chloride in an appropriate solvent and add an excess of aqueous ammonia at 0 °C.
-
Stir the reaction mixture until the formation of the amide is complete.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-methylbenzamide.
Step 2: Synthesis of 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one
-
In a round-bottom flask, combine 2-amino-5-methylbenzamide and 2-fluorobenzaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of an oxidizing agent (e.g., iodine) and reflux the mixture.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one.
Step 3: Synthesis of this compound
-
Suspend 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one in an excess of thionyl chloride or a mixture of phosphorus oxychloride and phosphorus pentachloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench the excess chlorinating agent with ice water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, this compound.
Caption: Proposed synthetic pathway for this compound.
Part 4: Proposed Workflow for Biological Evaluation
For a novel compound with predicted anticancer activity, a systematic biological evaluation is crucial. The following workflow outlines a series of experiments to determine the biological activity of this compound and its derivatives.
Phase 1: In Vitro Cytotoxicity Screening
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, prostate). Include a non-cancerous cell line (e.g., normal fibroblasts) to assess selectivity.
-
MTT Assay: Perform a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC50) of the compound against the selected cell lines.
-
Data Analysis: Calculate the IC50 values and compare them to a standard chemotherapeutic agent.
Phase 2: Target Identification and Mechanism of Action Studies
-
Kinase Inhibition Assays: Based on the structural similarity to known kinase inhibitors, perform in vitro kinase assays against a panel of relevant kinases (e.g., EGFR, VEGFR, PI3K). Determine the IC50 for kinase inhibition.
-
Apoptosis Assays: To determine if the compound induces programmed cell death, perform assays such as:
-
Annexin V/Propidium Iodide Staining: Use flow cytometry to quantify apoptotic and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7).
-
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).
Phase 3: In Vivo Efficacy Studies (if promising in vitro data)
-
Xenograft Mouse Models: Implant human cancer cells (those most sensitive to the compound in vitro) into immunocompromised mice.
-
Treatment and Monitoring: Once tumors are established, treat the mice with the compound and monitor tumor growth over time.
-
Toxicity Assessment: Monitor the general health and body weight of the mice to assess the compound's toxicity.
Caption: Proposed workflow for the biological evaluation of a novel quinazoline compound.
Illustrative Data Table
The following table presents hypothetical data that could be generated from the proposed in vitro studies.
| Cell Line | Tumor Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) |
| A549 | Lung Carcinoma | 5.2 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 2.8 | 1.1 |
| HCT116 | Colon Carcinoma | 8.1 | 0.9 |
| PC-3 | Prostate Adenocarcinoma | 12.5 | 2.3 |
| WI-38 | Normal Lung Fibroblast | > 50 | 0.5 |
Part 5: Conclusion and Future Directions
While there is currently no specific biological data available for this compound, its structural features strongly suggest its potential as a precursor for novel kinase inhibitors with anticancer activity. The quinazoline scaffold is a well-validated pharmacophore, and the specific substitution pattern of this compound warrants further investigation.
The proposed synthetic route provides a clear path to obtaining this molecule for biological testing. The outlined workflow for biological evaluation offers a systematic approach to characterizing its activity, from initial cytotoxicity screening to in-depth mechanism of action studies and in vivo efficacy trials. Researchers in the field of drug discovery are encouraged to consider this compound and its derivatives as promising starting points for the development of new therapeutic agents. Future work should focus on the synthesis of a library of 4-aminoquinazoline derivatives based on this core structure and their subsequent biological evaluation to explore the structure-activity relationships and identify potent and selective drug candidates.
References
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Zeid, Y. M., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Arabian Journal of Chemistry, 14(11), 103401. [Link]
-
Zhang, L., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(7), 1407. [Link]
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Moreira, V. M., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 1368–1378. [Link]
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Shalaby, M. A., et al. (2009). N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
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Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(15), 6992–7014. [Link]
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PubChem. (n.d.). 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline. Retrieved from [Link]
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Selvam, T. P., & Kumar, P. V. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100832. [Link]
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Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 465–473. [Link]
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Das, D., & Raghunath, T. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72. [Link]
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Wang, D., et al. (2013). Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 64, 32–41. [Link]
-
precisionFDA. (n.d.). 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(20), 7013. [Link]
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de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 22. [Link]
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4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for this compound, a key heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a multi-step process, beginning from commercially available starting materials. This document elaborates on the strategic considerations behind each synthetic step, providing detailed, replicable protocols and exploring the underlying reaction mechanisms. The guide is structured to serve as a practical resource for laboratory execution and a tool for deeper understanding, grounded in authoritative scientific literature.
Introduction: The Quinazoline Scaffold
Quinazoline and its oxidized form, quinazolinone, are privileged heterocyclic structures that form the core of numerous biologically active compounds, including over 150 naturally occurring alkaloids.[1] Their derivatives have demonstrated a vast array of pharmacological activities, such as anticancer, anti-inflammatory, and anticonvulsant properties.[2][3] The specific target molecule, this compound, is a valuable intermediate. The chloro-substituent at the 4-position serves as an excellent leaving group, enabling nucleophilic substitution reactions to introduce a variety of functional groups, which is a cornerstone of modern drug discovery for creating libraries of potential therapeutic agents.[4]
This guide details a robust three-step synthesis designed for efficiency and scalability, proceeding through the formation of an amide intermediate, cyclization to the quinazolinone core, and subsequent chlorination to yield the final product.
Overall Synthetic Pathway
The synthesis of this compound is efficiently achieved via a three-step sequence. The pathway begins with the acylation of 2-amino-5-methylbenzonitrile, followed by a base-mediated cyclization to form the quinazolinone ring, and concludes with a chlorination step.
Caption: Overall 3-step synthesis workflow.
Detailed Synthesis Protocols & Mechanistic Insights
Step 1: Synthesis of N-(4-cyano-3-methylphenyl)-2-fluorobenzamide (Amide Intermediate)
The initial step involves the formation of an amide bond, a fundamental transformation in organic synthesis. This is achieved through the nucleophilic acyl substitution reaction between an amine and an acyl chloride.
Causality Behind Experimental Choices:
-
Starting Materials: 2-Amino-5-methylbenzonitrile is selected as the starting aniline derivative.[5][6] Its amino group provides the necessary nucleophilicity, while the nitrile group is strategically positioned to facilitate the subsequent cyclization. 2-Fluorobenzoyl chloride is the acylating agent that introduces the desired 2-fluorophenyl moiety.
-
Reaction Conditions: The reaction is performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Dichloromethane (DCM) is often used as the solvent due to its inert nature and ability to dissolve both reactants.
Experimental Protocol:
-
To a stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Mechanism:
Caption: Mechanism of amide formation.
Step 2: Synthesis of 2-(2-Fluorophenyl)-6-methylquinazolin-4(3H)-one
This step involves an intramolecular cyclization to construct the core quinazolinone ring system. The conversion of an ortho-acylaminobenzonitrile to a quinazolinone is a well-established transformation.
Causality Behind Experimental Choices:
-
Reagents: An alkaline solution of hydrogen peroxide is a classic and effective reagent for this type of cyclization. The peroxide acts as an oxidant that activates the nitrile group, making it susceptible to intramolecular attack by the amide nitrogen.
-
Reaction Conditions: The reaction is typically performed in an aqueous alcohol solution (e.g., ethanol/water) with sodium hydroxide to maintain basic conditions, which is crucial for the reactivity of the peroxide and the cyclization step. Heating is often required to drive the reaction to completion.
Experimental Protocol:
-
Suspend N-(4-cyano-3-methylphenyl)-2-fluorobenzamide (1.0 eq) in ethanol.
-
Add aqueous sodium hydroxide solution (e.g., 2M, 4-5 eq) to the suspension.
-
While stirring vigorously, add hydrogen peroxide (30% aqueous solution, ~5 eq) dropwise, keeping the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture carefully with concentrated HCl to a pH of ~5-6.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the quinazolinone product.
Step 3: Synthesis of this compound
The final step is the conversion of the 4(3H)-quinazolinone to the 4-chloroquinazoline. This is a critical transformation that activates the molecule for further diversification.
Causality Behind Experimental Choices:
-
Reagents: Phosphorus oxychloride (POCl₃) is a powerful and widely used chlorinating and dehydrating agent for this purpose.[7] Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) is also a common alternative.[8][9] POCl₃ is often preferred for its effectiveness and the relative ease of removing the excess reagent and byproducts.
-
Mechanism & Tautomerism: The 4(3H)-quinazolinone exists in a tautomeric equilibrium with its aromatic 4-hydroxyquinazoline form.[8] It is the hydroxyl group of this minor tautomer that is targeted for replacement. The reaction with POCl₃ proceeds through an initial phosphorylation of the oxygen atom, creating a good leaving group which is subsequently displaced by a chloride ion in an SₙAr-type mechanism.[7]
-
Reaction Conditions: The reaction is typically conducted by heating the quinazolinone in neat POCl₃ at reflux temperature (around 105 °C). The high temperature is necessary to drive the conversion of the phosphorylated intermediate to the final chloro product.[7]
Experimental Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Place 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of DMF can optionally be added.
-
Heat the mixture to reflux (105-110 °C) and maintain for 3-5 hours. The reaction mixture should become a clear solution.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is basic (~8-9).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 4-chloroquinazoline.
Data Summary
The following table summarizes the key reactants and expected products for this synthetic pathway.
| Step | Starting Material(s) | Key Reagents | Product | Typical Yield (%) |
| 1 | 2-Amino-5-methylbenzonitrile, 2-Fluorobenzoyl chloride | Pyridine, DCM | N-(4-cyano-3-methylphenyl)-2-fluorobenzamide | 85-95% |
| 2 | N-(4-cyano-3-methylphenyl)-2-fluorobenzamide | H₂O₂, NaOH | 2-(2-Fluorophenyl)-6-methylquinazolin-4(3H)-one | 70-85% |
| 3 | 2-(2-Fluorophenyl)-6-methylquinazolin-4(3H)-one | POCl₃ | This compound | 75-90% |
Conclusion
The described three-step synthesis provides a reliable and efficient route to this compound. Each step is based on well-understood and robust chemical transformations, ensuring high yields and purity. The strategic choice of reagents and reaction conditions is grounded in established mechanistic principles, offering a clear rationale for the protocol. This guide serves as a practical blueprint for chemists in the pharmaceutical and life sciences sectors, enabling the synthesis of this key intermediate for the development of novel bioactive molecules.
References
- Klapars, A., et al. (2011). POCl3 chlorination of 4-quinazolones. Organic letters, 13(6), 1495-1498*.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 863*.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Journal of Chemical Technology. (2025). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology, 1, 13-17.
- ResearchGate. (n.d.). Chlorination of 4(3H)-quinazolinone using triphenylphophine and trichloroisocyanuric acid.
- ResearchGate. (n.d.). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
- MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Google Patents. (n.d.).
- Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 10(1), 177-180.
- CymitQuimica. (n.d.). CAS 5925-93-9: Benzonitrile, 2-amino-5-methyl-.
- ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C)
- NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methylbenzonitrile 97 5925-93-9.
- PubChem. (n.d.). 2-Amino-5-methylbenzonitrile.
- PubMed Central. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-chlorophenyl)quinazoline.
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Foreword: The Quinazoline Scaffold as a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide to the Discovery of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is unequivocally one of these "privileged structures."[1] Its planarity, synthetic tractability, and capacity for diverse molecular interactions have established it as a versatile scaffold for drug development.[2] For decades, researchers have harnessed this core to create compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4][5]
The clinical success of quinazoline-based drugs, most notably the Epidermal Growth Factor Receptor (EGFR) inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva), validated this scaffold as a premier choice for targeting protein kinases.[6][7] These agents fundamentally changed the treatment paradigm for certain cancers by competitively blocking the ATP-binding site of the kinase domain, thereby inhibiting aberrant cell signaling.[2][7]
This guide focuses on a specific, highly functionalized class of these molecules: This compound derivatives . Each substituent on this core is deliberately chosen to impart specific chemical and biological properties:
-
The Quinazoline Core : Provides the rigid, aromatic foundation necessary for high-affinity binding to biological targets.
-
The 4-Chloro Group : Serves as a critical reactive handle. As an excellent leaving group, it facilitates nucleophilic aromatic substitution, enabling the rapid synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[8][9][10]
-
The 2-(2-fluorophenyl) Group : The strategic placement of an aryl group at the C-2 position can significantly influence target engagement and selectivity. The ortho-fluorine atom can modulate the electronic character of the ring, enhance binding through specific interactions, and improve metabolic stability by blocking potential sites of oxidation.[11]
-
The 6-Methyl Group : Substitution on the benzene portion of the quinazoline core is a well-established strategy for fine-tuning a compound's potency, selectivity, and pharmacokinetic profile. A small alkyl group at this position can enhance hydrophobic interactions within a binding pocket and optimize drug-like properties.[12]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides a comprehensive exploration of the synthetic strategies, biological evaluation protocols, and guiding SAR principles integral to the discovery and optimization of this promising class of chemical entities.
Part 1: Synthetic Strategies and Core Methodologies
The synthesis of this compound and its subsequent derivatives is a multi-step process that hinges on the logical construction of the heterocyclic core followed by strategic functionalization. The pathway is designed for versatility, allowing for the creation of a diverse library from a common, key intermediate.
Overall Synthetic Workflow
The general approach involves three primary stages:
-
Formation of the Quinazolinone Core : Cyclization of an appropriately substituted anthranilic acid derivative to form the 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one intermediate.
-
Activation via Chlorination : Conversion of the 4-oxo group into a more reactive 4-chloro group, yielding the pivotal 4-chloroquinazoline intermediate.
-
Derivatization : Nucleophilic substitution at the C-4 position to introduce a variety of functional groups and build a compound library.
Caption: General Synthetic Workflow for Quinazoline Derivatives.
Experimental Protocol: Synthesis of 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (Intermediate 1)
This protocol begins with the cyclization of 2-amino-5-methylbenzoic acid.
Materials:
-
2-amino-5-methylbenzoic acid
-
2-fluorobenzoyl chloride
-
Pyridine
-
Acetic anhydride
-
Formamide
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Step-by-Step Procedure:
-
Acylation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 2-amino-5-methylbenzoic acid (1.0 eq) in dry pyridine. Cool the solution to 0°C in an ice bath.
-
Add 2-fluorobenzoyl chloride (1.1 eq) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Upon completion, add acetic anhydride (2.0 eq) to the reaction mixture. Heat the mixture to reflux (approx. 120-130°C) for 3 hours. This facilitates the cyclization to the benzoxazinone intermediate.
-
Cool the mixture and pour it into ice-cold water. The solid product will precipitate.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum. This yields 2-(2-fluorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one.
-
Ammonolysis to Quinazolinone: Combine the dried benzoxazinone intermediate with an excess of formamide.
-
Heat the mixture to 150-160°C for 4 hours.
-
Cool the reaction mixture and add ethanol. The quinazolinone product will precipitate.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one.
-
Characterization: Confirm the structure using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Experimental Protocol: Synthesis of this compound (Key Intermediate 2)
This critical step activates the C-4 position for subsequent diversification. The 4-chloro intermediate can be unstable and should be used promptly or stored under inert conditions.[13]
Materials:
-
2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (Intermediate 1)
-
Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)[10]
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Toluene or another high-boiling inert solvent
-
Standard laboratory glassware suitable for reflux
Step-by-Step Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), suspend Intermediate 1 (1.0 eq) in toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Add an excess of thionyl chloride (SOCl₂) (5.0 eq) to the suspension.
-
Chlorination: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The reaction mixture should become a clear solution, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess SOCl₂ and toluene under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting crude solid, add ice-cold saturated sodium bicarbonate solution to neutralize any residual acid. The product will precipitate.
-
Filter the solid, wash with cold water, and dry thoroughly under vacuum.
-
Purification: The crude product can be purified by recrystallization from a non-polar solvent like hexane or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure of this compound. Due to its reactivity, it is often used directly in the next step.
Experimental Protocol: General Procedure for Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group is readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines, to yield 4-aminoquinazoline derivatives.[8][9]
Materials:
-
This compound (Key Intermediate 2)
-
Desired nucleophile (e.g., a substituted aniline, 1.1 eq)
-
Solvent such as 2-propanol, n-butanol, or THF/water[8]
-
Optional: A non-nucleophilic base (e.g., DIPEA) to scavenge HCl byproduct.
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the 4-chloroquinazoline intermediate (1.0 eq) in 2-propanol in a round-bottom flask.
-
Add the selected aniline derivative (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-90°C) for 2-8 hours. Monitor the reaction by TLC until the starting chloroquinazoline is consumed.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product, often as an HCl salt, will typically precipitate from the solution.
-
Filter the solid product and wash with cold 2-propanol or diethyl ether.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography. The free base can be obtained by treating the HCl salt with a mild base (e.g., NaHCO₃ solution) and extracting with an organic solvent like ethyl acetate.
-
Characterization: Confirm the final structure via standard analytical methods (NMR, MS, HPLC for purity).[13][14]
Part 2: Biological Evaluation and Mechanism of Action
Quinazoline derivatives are renowned for their activity as protein kinase inhibitors.[5] The primary mechanism involves targeting the highly conserved ATP-binding pocket of the kinase domain, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and angiogenesis.[2][15]
Target Profile: Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a prime therapeutic target.[6] Upon activation, EGFR triggers signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which promote tumor growth.[15] Quinazoline inhibitors act by preventing the initial autophosphorylation step, effectively shutting down these pro-survival signals.
Caption: Mechanism of EGFR Inhibition by Quinazoline Derivatives.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
Adenosine-5'-triphosphate (ATP), labeled or for use with a detection system
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection system (e.g., ADP-Glo™, HTRF®, or radiometric filter binding)
-
Microplate reader
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Reaction Setup: In a 96- or 384-well microplate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the EGFR enzyme and the peptide substrate to all wells (except negative controls) and briefly incubate to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should be near its Michaelis-Menten constant (Km) for competitive inhibition studies.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop and Detect: Terminate the reaction and perform the detection step according to the manufacturer's protocol for the chosen system (e.g., add ADP-Glo™ reagent to measure ADP production).
-
Data Analysis: Measure the signal on a microplate reader. Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Experimental Protocol: Cell-Based Antiproliferative (MTT) Assay
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., A549, which overexpresses EGFR)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette and incubator
Step-by-Step Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate the cells with the compounds for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Readout: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability versus the log of concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Part 3: Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing a lead compound into a drug candidate. For the this compound scaffold, SAR focuses on systematically modifying substituents at the C-4, C-2, and C-6 positions to enhance potency, selectivity, and drug-like properties.
Caption: Key Positions for Structure-Activity Relationship (SAR) Exploration.
SAR Data Summary
The following table summarizes hypothetical SAR data for a series of derivatives targeting EGFR. It illustrates how modifications at key positions can impact biological activity.
| Compound ID | R (at C-4) | R' (at C-2) | R'' (at C-6) | EGFR IC₅₀ (nM) | A549 GI₅₀ (nM) |
| 1a (Core) | -Cl | 2-Fluorophenyl | -CH₃ | >10,000 | >10,000 |
| 2a | 3-Chloro-4-fluoroanilino | 2-Fluorophenyl | -CH₃ | 15 | 35 |
| 2b | 3-Ethynylanilino | 2-Fluorophenyl | -CH₃ | 5 | 12 |
| 2c | 4-Methoxyanilino | 2-Fluorophenyl | -CH₃ | 85 | 150 |
| 3a | 3-Ethynylanilino | Phenyl | -CH₃ | 25 | 60 |
| 3b | 3-Ethynylanilino | 2-Chlorophenyl | -CH₃ | 8 | 20 |
| 4a | 3-Ethynylanilino | 2-Fluorophenyl | -H | 12 | 28 |
| 4b | 3-Ethynylanilino | 2-Fluorophenyl | -OCH₃ | 45 | 90 |
Analysis of SAR Trends:
-
Position 4: The 4-chloro intermediate (1a ) is inactive, highlighting the necessity of the C-4 substituent for target engagement. An anilino group provides the crucial hydrogen bond interactions with the kinase hinge region. Electron-withdrawing groups and small hydrophobic groups on the aniline ring (e.g., 3-ethynyl in 2b ) often lead to higher potency compared to electron-donating groups (e.g., 4-methoxy in 2c ).[16]
-
Position 2: The presence and nature of the halogen on the 2-phenyl ring are important. The 2-fluorophenyl group (2b ) is superior to an unsubstituted phenyl (3a ), suggesting a beneficial interaction or conformational effect. A 2-chloro group (3b ) maintains high potency.[17]
-
Position 6: The 6-methyl group (2b ) provides a slight potency advantage over an unsubstituted hydrogen (4a ), likely through favorable hydrophobic contact. However, introducing a larger, electron-donating methoxy group (4b ) can be detrimental to activity.
Part 4: Analytical and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of all synthesized compounds.
Standard Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure, proton environment, and carbon framework of intermediates and final products.[14][18]
-
Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is used for precise mass determination.
-
High-Performance Liquid Chromatography (HPLC) : The primary method for determining the purity of the final compounds.[13][19] A purity level of >95% is typically required for biological testing.
General Protocol: Purity Analysis by HPLC
Equipment and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Compound sample dissolved in a suitable solvent (e.g., DMSO or acetonitrile)
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL.
-
Method Setup: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95% A, 5% B).
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Elution Gradient: Run a linear gradient to increase the percentage of the organic mobile phase (B). A typical gradient might be from 5% B to 95% B over 15-20 minutes.
-
Detection: Monitor the column eluent using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 340 nm for quinazolines).
-
Data Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and express it as a percentage.
Conclusion and Future Perspectives
The this compound scaffold represents a highly versatile and potent platform for the discovery of novel therapeutic agents, particularly kinase inhibitors. This guide has detailed the robust synthetic pathways for creating and diversifying these molecules, outlined standard protocols for assessing their biological activity, and provided a framework for understanding their structure-activity relationships.
Future research in this area can be directed toward several promising avenues:
-
Exploring Novel C-4 Substituents: While anilines are well-explored, the use of novel heterocyclic amines or other nucleophiles could lead to compounds with unique target profiles or improved properties.
-
Broadening Target Scope: Screening these derivatives against a wider panel of kinases or other enzyme families could uncover new, unanticipated biological activities.
-
ADME/Tox Optimization: Focusing on modifications that improve metabolic stability, reduce off-target toxicity, and enhance oral bioavailability will be critical for advancing lead compounds toward clinical development.
-
Computational Modeling: Employing molecular docking and simulation studies can provide deeper insights into binding modes and help rationalize SAR data, guiding the design of next-generation inhibitors with superior potency and selectivity.[18]
By integrating rational design, efficient synthesis, and rigorous biological evaluation, the continued exploration of these quinazoline derivatives holds significant promise for addressing unmet needs in oncology and beyond.
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Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3412-3416. Retrieved from [Link]
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Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. (2007). Synthetic Communications, 37(19), 3409-3415. Retrieved from [Link]
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Improved Synthesis of Gefitinib and Erlotinib Hydrochloride‐ Anticancer Agents. (2007). Synthetic Communications, 37(19), 3409-3415. Retrieved from [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2013). Future Medicinal Chemistry, 5(2), 177-193. Retrieved from [Link]
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Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). Pharmaceuticals, 17(5), 643. Retrieved from [Link]
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Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR-NCI-EORTC International Conference: Molecular Targets and Cancer Therapeutics. Retrieved from [Link]
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Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). Molecules, 11(4), 286-297. Retrieved from [Link]
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A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules, 15(12), 9473-9485. Retrieved from [Link]
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Quinazoline. (n.d.). Wikipedia. Retrieved from [Link]
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Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2017). Journal of Medicinal Chemistry, 60(16), 7043-7058. Retrieved from [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2022). Beilstein Journal of Organic Chemistry, 18, 126-136. Retrieved from [Link]
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Analytical and biological characterization of quinazoline semicarbazone derivatives. (2009). Medicinal Chemistry Research, 19(6), 557-568. Retrieved from [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry, 40(2). Retrieved from [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2022). Beilstein Journal of Organic Chemistry, 18, 126-136. Retrieved from [Link]
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Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). Scientific Reports, 12, 16008. Retrieved from [Link]
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A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). Molecules, 15(12), 9473-85. Retrieved from [Link]
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Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 212-6. Retrieved from [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2014). ACS Medicinal Chemistry Letters, 5(8), 910-915. Retrieved from [Link]
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Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021). Journal of Medicinal Chemistry, 64(18), 13678-13693. Retrieved from [Link]
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SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. (2016). International Journal of Chemical Sciences, 14(4), 2751-2758. Retrieved from [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports, 12, 20114. Retrieved from [Link]
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Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]
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6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline. (n.d.). PubChem. Retrieved from [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2023). Molecules, 28(15), 5786. Retrieved from [Link]
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Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(15), 127221. Retrieved from [Link]
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Navigating the Isomeric Landscape of Chloro-Fluorophenyl-Methylquinazolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of medicinal chemistry and drug discovery, precise molecular architecture is paramount. This guide addresses the chemical properties, synthesis, and characterization of the quinazoline scaffold, with a specific focus on the topic of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline .
A critical clarification is necessary from the outset. Comprehensive searches of established chemical databases and scientific literature reveal that information and commercially available standards for "this compound" are exceptionally scarce. Instead, the vast majority of technical data corresponds to its structural isomer, 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (CAS No. 119401-13-7). This guide will therefore focus on the well-characterized isomer while providing the foundational knowledge necessary for the synthesis and identification of other derivatives, including the titular compound. Understanding the synthetic pathways and characterization techniques for this class of molecules is essential for any researcher aiming to synthesize a specific, novel isomer.
Quinazoline derivatives are a cornerstone of modern pharmacology, recognized as a "privileged structure" due to their wide range of biological activities.[1][2] They are integral to numerous approved therapeutics, particularly in oncology, where they function as kinase inhibitors.[3][4] This guide will provide the technical framework for professionals working with this vital heterocyclic system.
Part 1: Core Chemical and Physical Properties
The fundamental physicochemical properties of a compound are the bedrock of its application in research and development. The data presented here pertains to the well-documented isomer, 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline .
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₀ClFN₂ | [5][6] |
| Molecular Weight | 272.70 g/mol | [5][7] |
| Exact Mass | 272.0516542 Da | |
| CAS Number | 119401-13-7 | [5][7][8] |
| Physical State | Solid (Neat) | [7] |
| Calculated LogP | 4.3 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 |
Structural Isomerism: A Critical Distinction
The distinction between 4-chloro/6-methyl and 6-chloro/2-methyl substitution patterns is not trivial. The position of the chloro and methyl groups on the quinazoline ring, and the phenyl group at either the 2 or 4 position, will significantly influence the molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity and metabolic profile. Any researcher intending to synthesize "this compound" must employ rigorous analytical methods to confirm the regiochemistry of the final product.
Part 2: Synthesis and Mechanistic Insights
The synthesis of 4-chloroquinazoline derivatives is a well-established process in organic chemistry, typically involving the chlorination of a quinazolin-4(3H)-one precursor. This transformation is a critical step in creating versatile intermediates for further functionalization, particularly for reactions with nucleophiles to generate libraries of potential drug candidates.[4][9]
General Synthetic Workflow
The synthesis of a specific chloro-fluorophenyl-methylquinazoline isomer would logically proceed through the following general pathway. The key is the initial synthesis of the correct quinazolinone isomer.
Caption: General synthetic workflow for 4-chloroquinazoline derivatives.
Experimental Protocol: Chlorination of a Quinazolin-4(3H)-one
This protocol describes a general method for the conversion of a quinazolinone to the corresponding 4-chloroquinazoline, a pivotal intermediate.
Objective: To synthesize a 4-chloroquinazoline derivative from its quinazolin-4(3H)-one precursor.
Materials:
-
Substituted quinazolin-4(3H)-one (1.0 eq)
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (used as both reagent and solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., toluene, chlorobenzene) for workup
-
Ice-cold water or saturated sodium bicarbonate solution
-
Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)
-
Rotary evaporator
-
Reaction flask with reflux condenser and drying tube
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the substituted quinazolin-4(3H)-one (1.0 eq).
-
Addition of Reagents: Carefully add an excess of thionyl chloride (or POCl₃) to the flask to act as both the chlorinating agent and the solvent. A typical ratio is 5-10 mL of SOCl₂ per gram of quinazolinone. Add a catalytic amount (e.g., 1-2 drops) of DMF.
-
Causality Behind Choices: Thionyl chloride and POCl₃ are highly effective chlorinating agents for this transformation. The addition of catalytic DMF forms a Vilsmeier-Haack type intermediate, which is a more potent electrophile and accelerates the reaction.[10]
-
Reaction: Heat the mixture to reflux (for SOCl₂, the boiling point is ~76 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is often complete within 2-6 hours.
-
Workup - Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive and toxic SOCl₂ vapors.
-
Workup - Isolation: The crude product can be purified by pouring the reaction mixture cautiously onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize acidity and precipitate the product.
-
Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
Self-Validating System: The success of the chlorination can be initially validated by the change in physical properties (the product is often a crystalline solid) and confirmed by TLC, showing the disappearance of the quinazolinone spot and the appearance of a new, typically less polar, product spot. Final validation requires the analytical characterization detailed in the next section.
Part 3: Analytical Characterization and Structural Verification
For a novel or less-common isomer like this compound, unambiguous structural confirmation is non-negotiable. A combination of spectroscopic techniques is required.
Characterization Workflow
Caption: Analytical workflow for structural confirmation.
-
Mass Spectrometry (MS): This is the first and most direct method to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₁₅H₁₀ClFN₂ (272.0517). The isotopic pattern, showing a characteristic ~3:1 ratio for the M and M+2 peaks, will confirm the presence of a single chlorine atom.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise isomeric structure.
-
¹H NMR: Will show the number of distinct protons and their connectivity. For this compound, one would expect to see signals for the methyl group protons, and distinct aromatic signals for both the quinazoline and the 2-fluorophenyl rings. The coupling patterns (splitting) of the aromatic protons are critical for determining the substitution pattern.
-
¹³C NMR: Will indicate the number of unique carbon environments.
-
¹⁹F NMR: Will show a signal for the fluorine atom, and its coupling to nearby protons on the phenyl ring can further confirm the "2-fluoro" substitution.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential to definitively assign all proton and carbon signals and confirm the connectivity between the different fragments of the molecule, leaving no ambiguity about the isomeric form.
-
Part 4: Relevance in Drug Development
The 4-chloro group on the quinazoline ring is not typically part of the final active pharmaceutical ingredient (API). Instead, it serves as a highly reactive "handle" for introducing diversity. It is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.[11]
The Role in Medicinal Chemistry
The primary utility of 4-chloroquinazolines is their reaction with amines to form 4-anilinoquinazolines. This specific scaffold is famous for its ability to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4]
Caption: Mechanism of EGFR inhibition by 4-anilinoquinazolines.
By modifying the aniline nucleophile and the substituents on the quinazoline core (like the 6-methyl group), researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties (ADME). The presence of a fluorine atom, as in the 2-fluorophenyl group, is a common strategy in medicinal chemistry to modulate metabolic stability and binding interactions.
The broad biological activities of quinazolines are not limited to oncology and include anti-inflammatory, antibacterial, and antiviral properties, making this scaffold a continuous source of investigation for new therapeutic agents.[1][12][13][14]
Conclusion
While the specific compound This compound is not a readily cataloged chemical, its structural class is of immense importance in pharmaceutical research. This guide has provided the essential technical information for its well-characterized isomer, 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline , and laid out the foundational synthetic and analytical principles required to approach any specific isomer within this family. For researchers and drug development professionals, a deep understanding of the synthesis, characterization, and structure-activity relationships of the quinazoline core is indispensable for the innovation of next-generation therapeutics.
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Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). PubMed Central. Available at: [Link]
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Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024). National Institutes of Health. Available at: [Link]
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Structures of representative 4-substituted quinazolines with bioactivity. (n.d.). ResearchGate. Available at: [Link]
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Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents. (2007). ACS Publications. Available at: [Link]
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Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Available at: [Link]
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6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE. (n.d.). precisionFDA. Available at: [Link]
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Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (2022). PubMed Central. Available at: [Link]
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide focuses on a specific, under-investigated derivative: 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline . While direct biological data for this compound is sparse, its structural features suggest a high potential for therapeutic relevance. This document serves as a roadmap for researchers, scientists, and drug development professionals, providing a comprehensive analysis of its potential therapeutic targets based on extensive literature on analogous compounds. We will delve into the scientific rationale for investigating key protein families, propose detailed, self-validating experimental workflows for target identification and validation, and offer insights into the causality behind these proposed experimental choices. Our objective is to provide a robust framework for unlocking the therapeutic potential of this promising molecule.
Introduction: The Quinazoline Scaffold and the Subject Molecule
Quinazoline and its derivatives have garnered immense interest from medicinal chemists and biologists due to their wide spectrum of pharmacological activities.[2][3] This versatile heterocyclic framework is at the core of several FDA-approved drugs, treating a range of diseases from cancer to hypertension.[4][5] The therapeutic success of quinazoline-based drugs like Gefitinib (Iressa®), Erlotinib (Tarceva®), and Alfuzosin stems from their ability to potently and selectively interact with key biological targets.[4][6]
The subject of this guide, This compound , possesses several key structural motifs that warrant a thorough investigation into its therapeutic potential:
-
The Quinazoline Core: A bicyclic aromatic system that provides a rigid scaffold for substituent orientation and is known to participate in crucial binding interactions with various enzymes and receptors.
-
4-Chloro Substituent: This is a highly significant feature. The chlorine atom at the 4-position is a reactive site, making it an excellent synthetic handle for nucleophilic substitution.[7][8] This position is often modified to introduce aniline derivatives, a common feature in many potent kinase inhibitors.[1]
-
2-(2-fluorophenyl) Group: The substitution at the 2-position can significantly influence the molecule's binding affinity and selectivity for its target. The fluorine atom can alter the electronic properties and metabolic stability of the compound.
-
6-Methyl Group: This seemingly simple substituent can play a role in modulating the molecule's pharmacokinetic properties and can also contribute to specific binding interactions within a target's active site.
Given these features, a systematic investigation into the potential therapeutic targets of this molecule is highly justified. This guide will primarily focus on the most probable targets based on the extensive research conducted on structurally similar quinazoline derivatives.
Primary Hypothesized Therapeutic Target Class: Protein Kinases in Oncology
The most prominent and well-documented therapeutic application of quinazoline derivatives is in the field of oncology, specifically as inhibitors of protein kinases.[4][9] Many 4-anilinoquinazolines, which can be readily synthesized from the 4-chloro precursor, are potent inhibitors of Receptor Tyrosine Kinases (RTKs).[1]
Epidermal Growth Factor Receptor (EGFR)
Rationale: The 4-anilinoquinazoline scaffold is the quintessential pharmacophore for EGFR inhibition.[1] Marketed drugs like Gefitinib and Erlotinib are prime examples.[4] The quinazoline core mimics the adenine ring of ATP, while the aniline side chain occupies a hydrophobic pocket adjacent to the ATP-binding site. It is highly probable that a derivative of this compound, particularly after substitution at the 4-position, could exhibit potent EGFR inhibitory activity.
Proposed Signaling Pathway and Point of Inhibition:
Caption: A tiered approach for target validation.
Protocol: Synthesis of a Focused Library of 4-Anilinoquinazoline Derivatives
Causality: The 4-chloro group is a liability in terms of cellular activity and is primarily a synthetic intermediate. [7]To probe the potential of this scaffold, especially as a kinase inhibitor, it is essential to synthesize a small, focused library of 4-anilino derivatives. This is the most common strategy for developing potent quinazoline-based kinase inhibitors. [1] Step-by-Step Methodology:
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or THF/water. [1]2. Nucleophilic Substitution: Add a selection of substituted anilines (1.1 equivalents). The choice of anilines should be guided by known SAR for EGFR/VEGFR inhibitors (e.g., 3-ethynylaniline, 4-bromo-2-fluoroaniline).
-
Reaction Conditions: The reaction can be carried out under conventional heating or, for improved efficiency, using microwave irradiation. [1]The addition of a catalytic amount of acid (e.g., HCl) or base may be necessary depending on the aniline's reactivity.
-
Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture, and collect the precipitated product by filtration. If no precipitate forms, perform an extractive work-up. Purify the crude product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Protocol: Tier 1 - In Vitro Cell Proliferation Assay (MTT Assay)
Causality: This initial screen is crucial to determine if the synthesized compounds have any cytotoxic or anti-proliferative effects on cancer cells. It is a broad, high-throughput method to identify active compounds for further investigation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cell lines known to be dependent on the hypothesized targets (e.g., A549 for EGFR, HUVEC for VEGFR) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the synthesized quinazoline derivatives (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib for A549 cells).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) |
| Derivative 1 | A549 (EGFR dependent) | 0.5 |
| Derivative 2 | A549 (EGFR dependent) | 1.2 |
| Derivative 3 | HCT-116 | > 50 |
| Gefitinib (Control) | A549 (EGFR dependent) | 0.2 |
Protocol: Tier 2 - In Vitro Kinase Inhibition Assay
Causality: If a compound shows anti-proliferative activity in a specific cancer cell line, it is essential to determine if this is due to direct inhibition of the hypothesized kinase target. This biochemical assay isolates the kinase and the inhibitor to confirm a direct interaction.
Step-by-Step Methodology:
-
Assay Preparation: Use a commercially available kinase assay kit (e.g., ADP-Glo™ or LanthaScreen™) for the target kinase (e.g., EGFR, VEGFR2).
-
Reaction Mixture: In a 384-well plate, combine the recombinant kinase enzyme, the specific substrate peptide, and ATP at its Kₘ concentration.
-
Inhibitor Addition: Add the active quinazoline derivatives at various concentrations (e.g., in a 10-point serial dilution).
-
Kinase Reaction: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Add the detection reagent provided in the kit, which measures the amount of ADP produced (in the case of ADP-Glo™) or the degree of phosphorylation.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and calculate the IC₅₀ value.
Protocol: Tier 3 - Western Blotting for Pathway Modulation
Causality: This cell-based assay validates that the kinase inhibition observed in the biochemical assay translates to the intended biological effect within the cell. It confirms that the compound is blocking the signaling pathway downstream of the target kinase.
Step-by-Step Methodology:
-
Cell Treatment: Treat the relevant cancer cell line (e.g., A549) with the active compound at its IC₅₀ concentration for a short period (e.g., 2-4 hours). Include positive and negative controls.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-EGFR) and a key downstream signaling protein (e.g., p-AKT). Also, probe for the total forms of these proteins and a loading control (e.g., β-actin).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Analyze the band intensities to determine if the compound reduces the phosphorylation of the target and its downstream effectors.
Summary and Future Directions
This compound represents a promising, yet unexplored, chemical entity. Based on a comprehensive analysis of the quinazoline scaffold, its most probable therapeutic targets are protein kinases, particularly those implicated in oncology such as EGFR and VEGFR. The provided experimental workflows offer a clear and logical path to systematically investigate this potential.
Future work should focus on:
-
Synthesis and Screening: Expanding the library of 4-anilino derivatives to establish a robust structure-activity relationship (SAR).
-
Selectivity Profiling: Screening active compounds against a broad panel of kinases to determine their selectivity profile. High selectivity is crucial for minimizing off-target effects.
-
In Vivo Studies: Advancing the most promising lead compounds into animal models of cancer to evaluate their efficacy and pharmacokinetic properties. [10] By following the strategic approach outlined in this guide, researchers can efficiently and effectively unlock the therapeutic potential of this compound and contribute to the development of next-generation targeted therapies.
References
-
de Oliveira, R. L., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Selvam, T. P., & Kumar, P. V. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]
-
Al-Ostath, A., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3-(4-Chlorophenyl)-2-(substituted)quinazolin-4(3H)-one Derivatives as Multi-target Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Li, X., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]
-
Kaur, R., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
-
Ghorbani, M., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry. Available at: [Link]
-
Nowak, M., & Gloc, E. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. IntechOpen. Available at: [Link]
-
A Short Review on Quinazoline Heterocycle. (2021). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]
- Process for the preparation of 4-haloquinazolines. (1993). Google Patents.
-
Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]
-
Al-Suhaimi, K. M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. ResearchGate. Available at: [Link]
-
Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. (2018). Longdom Publishing. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (2020). PubMed. Available at: [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (2024). International Journal for Innovative Research in Multidisciplinary Field. Available at: [Link]
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Methodological & Application
Synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline detailed method
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Application Notes and Protocols for 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the experimental use of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline , a novel quinazoline derivative with significant potential in oncological and related therapeutic research. These application notes and protocols are designed to offer both the foundational scientific context and detailed, actionable methodologies for its investigation.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2][3] This heterocyclic scaffold is a key component in several FDA-approved drugs, particularly in the realm of oncology.[4] The therapeutic versatility of quinazoline derivatives stems from their ability to interact with a variety of biological targets, including but not limited to, receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[2][5] The 4-anilinoquinazoline substitution pattern is particularly well-known for its role in EGFR inhibition.[6][7]
The subject of this guide, this compound, is a strategic starting material for the synthesis of a library of bioactive molecules. The chloro- group at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to generate diverse 4-anilinoquinazoline derivatives.[4][8][9] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against desired biological targets.
Compound Profile: this compound
While specific experimental data for this exact molecule is not extensively published, we can infer its properties and potential applications based on its structural similarity to other well-characterized quinazolines.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₁₅H₁₀ClFN₂ | Based on chemical structure |
| Molecular Weight | ~272.71 g/mol | Calculated from the molecular formula[10][11] |
| Physical Form | Likely a solid at room temperature | Common for similar organic compounds[12] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General characteristic of this compound class. |
| Purity | >95% (as commercially available) | Standard for research-grade chemical reagents[12] |
| Storage | Store in a cool, dry place, protected from light. | Standard practice for chlorinated heterocyclic compounds. |
Hypothesized Mechanism of Action and Therapeutic Potential
Based on its structural features, this compound is an ideal precursor for developing inhibitors of protein kinases. The primary hypothesized workflow involves its conversion to a 4-anilinoquinazoline derivative, which would then be screened for biological activity. The likely target class for such derivatives includes receptor tyrosine kinases like EGFR, which are frequently overexpressed in various cancers.[13][14] Inhibition of these kinases can disrupt downstream signaling pathways that control cell proliferation, survival, and metastasis.
Therefore, the primary applications for this compound are as a chemical intermediate for the synthesis of potential anti-cancer agents and as a tool compound for exploring kinase inhibitor space.
Section 1: Synthesis of Bioactive Derivatives
The most immediate application of this compound is as a scaffold for creating a library of potential kinase inhibitors. The following protocol details a general method for the N-arylation of the 4-chloroquinazoline core.
Protocol 1.1: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives
This protocol is adapted from established methods for the efficient synthesis of 4-anilinoquinazolines.[4][8] Microwave-assisted synthesis is recommended for its significantly reduced reaction times and often improved yields compared to conventional heating.[4][8]
Objective: To synthesize a 4-anilinoquinazoline derivative via nucleophilic substitution of the 4-chloro group with a selected aniline.
Materials:
-
This compound
-
Substituted or unsubstituted aniline of choice
-
Solvent system: Tetrahydrofuran (THF) / Water (H₂O)
-
Microwave reactor vials
-
Magnetic stir bars
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a microwave reactor vial, combine this compound (1 equivalent), the chosen aniline (1.2 equivalents), and a magnetic stir bar.
-
Add a solvent mixture of THF/H₂O. The volume should be sufficient to dissolve the reactants upon heating.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction conditions: temperature at 100-150°C and reaction time of 10-60 minutes. These parameters may need optimization depending on the reactivity of the aniline.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to isolate the desired 4-anilinoquinazoline derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Section 2: In Vitro Biological Evaluation
Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The following protocols are standard assays for screening potential anticancer agents.
Workflow for In Vitro Screening
Caption: Workflow for synthesis and in vitro evaluation of novel quinazoline derivatives.
Protocol 2.1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[6][15] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized quinazoline derivative on a cancer cell line (e.g., A431, an EGFR-overexpressing cell line).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., A431)
-
Complete cell culture medium
-
Synthesized quinazoline derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., isopropanol or DMSO)[6]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for vehicle control (medium with DMSO) and untreated control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6][15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2.2: Kinase Inhibition Assay (Example: EGFR)
To confirm the mechanism of action, a direct enzymatic assay is crucial. Homogeneous Time-Resolved Fluorescence (HTRF) and ELISA-based assays are common platforms for this purpose.[13][14]
Objective: To measure the direct inhibitory effect of a synthesized derivative on the enzymatic activity of a target kinase (e.g., recombinant human EGFR).
Materials:
-
Recombinant active kinase (e.g., EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compound dilutions
-
Detection reagents (e.g., phosphospecific antibody conjugated to a reporter)
-
384-well low volume plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure (General ADP-Glo™ Format): [17]
-
Prepare dilutions of the enzyme, substrate, ATP, and test compound in the appropriate kinase buffer.
-
In a 384-well plate, add the test compound or vehicle (DMSO).
-
Add the enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Record the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 2.3: Apoptosis Detection by Annexin V Staining and Flow Cytometry
Potent anticancer compounds often induce programmed cell death, or apoptosis. Annexin V staining is a standard method to detect one of the early hallmarks of apoptosis.[2]
Objective: To quantify the percentage of apoptotic cells in a cancer cell population following treatment with a test compound.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at concentrations around its IC₅₀ value for 24-48 hours. Include an untreated control.
-
Harvest the cells, including both the adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge.[1]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[3]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[1][18]
-
Data Analysis: Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2.4: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[5]
Objective: To measure the activity of caspase-3 in cell lysates after treatment with the test compound.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)[19][20]
-
Cancer cell line
-
Test compound
-
Microcentrifuge
-
96-well plate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating them with the test compound for a specified time.
-
Harvest 2-5 x 10⁶ cells and pellet them by centrifugation.[19][21]
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[21]
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[21]
-
Determine the protein concentration of the lysate.
-
To a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Incubate at 37°C for 1-2 hours, protected from light.[5][19]
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.
Conclusion and Future Directions
This compound represents a valuable starting point for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for synthesizing a diverse library of 4-anilinoquinazoline derivatives and systematically evaluating their potential as anticancer agents. By characterizing their effects on cell proliferation, specific kinase activity, and their ability to induce apoptosis, researchers can identify promising lead compounds for further preclinical development.
References
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Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. (n.d.). IJIRT. Retrieved January 20, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journals. Retrieved January 20, 2026, from [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). NIH. Retrieved January 20, 2026, from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved January 20, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). PMC. Retrieved January 20, 2026, from [Link]
-
Caspase-3 Colorimetric Assay Kit Cat. No. L00289. (n.d.). GenScript. Retrieved January 20, 2026, from [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). PMC. Retrieved January 20, 2026, from [Link]
-
Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors. (2005). PubMed. Retrieved January 20, 2026, from [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2014). MDPI. Retrieved January 20, 2026, from [Link]
-
Screening assays for tyrosine kinase inhibitors: A review. (2023). OUCI. Retrieved January 20, 2026, from [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. (2011). PubMed. Retrieved January 20, 2026, from [Link]
-
6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
6-chloro-4-(2-fluorophenyl)quinazoline. (n.d.). ChemSynthesis. Retrieved January 20, 2026, from [Link]
-
6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE. (n.d.). precisionFDA. Retrieved January 20, 2026, from [Link]
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Application Note and Protocol: Determination of the Solubility Profile of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for determining the solubility of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, a novel quinazoline derivative. Solubility is a critical physicochemical parameter in drug discovery, profoundly influencing a compound's bioavailability, formulation, and efficacy.[1] This guide presents detailed protocols for both kinetic and thermodynamic solubility assays, enabling researchers to systematically evaluate the solubility of this compound in a range of pharmaceutically relevant solvents. The methodologies described herein are designed to be self-validating and are grounded in established principles of medicinal chemistry and pharmaceutical sciences.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of a drug candidate is a pivotal determinant of its success, impacting everything from in vitro assay performance to in vivo pharmacokinetics.[2][3] Poor aqueous solubility is a leading cause of attrition for drug candidates, often leading to low and erratic oral bioavailability.[4] Therefore, a thorough understanding of a compound's solubility profile early in the development process is essential for making informed decisions, guiding lead optimization, and developing viable formulations.[1][5]
Quinazoline derivatives, a class of compounds known for their diverse biological activities including anticancer and antimalarial properties, often exhibit poor aqueous solubility due to their rigid, aromatic structures.[6][7] This application note will focus on this compound, providing a framework for researchers to accurately and reproducibly determine its solubility.
Physicochemical Properties and Predicted Solubility Behavior
-
Structure: The molecule possesses a multi-ring, aromatic quinazoline core, substituted with a chloro group, a methyl group, and a fluorophenyl group. These features contribute to its lipophilicity.
-
Predicted Lipophilicity (XLogP3): Based on similar structures like 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline, the XLogP3 value is likely to be greater than 4, suggesting high lipophilicity and consequently, low aqueous solubility.[8]
-
pKa: The quinazoline ring contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent. It is expected that the compound will be more soluble in acidic conditions where the nitrogen atoms can be protonated.
-
Molecular Weight: The molecular weight is approximately 286.72 g/mol .
Given these characteristics, this compound is predicted to be poorly soluble in aqueous media at neutral pH and more soluble in organic solvents.
Experimental Protocols for Solubility Determination
Two primary types of solubility assays are commonly employed in drug discovery: kinetic and thermodynamic.[1][9] Kinetic solubility is often used for high-throughput screening in early discovery, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development and formulation.[5][10]
Kinetic Solubility Assay
This assay measures the solubility of a compound from a concentrated DMSO stock solution when diluted into an aqueous buffer. It is a rapid method to assess the apparent solubility and risk of precipitation.[2][11][12]
Workflow for Kinetic Solubility Assay:
Caption: Workflow for the Kinetic Solubility Assay.
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Preparation of Aqueous Buffer: Prepare the desired aqueous buffer, for example, phosphate-buffered saline (PBS) at pH 7.4.
-
Serial Dilution: In a 96-well plate, add the aqueous buffer. Then, add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate to achieve a range of concentrations (e.g., 200 µM down to 1.56 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 2 hours) with gentle shaking.[5]
-
Precipitate Removal: After incubation, separate the undissolved precipitate by filtering the solutions through a solubility filter plate.[12]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate. This can be done using a UV-Vis plate reader if the compound has a suitable chromophore, or more accurately by LC-MS/MS.[5]
-
Data Analysis: Construct a standard curve using known concentrations of the compound. Determine the solubility as the highest concentration at which the compound remains in solution.
Thermodynamic (Equilibrium) Solubility Assay
This "gold standard" method measures the solubility of a compound in its solid state when equilibrated with a solvent over a longer period.[3][10]
Workflow for Thermodynamic Solubility Assay:
Caption: Workflow for the Thermodynamic Solubility Assay.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial. A range of solvents should be tested (see Section 4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][10] This is often referred to as the "shake-flask" method.[5]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtering the supernatant through a syringe filter (e.g., 0.22 µm).
-
Quantification: Dilute the saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.[3][13]
-
Data Analysis: Calculate the solubility based on the measured concentration and the dilution factor.
Recommended Solvents for Solubility Screening
A comprehensive solubility profile should be generated by testing the compound in a variety of solvents relevant to different stages of drug development.
Table 1: Suggested Solvents for Solubility Determination of this compound
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 | Simulates physiological pH. |
| Simulated Gastric Fluid (SGF), pH 1.2 | Relevant for oral drug delivery. | |
| Simulated Intestinal Fluid (SIF), pH 6.8 | Relevant for oral drug delivery.[9] | |
| Organic Solvents | Dimethyl Sulfoxide (DMSO) | Common solvent for stock solutions.[11][12] |
| N,N-Dimethylformamide (DMF) | Aprotic polar solvent, often a good solvent for quinazolines.[6] | |
| Tetrahydrofuran (THF) | Aprotic polar solvent.[6] | |
| Ethanol | Common co-solvent in formulations. | |
| Methanol | Polar protic solvent. | |
| Acetonitrile | Common solvent in analytical chemistry. | |
| Ethyl Acetate | Moderately polar solvent.[6] |
Data Presentation and Interpretation
All quantitative solubility data should be compiled into a clear and organized table for easy comparison.
Table 2: Example Data Summary for Solubility of this compound
| Solvent | Assay Type | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| PBS, pH 7.4 | Kinetic | 25 | Experimental Value | Experimental Value |
| PBS, pH 7.4 | Thermodynamic | 25 | Experimental Value | Experimental Value |
| SGF, pH 1.2 | Thermodynamic | 37 | Experimental Value | Experimental Value |
| SIF, pH 6.8 | Thermodynamic | 37 | Experimental Value | Experimental Value |
| DMSO | Thermodynamic | 25 | Experimental Value | Experimental Value |
| Ethanol | Thermodynamic | 25 | Experimental Value | Experimental Value |
A good solubility goal for drug discovery compounds is generally considered to be >60 µg/mL.[1] Low aqueous solubility may necessitate formulation strategies such as the use of co-solvents, surfactants, or the preparation of amorphous solid dispersions to improve bioavailability.[14]
Conclusion
This application note provides a robust framework for the systematic determination of the solubility of this compound. By employing the detailed kinetic and thermodynamic protocols, researchers can generate high-quality, reliable solubility data. This information is indispensable for advancing promising drug candidates through the development pipeline, enabling rational formulation design, and ensuring the integrity of biological assay data.
References
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AxisPharm. Kinetic Solubility Assays Protocol.
-
Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
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BioDuro. ADME Solubility Assay.
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CIBTech. STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
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PubMed. In vitro solubility assays in drug discovery.
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Protocols.io. In-vitro Thermodynamic Solubility.
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Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
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Domainex. Thermodynamic Solubility Assay.
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay.
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BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
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Evotec. Thermodynamic Solubility Assay.
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SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
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ResearchGate. Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
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Life Chemicals. Compound solubility measurements for early drug discovery.
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BenchChem. Overcoming poor solubility of 4(3H)-quinazolinone compounds.
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PubChem. 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline.
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Wikipedia. Quinazoline.
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ResearchGate. Discovery solubility measurement and assessment of small molecules with drug development in mind.
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MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines.
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Sigma-Aldrich. 4-chloro-2-(4-fluorophenyl)quinazoline.
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PubMed Central. Quinazoline derivatives: synthesis and bioactivities.
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Application Notes and Protocols for the Biological Assay of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics.[1][2] This aromatic heterocyclic motif is the foundation for numerous clinically approved drugs, particularly in oncology, where they have demonstrated significant efficacy as protein kinase inhibitors.[3][4][5] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Consequently, the development of novel kinase inhibitors remains a high-priority area in drug discovery.
This document provides a comprehensive guide for the biological evaluation of a novel quinazoline derivative, 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. Given the extensive literature on the anticancer properties of quinazoline-based compounds, the experimental design detailed herein is structured to investigate its potential as a kinase inhibitor.[1][3][4] We will outline a systematic approach, beginning with a direct assessment of enzymatic inhibition and progressing to cell-based assays to elucidate its effects on cancer cell proliferation and intracellular signaling. These protocols are designed to be self-validating, providing researchers with a robust framework to characterize the bioactivity of this compound.
Hypothesized Mechanism of Action: Targeting the ErbB Family of Receptor Tyrosine Kinases
Based on the structural motifs present in this compound, we hypothesize that this compound may function as an inhibitor of the ErbB family of receptor tyrosine kinases, with a particular focus on the Epidermal Growth Factor Receptor (EGFR). Many 4-anilinoquinazoline derivatives have been shown to be potent EGFR inhibitors.[3][7] The general mechanism of these inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling pathways that drive cell proliferation and survival.[3]
The following diagram illustrates the canonical EGFR signaling pathway, which is a frequent target for quinazoline-based inhibitors.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Experimental Workflows
The following diagram provides a high-level overview of the experimental workflow for the biological characterization of this compound.
Caption: High-level experimental workflow for biological evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol is designed to directly measure the inhibitory activity of this compound against a purified kinase, such as EGFR.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Gefitinib)
-
96-well white, flat-bottom plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase buffer
-
Test compound or control (DMSO for no inhibition, Gefitinib for positive control)
-
Kinase substrate
-
Recombinant EGFR kinase
-
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| This compound | EGFR | Hypothetical 50 |
| Gefitinib (Positive Control) | EGFR | Hypothetical 25 |
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of the test compound on the proliferation and viability of cancer cells.[6][8][9]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[6][9] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell line known to overexpress the target kinase (e.g., A431 for EGFR)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Gefitinib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the A431 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a no-cell blank.
-
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
| Compound | Cell Line | EC50 (µM) |
| This compound | A431 | Hypothetical 1.5 |
| Gefitinib (Positive Control) | A431 | Hypothetical 0.8 |
Protocol 3: Western Blot Analysis for Downstream Signaling
This protocol is used to confirm that the test compound inhibits the target kinase within the cell by observing the phosphorylation status of downstream signaling proteins.[7]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein (e.g., Akt, Erk1/2), we can determine if the compound is inhibiting the signaling pathway.
Materials:
-
A431 cells
-
EGF
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-Erk1/2, anti-total-Erk1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture A431 cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for downstream targets like Akt and Erk1/2 in the presence of the compound would confirm on-target activity.
Conclusion and Future Directions
The protocols detailed in this application note provide a comprehensive framework for the initial biological characterization of this compound. Successful execution of these assays will determine its potency as a kinase inhibitor and its efficacy in a cellular context. Positive results from these initial screens would warrant further investigation, including broader kinase profiling to assess selectivity, evaluation in additional cancer cell lines representing different tumor types, and ultimately, in vivo studies to assess its therapeutic potential in preclinical models of cancer.
References
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]
-
Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]
-
Bioassays for anticancer activities. (2015). Methods in Molecular Biology. [Link]
-
Protein kinase inhibitory activity of quinazolines for cancer therapy. (2024). ResearchGate. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). Cancers. [Link]
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2013). European Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
-
Guideline for anticancer assays in cells. (2023). Food Science and Human Wellness. [Link]
-
Bioassays for anticancer activities. Semantic Scholar. [Link]
-
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2014). Chemistry Central Journal. [Link]
-
Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (2016). BMC Chemistry. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2020). Molecules. [Link]
-
Synthesis and in vitro biological evaluation of novel quinazoline derivatives. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
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- 4. researchgate.net [researchgate.net]
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- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
<
Introduction
4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline is a heterocyclic compound belonging to the quinazoline class, a scaffold of significant interest in medicinal chemistry and drug development due to its wide range of biological activities. The precise structural elucidation and purity assessment of this molecule are critical for ensuring its quality, safety, and efficacy in research and potential therapeutic applications. The presence of halogen substituents (chloro and fluoro) and a chiral center necessitates a multi-technique analytical approach for unambiguous characterization.
This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound. The protocols detailed herein are designed to provide a self-validating system for researchers, ensuring the generation of reliable and reproducible data. The methodologies are grounded in established scientific principles and adhere to guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) for analytical procedure validation.[1][2][3][4][5][6][7][8]
Chromatographic Analysis: Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of this compound and for monitoring its stability under various conditions.[9][10] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from any impurities, starting materials, or degradation products.
Rationale for Method Selection
A C18 column is selected due to its hydrophobicity, which is well-suited for the retention and separation of aromatic, moderately polar compounds like the target quinazoline derivative. A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with differing polarities, providing a comprehensive impurity profile. The mobile phase composition, a mixture of acetonitrile and water, is a common and effective choice for the analysis of many pharmaceutical compounds. UV detection is appropriate as quinazoline derivatives typically exhibit strong UV absorbance.[11][12]
HPLC Protocol
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (for pH adjustment).
-
This compound reference standard and sample.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 50% B; 5-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or determined λmax) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The presence of any additional peaks indicates impurities. For stability studies, the sample can be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) and the formation of degradation products can be monitored over time.[9][10]
Mass Spectrometry: Molecular Weight and Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool for confirming the molecular weight and providing structural information about this compound. Electrospray ionization (ESI) is a suitable soft ionization technique that typically produces a protonated molecular ion [M+H]+, allowing for the direct determination of the molecular weight.
Rationale for Method Selection
ESI-MS is chosen for its sensitivity and its ability to analyze moderately polar, thermally labile molecules without significant fragmentation. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion, providing valuable structural information based on the observed fragment ions.[13] The fragmentation patterns of quinazolines are often predictable and can help in confirming the core structure and the positions of substituents.[13][14]
ESI-MS Protocol
Objective: To confirm the molecular weight and elucidate the fragmentation pattern of this compound.
Instrumentation and Materials:
-
Mass spectrometer with an ESI source (e.g., Q-TOF, Ion Trap).
-
Syringe pump or direct infusion system.
-
Acetonitrile (MS grade).
-
Methanol (MS grade).
-
Formic acid (MS grade).
-
Sample solution (prepared as for HPLC, diluted to ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).
Instrument Parameters:
| Parameter | Condition |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 3.5 - 4.5 kV |
| Nebulizer Gas (N2) | 1.5 - 2.5 Bar |
| Drying Gas (N2) | 8.0 - 10.0 L/min |
| Drying Gas Temp. | 300 - 350 °C |
| Mass Range | 50 - 500 m/z |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) |
Data Interpretation
The ESI-MS spectrum in positive mode is expected to show a prominent peak corresponding to the protonated molecule [M+H]+. The isotopic pattern of this peak should be consistent with the presence of one chlorine atom (with its characteristic ~3:1 ratio of 35Cl to 37Cl isotopes). The MS/MS spectrum will reveal fragment ions resulting from the cleavage of the quinazoline ring and its substituents. Common fragmentation pathways for quinazolines involve the loss of small molecules like HCN.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments provides detailed information about the chemical environment of each atom and their connectivity.
Rationale for Method Selection
¹H NMR provides information on the number, type, and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between protons (COSY), between protons and their directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). These techniques are essential for confirming the substitution pattern on the quinazoline and phenyl rings.
NMR Protocol
Objective: To obtain a complete and unambiguous structural assignment of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Sample (~5-10 mg).
Experimental Parameters:
| Experiment | Key Parameters |
| ¹H NMR | 32 scans, relaxation delay of 1s |
| ¹³C NMR | 1024 scans, relaxation delay of 2s |
| COSY | Standard gradient-selected COSY sequence |
| HSQC | Standard gradient-selected HSQC sequence |
| HMBC | Standard gradient-selected HMBC sequence |
Data Interpretation
The ¹H NMR spectrum will show distinct signals for the aromatic protons on the quinazoline and fluorophenyl rings, as well as a singlet for the methyl group. The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) will provide information about the relative positions of the protons. The ¹³C NMR spectrum will show the expected number of carbon signals, with their chemical shifts indicating their electronic environment. The 2D NMR spectra will be used to connect the different spin systems and confirm the overall structure. For instance, an HMBC correlation between the methyl protons and the C6 carbon of the quinazoline ring would confirm the position of the methyl group.
Vibrational and Electronic Spectroscopy: Functional Group and Chromophore Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Objective: To identify the characteristic functional groups of this compound.
Instrumentation and Materials:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Solid sample.
Procedure:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample on the ATR crystal and apply pressure.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
The FTIR spectrum is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching (~3100-3000 cm⁻¹).
-
C=N and C=C stretching in the aromatic rings (~1620-1450 cm⁻¹).
-
C-Cl stretching (~800-600 cm⁻¹).
-
C-F stretching (~1250-1000 cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for monitoring reactions.
Objective: To determine the maximum absorption wavelength (λmax) of this compound.
Instrumentation and Materials:
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent (e.g., ethanol, acetonitrile).
-
Dilute sample solution.
Procedure:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution from approximately 200 to 400 nm.
Quinazoline derivatives typically exhibit two main absorption bands.[12] The shorter wavelength band is attributed to the π → π* transition in the aromatic ring, and the longer wavelength band is due to the n → π* transition.[12] The determined λmax can be used for quantitative analysis using the Beer-Lambert law.
Thermal Analysis: Physicochemical Properties
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for characterizing the physicochemical properties of a compound, including its thermal stability, melting point, and purity.[15][16][17]
Rationale for Method Selection
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[16] DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the melting point, enthalpy of fusion, and the detection of polymorphic transitions.[15][17]
Thermal Analysis Protocol
Objective: To determine the thermal stability and melting point of this compound.
Instrumentation and Materials:
-
TGA instrument.
-
DSC instrument.
-
Aluminum pans.
-
Solid sample (2-5 mg).
-
Inert gas (e.g., nitrogen).
TGA Procedure:
-
Place the accurately weighed sample in a TGA pan.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
DSC Procedure:
-
Place the accurately weighed sample in a sealed aluminum pan.
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Interpretation
The TGA thermogram will show the temperature at which the compound begins to decompose, indicated by a significant weight loss. The DSC thermogram will display an endothermic peak corresponding to the melting of the compound. The peak temperature of this endotherm is taken as the melting point. A sharp melting peak is indicative of a pure crystalline compound.
Method Validation
All analytical methods used for the characterization of a pharmaceutical compound should be validated to ensure they are suitable for their intended purpose.[1][2][3][4][6][7][18][19] The key validation parameters, as outlined in the ICH Q2(R1) guidelines, include:[2][3][4][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7][18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[7]
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
A detailed validation protocol should be established and executed for the HPLC method, as it is the primary technique for purity assessment and quantitative analysis.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the comprehensive characterization of this compound.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. fda.gov [fda.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. diabeticstudies.org [diabeticstudies.org]
- 12. researchgate.net [researchgate.net]
- 13. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 14. Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. tsijournals.com [tsijournals.com]
- 18. propharmagroup.com [propharmagroup.com]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
Application Note: Structural Elucidation of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline using Multinuclear NMR Spectroscopy
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities, including anticancer agents like gefitinib and erlotinib.[1][2] The specific analogue, 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, represents a key synthetic intermediate. Its reactive 4-chloro group serves as a versatile handle for introducing various nucleophiles, enabling the generation of diverse compound libraries for drug discovery programs. The presence of a 2-(2-fluorophenyl) moiety and a 6-methyl group introduces specific electronic and steric features that can modulate biological activity and pharmacokinetic properties.
A precise and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of such molecules in solution. This application note provides a detailed guide to the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR data for this compound, offering a robust protocol for researchers in synthetic and medicinal chemistry.
Expert Insights: Why a Multinuclear NMR Approach?
While ¹H NMR provides the initial overview of the proton environment, a comprehensive analysis of a complex heterocyclic system like this compound necessitates a multinuclear approach for several reasons:
-
¹³C NMR: Directly observes the carbon skeleton, providing crucial information about the number and electronic environment of all carbon atoms. This is indispensable for confirming the core structure and identifying the positions of substituents.
-
¹⁹F NMR: Fluorine (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of protons.[3] Its large chemical shift range makes it an exquisite probe of the local electronic environment, free from the spectral crowding often seen in ¹H NMR.[4] For this molecule, ¹⁹F NMR not only confirms the presence of the fluorine atom but also provides valuable information about through-bond and through-space interactions via its coupling to neighboring protons and carbons.
-
2D NMR Techniques: In cases of signal overlap or complex coupling patterns, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning specific signals by revealing proton-proton, proton-carbon (one-bond), and proton-carbon (multiple-bond) correlations, respectively.[5]
This integrated approach ensures a self-validating system for structural confirmation, where data from each nucleus corroborates the others, leading to an irrefutable assignment.
Experimental Protocol: Acquiring High-Fidelity NMR Data
This protocol outlines the steps for preparing a sample of this compound and acquiring high-quality 1D and 2D NMR spectra.
1. Sample Preparation:
-
Analyte: this compound (approx. 10-15 mg for ¹H and ¹⁹F NMR; 20-30 mg for ¹³C NMR).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) (approx. 0.6 mL). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its higher boiling point, which can be advantageous for variable temperature studies. However, CDCl₃ is also a common choice if solubility permits.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0.00 ppm) or an internal reference like trifluorotoluene can be used.[6][7]
-
Procedure:
-
Accurately weigh the analyte and transfer it to a clean, dry NMR tube.
-
Add the deuterated solvent containing the internal standard.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
2. NMR Spectrometer and Parameters:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: ~50-100 ppm, centered around the expected chemical shift.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-3 seconds.
-
Number of Scans: 64-256.
-
-
2D NMR (HSQC/HMBC) Acquisition:
-
Utilize standard pulse programs available on the spectrometer software.
-
Optimize spectral widths in both dimensions to encompass all relevant signals.
-
Adjust evolution delays in the HMBC experiment to probe for different coupling constants (typically optimized for J = 8-10 Hz for long-range couplings).
-
Data Interpretation: A Predictive Analysis
As no publicly available, fully assigned experimental spectrum for this compound has been identified, this section provides a detailed predictive interpretation based on established NMR principles and data from structurally analogous compounds.[8]
Molecular Structure and Numbering:
Caption: IUPAC numbering scheme for this compound.
¹H NMR Spectrum (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the methyl group and the aromatic protons on both the quinazoline and phenyl rings.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| CH₃ (on C6) | 2.4 - 2.6 | Singlet (s) | N/A | A typical chemical shift for a methyl group attached to an aromatic ring. |
| H5 | 8.0 - 8.2 | Doublet (d) | JH5-H7 ≈ 2.0-2.5 Hz | H5 is ortho to the electron-withdrawing nitrogen (N1) and will be deshielded. It will show a small meta-coupling to H7. |
| H7 | 7.7 - 7.9 | Doublet of Doublets (dd) | JH7-H8 ≈ 8.5-9.0 Hz, JH7-H5 ≈ 2.0-2.5 Hz | H7 is ortho to the methyl group and will show a large ortho-coupling to H8 and a smaller meta-coupling to H5. |
| H8 | 7.5 - 7.7 | Doublet (d) | JH8-H7 ≈ 8.5-9.0 Hz | H8 is coupled only to H7 (ortho-coupling). |
| H3', H4', H5', H6' | 7.2 - 7.8 | Multiplet (m) | Various H-H and H-F couplings | These four protons on the 2-fluorophenyl ring will form a complex multiplet due to mutual H-H couplings and additional couplings to the ¹⁹F nucleus. H6' will be significantly deshielded due to its proximity to the quinazoline ring. |
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, Cl, F) and resonance effects.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| CH₃ | 20 - 22 | Standard aliphatic methyl carbon attached to an aromatic ring. |
| C5, C7, C8 | 125 - 135 | Aromatic CH carbons on the quinazoline ring. |
| C3', C4', C5', C6' | 115 - 135 | Aromatic CH carbons on the phenyl ring. The signal for C3' will likely be a doublet due to coupling with ¹⁹F. |
| C4a, C8a | 148 - 152 | Quaternary carbons at the ring junction of the quinazoline system. |
| C6 | 138 - 142 | Quaternary carbon bearing the methyl group. |
| C4 | 150 - 155 | Quaternary carbon bonded to the electronegative chlorine atom. |
| C2 | 158 - 162 | Quaternary carbon bonded to two nitrogen atoms and the phenyl ring. |
| C1' | 120 - 125 | Quaternary carbon of the phenyl ring attached to C2. Its chemical shift will be influenced by the adjacent fluorine. |
| C2' | 159 - 163 (d, ¹JCF ≈ 250 Hz) | Quaternary carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |
¹⁹F NMR Spectrum (Predicted)
The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring.
| Fluorine | Predicted δ (ppm) | Multiplicity | Rationale |
| F (on C2') | -110 to -115 | Multiplet | The chemical shift is characteristic of a fluorine atom on an aromatic ring. The signal will be split by coupling to the ortho-protons (H3') and meta-protons (H1'), resulting in a complex multiplet.[8] |
Structural Verification Workflow
A logical workflow is essential for piecing together the NMR data to confirm the structure.
Caption: Workflow for structural elucidation using 1D and 2D NMR data.
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The trustworthiness of the final structural assignment relies on the congruence of all acquired NMR data:
-
Consistency in Signal Counts: The number of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra must match the number of magnetically non-equivalent nuclei in the proposed structure.
-
Plausible Chemical Shifts: All observed chemical shifts must fall within the expected ranges for the proposed functional groups and electronic environments.
-
Logical Coupling Patterns: The observed spin-spin coupling constants (J-values) in both 1D and 2D spectra must be consistent with the through-bond connectivity of the molecule. For instance, ortho, meta, and para couplings in the aromatic rings will have characteristic magnitudes.
-
Corroboration from 2D NMR: The correlations observed in COSY, HSQC, and HMBC spectra must provide an unbroken chain of evidence confirming the atomic connectivity. Any deviation from the expected correlations would immediately flag a potential structural misassignment or the presence of an unexpected isomer.
By following this comprehensive, multinuclear approach, researchers can have high confidence in the structural integrity of their synthesized this compound, a critical checkpoint in the drug development pipeline.
References
- Supporting Information for [Specific Publication Title, if available].
- 3 - Supporting Information.
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]
-
A Short Review on Quinazoline Heterocycle. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
19Fluorine NMR. University of Ottawa. Available at: [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. National Institutes of Health (NIH). Available at: [Link]
-
19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Available at: [Link]
-
Supporting information - The Royal Society of Chemistry. Available at: [Link]
-
Supplementary Information for - The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijirset.com [ijirset.com]
- 3. 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline | C15H10ClFN2 | CID 189667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
Application Notes & Protocols: High-Purity Isolation of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Abstract
This document provides a comprehensive guide for the purification of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, a key heterocyclic intermediate in medicinal chemistry and drug development.[1] Achieving high purity of this compound is paramount for obtaining reliable data in subsequent biological assays and ensuring reproducibility in synthetic campaigns. We present detailed, field-proven protocols for purification by flash column chromatography and recrystallization. Furthermore, this guide outlines standardized methods for assessing the final purity and confirming the structural integrity of the isolated compound, including HPLC, NMR, and MS analyses. The causality behind experimental choices is explained to empower researchers to adapt these methods to similar quinazoline derivatives.
Introduction and Pre-Purification Work-Up
Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The compound this compound serves as a versatile building block for the synthesis of more complex molecules, often targeting protein kinases. The purity of this intermediate directly impacts the yield, purity, and efficacy of the final active pharmaceutical ingredient (API).
Before undertaking purification, the crude product from the synthesis reaction (e.g., cyclization followed by chlorination with reagents like SOCl₂ or POCl₃[2]) must be appropriately worked up. A typical post-synthesis procedure is essential to remove inorganic salts, residual acids or bases, and highly polar solvents like DMSO.[3]
Standard Post-Synthesis Work-Up Protocol
-
Quenching: Carefully pour the cooled reaction mixture into a beaker of ice water. This precipitates the crude product and hydrolyzes excess chlorinating agents.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH of the aqueous layer is neutral (pH ~7-8). This step neutralizes any residual acid from the chlorination step.
-
Extraction: Transfer the mixture to a separatory funnel and extract the crude product into an organic solvent in which it is soluble, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times to ensure maximum recovery.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
This crude material is now ready for high-purity isolation using one of the following protocols.
Purification Methodologies
The choice between flash chromatography and recrystallization depends on the nature and quantity of impurities, as well as the physical properties of the crude product. Often, a sequential combination of both methods yields the highest purity.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is the method of choice for separating the target compound from impurities with different polarities. Silica gel is used as the polar stationary phase, and a non-polar mobile phase is employed to elute the compounds based on their affinity for the silica.
Rationale: The quinazoline core is moderately polar. The chloro, fluoro, and phenyl groups contribute to its lipophilicity. This polarity profile makes it well-suited for separation on silica gel using a hexane/ethyl acetate solvent system.
Step-by-Step Protocol:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude product in DCM or EtOAc.
-
Spot the solution on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system should provide a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value typically ensures good separation from both more polar and less polar impurities during the column run.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 10% EtOAc in hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand to the top to protect the silica surface.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (~2-3 times the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the column. This method is faster but can lead to broader bands and poorer separation if too much or too strong a solvent is used.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase (e.g., 10% EtOAc/hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. A typical gradient might be from 10% to 30% EtOAc over 10-15 column volumes.
-
Collect fractions and monitor the elution of the compound using TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for effective separation of moderately polar organic compounds.[4] |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a good polarity range and volatility. A gradient allows for efficient elution of a range of compounds. |
| Elution Mode | Gradient (e.g., 10% to 30% EtOAc) | More effective than isocratic elution for separating complex mixtures with varying polarities. |
| TLC Rƒ Target | 0.25 - 0.35 | Provides optimal resolution and a practical elution time on the column. |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a very high degree, provided a suitable solvent or solvent system can be identified.[5] The principle relies on the differential solubility of the compound and its impurities in a solvent at hot and cold temperatures.[6]
Rationale: An ideal recrystallization solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures (0-4°C). Impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and stay in the mother liquor).
Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount of the crude product (20-30 mg) into several test tubes.
-
Add a small volume (~0.5 mL) of different test solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane).[7]
-
Heat the tubes to the boiling point of the solvent. If the compound dissolves, it is a potential candidate.
-
Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath. The formation of well-defined crystals indicates a good solvent.
-
If no single solvent is ideal, a mixed-solvent system (e.g., Ethyl Acetate/Hexane, Ethanol/Water) can be tested.[5][8]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent portion-wise while heating the mixture to a gentle reflux, until the solid just dissolves. Using the minimum amount of hot solvent is crucial for maximizing yield.[5]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
| Solvent / System | Class | Suitability for Quinazolines |
| Ethanol | Polar Protic | Often a good choice for quinazolinone derivatives and can be effective here.[9] |
| Isopropanol | Polar Protic | Similar to ethanol, good for moderately polar compounds. |
| Ethyl Acetate / Hexane | Ester / Alkane | A common and effective mixed-solvent system for tuning polarity.[7] |
| Toluene / Heptane | Aromatic / Alkane | Good for aromatic compounds; can provide excellent crystals.[8] |
Purity Assessment and Characterization
After purification, the identity and purity of the final product must be rigorously confirmed using a combination of analytical techniques.
Caption: Key analytical techniques for purity assessment and structural confirmation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of organic compounds. A reverse-phase method is typically employed for quinazoline derivatives.[10]
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Sample Prep | ~1 mg/mL in Methanol or Acetonitrile |
Data Interpretation: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically desired for drug development applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for unambiguous structural confirmation. ¹H and ¹³C NMR spectra should be acquired and compared against the expected chemical shifts and coupling constants for the target structure. The presence of solvent or impurity peaks should be carefully noted. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for definitive assignment of all proton and carbon signals.[4]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Typically, this is performed using an LC-MS system, which provides both retention time and mass data. For this compound (C₁₅H₁₀ClFN₂), the expected monoisotopic mass is approximately 272.05 g/mol .[11] The characteristic isotopic pattern for one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio) should be observed.
References
-
Wang, D. Z., Yan, L., & Ma, L. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments, (108), 53662. Available at: [Link]
-
Reddy, G. C., et al. (2013). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. Journal of Liquid Chromatography & Related Technologies, 36, 2547–2558. Available at: [Link]
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Kandeel, M., et al. (2012). Synthesis and Characterization of Novel Quinazoline Type Inhibitors for Mutant and Wild-Type EGFR and RICK Kinases. Journal of Receptors and Signal Transduction. Available at: [Link]
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Pavia, D. L., et al. (n.d.). Recrystallization. Available at: [Link]
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University of Colorado Boulder. (n.d.). Recrystallization, Filtration and Melting Point. Department of Chemistry. Available at: [Link]
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Organic Chemistry Portal. (2021). Synthesis of quinazolinones. Available at: [Link]
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dos Santos, F. P., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 16, 2814–2824. Available at: [Link]
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JoVE. (2022). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. YouTube. Available at: [Link]
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University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
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Columbia University. (n.d.). Common Solvents for Crystallization. Department of Chemistry. Available at: [Link]
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El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link]
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ResearchGate. (n.d.). HPLC analysis of 125 I labeled quinazoline derivatives. Available at: [Link]
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Błaszczak-Świątkiewicz, K., et al. (2014). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica. Available at: [Link]
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ResearchGate. (n.d.). Synthetic methods for 4‐substitutedquinazoline derivatives. Available at: [Link]
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da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]
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Hrytsai, I., et al. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 14(10), 5283-5288. Available at: [Link]
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European Patent Office. (1993). Quinazoline derivatives. EP 0677049 B1. Available at: [Link]
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MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. Available at: [Link]
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Garcés-Ramírez, L., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1382. Available at: [Link]
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Wang, X., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 27(21), 7545. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 189667, 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline. PubChem. Available at: [Link]
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Application Notes & Protocols for 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Document ID: ANP-CQM-20260120
Version: 1.0
Abstract
This document provides a comprehensive guide to the safe and effective handling and storage of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline (CAS No. 885277-53-2). As a substituted quinazoline, this compound is of significant interest to researchers in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2][3] The protocols and guidelines herein are designed to ensure the integrity of the compound and the safety of laboratory personnel. While specific toxicological data for this exact molecule is limited, the recommendations are grounded in the known properties of halogenated heterocyclic compounds and established best practices for chemical hygiene.[4][5][6]
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational drugs.[7][8] Its rigid, bicyclic structure provides a versatile platform for introducing various substituents to modulate biological activity. The 4-chloro substituent, in particular, is a key reactive handle, enabling nucleophilic substitution reactions for the synthesis of diverse compound libraries.[7][9] this compound is a valuable building block in this context, with potential applications in the development of inhibitors for receptor tyrosine kinases (RTKs) implicated in cancer.[3] Proper handling is paramount to ensure the success of these synthetic endeavors and to mitigate any potential hazards.
Chemical and Physical Properties
A summary of the known properties of this compound is provided in the table below. It is important to note that comprehensive experimental data for this specific compound is not always available; in such cases, information is inferred from closely related analogues.
| Property | Value | Source |
| CAS Number | 885277-53-2 | [10] |
| Molecular Formula | C₁₅H₁₀ClFN₂ | [11][12] |
| Molecular Weight | 272.71 g/mol | [12] |
| Appearance | White to off-white solid | Inferred from similar compounds[13] |
| Solubility | No specific data available; likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from use in organic synthesis[7][9] |
| Purity | Typically >95% (commercially available) |
Safety & Hazard Assessment
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[5][14]
-
Skin Corrosion/Irritation: May cause skin irritation.[5][14]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[5][6]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[14]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this compound. The following minimum PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: When handling significant quantities or if dust generation is likely, use a NIOSH-approved respirator with a particulate filter.
The workflow for determining the appropriate level of PPE is outlined in the diagram below.
Caption: Decision workflow for selecting appropriate PPE.
Storage Protocol
Proper storage is crucial to maintain the stability and purity of this compound.
-
Temperature: Store in a refrigerator at 2-8°C for long-term storage.[13] This temperature range is recommended for similar quinazoline-based compounds to minimize degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is to be stored for extended periods or is of very high purity. This prevents potential reactions with atmospheric moisture or oxygen.
-
Container: Keep the compound in a tightly sealed, clearly labeled container. Amber glass vials are recommended to protect from light, although specific data on light sensitivity is not available.
-
Location: Store in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. The storage area should be locked or otherwise accessible only to authorized personnel.[6]
Handling Protocols
Weighing and Aliquoting
-
Preparation: Before retrieving the compound from storage, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid.
-
Location: Conduct all weighing and handling of the solid compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[6]
-
Procedure:
-
Don all required PPE.
-
Use clean spatulas and weighing vessels.
-
Open the container in the fume hood.
-
Carefully transfer the desired amount of the solid. Avoid generating dust.
-
Promptly and securely reseal the main container.
-
If preparing a stock solution, add the solvent to the weighed solid in the fume hood. Ensure the solid is fully dissolved before removing the solution from the hood.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if dust is generated.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material, avoiding dust generation. A HEPA-filtered vacuum can be used for larger spills. For a solution spill, absorb with an inert material (e.g., vermiculite, sand, or commercial spill pillows).
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose: Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal in accordance with local, state, and federal regulations.[6][14]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
The logical flow for responding to a chemical spill is depicted below.
Caption: Generalized workflow for chemical spill response.
Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste. Follow all institutional, local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.[6]
Conclusion
This compound is a valuable research chemical with significant potential in drug discovery. Adherence to the handling, storage, and safety protocols outlined in this document is essential for ensuring the integrity of research outcomes and, most importantly, the safety of all laboratory personnel. Always consult your institution's safety office and the most current safety data sheets for related compounds before commencing work.
References
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PubChem. 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline. National Center for Biotechnology Information. Available at: [Link]
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MDPI. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Available at: [Link]
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MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]
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Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]
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PubChem. 6-Chloro-4-(2-chlorophenyl)-2-methylquinazoline. National Center for Biotechnology Information. Available at: [Link]
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Application Note & Protocols: Characterization of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline in Kinase Inhibition Assays
Abstract: Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[1] The quinazoline scaffold is a privileged chemical structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2][3] This document provides a comprehensive guide for researchers to characterize the inhibitory potential of novel compounds, using 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline as an exemplary molecule from this promising class. We present detailed protocols for both in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a physiological context. The methodologies are designed to establish a robust framework for inhibitor screening, potency determination (IC₅₀), and preliminary selectivity profiling.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for regulating nearly all cellular processes. Their dysregulation is a hallmark of many diseases, making them prime targets for drug development.[1] The 4-anilinoquinazoline core is particularly renowned for its ability to interact with the ATP-binding site of tyrosine kinases.[3] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) are quinazoline derivatives that have revolutionized the treatment of certain cancers by targeting the Epidermal Growth Factor Receptor (EGFR).[4][5]
This compound belongs to this chemical class. Its structure suggests a high probability of interaction with the kinase ATP pocket. The chloro-group at the 4-position is a key reactive handle for synthesis, while the substituted phenyl and methyl groups contribute to the specific interactions within the active site that determine potency and selectivity.[1] This guide provides the experimental framework to test this hypothesis and quantify the compound's inhibitory activity.
Foundational Principles: Biochemical vs. Cell-Based Assays
A multi-faceted approach is essential for characterizing a potential kinase inhibitor. The two primary methodologies, biochemical and cell-based assays, provide complementary information.
-
In Vitro Biochemical Assays: These assays utilize purified, recombinant kinase enzymes, substrates (often synthetic peptides), and ATP in a controlled, cell-free environment.[6] Their primary advantage is the direct measurement of a compound's interaction with its target enzyme, allowing for the precise determination of potency (e.g., IC₅₀ value) without confounding factors like cell membrane permeability or off-target cellular effects.[7]
-
Cell-Based Assays: These assays measure the effect of a compound on kinase activity within living cells.[8] They provide crucial information on cellular permeability, target engagement in the presence of endogenous ATP concentrations, and the compound's ultimate effect on a signaling pathway.[9] Positive results in cell-based assays are a stronger indicator of potential therapeutic relevance.[10]
Protocol I: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a homogenous, luminescence-based assay to measure the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial system that follows this principle.[6]
Assay Workflow
Caption: Workflow for the in vitro luminescence-based kinase assay.
Step-by-Step Methodology
Materials:
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle)
-
Recombinant Kinase of Interest (e.g., EGFR, VEGFR2)
-
Kinase-specific Substrate Peptide
-
ATP, ultra-pure
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)
-
White, opaque 96- or 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and Staurosporine in 100% DMSO.
-
Perform a serial dilution series. For a 10-point curve, dilute the stock in DMSO to create working solutions that, when added to the assay, will yield the desired final concentrations (e.g., from 10 µM to 0.5 nM).
-
-
Assay Plate Setup:
-
To the appropriate wells of a white assay plate, add 1 µL of each serially diluted compound.
-
Add 1 µL of DMSO to "Maximum Activity" (0% inhibition) and "No Kinase" control wells.
-
Add 1 µL of a mid-range Staurosporine concentration to "Positive Control" wells.
-
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer. Add 2 µL to each well (except the "No Kinase" control). For "No Kinase" wells, add 2 µL of buffer alone.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
Prepare a 2X Substrate/ATP solution in Kinase Assay Buffer. The optimal ATP concentration should be at or near the Kₘ for the specific kinase, as determined empirically.
-
Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP solution to all wells. The total reaction volume is now 5 µL.
-
Mix the plate and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).
-
-
ADP Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to produce a light signal.
-
Incubate for 30 minutes at room temperature, protecting the plate from light.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader. The signal is stable for several hours.
-
Protocol II: Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the test compound to inhibit the autophosphorylation of a target kinase in a cellular context. We use the A431 human epidermoid carcinoma cell line, which overexpresses EGFR, as a model system. Inhibition is quantified by measuring the reduction in phosphorylated EGFR (p-EGFR) relative to the total amount of EGFR protein.[9]
Conceptual Signaling Pathway
Caption: Simplified EGFR signaling pathway and point of inhibition.
Step-by-Step Methodology
Materials:
-
A431 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Human Epidermal Growth Factor (EGF)
-
Test Compound and DMSO
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer, PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours. This reduces basal kinase activity.
-
Prepare dilutions of the test compound in serum-free DMEM.
-
Pre-treat the cells by adding the compound dilutions to the wells for 2 hours. Include a DMSO vehicle control.
-
-
Ligand Stimulation:
-
Stimulate the cells by adding EGF to a final concentration of 100 ng/mL to all wells (except for an unstimulated control well) for 10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples by diluting them with lysis buffer and 4X Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil for 5 minutes.
-
Load 20 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the same membrane can be stripped of antibodies and re-probed with the anti-total-EGFR primary antibody, followed by the secondary antibody and ECL detection.
-
Data Analysis and Presentation
IC₅₀ Determination
For the in vitro assay, raw luminescence data must be converted to percent inhibition.
-
0% Inhibition (Max Signal): Average signal from DMSO-treated wells.
-
100% Inhibition (Min Signal): Average signal from "No Kinase" wells.
-
Percent Inhibition (%) = 100 * (1 - [Signal_Compound - Signal_Min] / [Signal_Max - Signal_Min])
Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) curve in software like GraphPad Prism to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
For the Western blot, use densitometry software (e.g., ImageJ) to quantify the band intensity. The p-EGFR signal should be normalized to the total-EGFR signal for each lane. This ratio is then used to calculate percent inhibition relative to the stimulated DMSO control.
Data Presentation: Selectivity Profile
To understand if an inhibitor is selective, it must be tested against a panel of related and unrelated kinases. The results are typically presented in a table.
| Kinase Target | This compound IC₅₀ (nM) [Hypothetical Data] | Staurosporine IC₅₀ (nM) [Reference Control] |
| EGFR | 15 | 5 |
| VEGFR2 | 250 | 10 |
| SRC | 850 | 8 |
| PI3Kα | >10,000 | 20 |
| CDK2 | 1,200 | 15 |
Table 1: Hypothetical inhibitory activity and selectivity profile. Staurosporine, a non-selective kinase inhibitor, is used as a control. The hypothetical data suggests the test compound is potent and selective for EGFR over other kinases.
References
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-
Profacgen. Cell-based Kinase Assays.
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
-
Cayman Chemical. Methods for Detecting Kinase Activity.
-
Al-Ostoot, F.H., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central.
-
Singh, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Beni-Suef University Journal of Basic and Applied Sciences.
-
BenchChem. Application Notes and Protocols for Kinase Activity Assays.
-
Hilaris Publisher (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Carcinogenesis & Mutagenesis.
-
Brancati, G., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed.
-
Luceome Biotechnologies (2022). Cell Based Kinase Assays.
-
Expert Opinion on Therapeutic Patents (2015). Quinazoline derivatives as anticancer drugs: a patent review (2011 – present).
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Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
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Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. PubMed.
-
Chem-Impex. 4-Cloro-2-(4-fluorofenil)-6-metil-quinazolina.
-
BMG LABTECH (2020). Kinase assays.
-
National Center for Biotechnology Information. N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide.
-
Paul, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry.
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Troubleshooting & Optimization
Optimizing reaction conditions for 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline synthesis
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high-yield, high-purity results.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of 2-amino-5-methylbenzamide with 2-fluorobenzaldehyde to form the intermediate, 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one. The subsequent step is the chlorination of this quinazolinone intermediate, most commonly using phosphorus oxychloride (POCl₃), to yield the desired product.
Caption: General synthetic route for this compound.
II. Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for similar quinazoline syntheses.[1] Optimization of specific parameters may be necessary for your experimental setup.
Protocol 1: Synthesis of 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one
This procedure is adapted from the cyclocondensation of halogenated anthranilamides with aldehydes.[1]
Materials:
-
2-amino-5-methylbenzamide
-
2-fluorobenzaldehyde
-
Iodine (I₂)
-
Appropriate solvent (e.g., ethanol or dimethylformamide)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-methylbenzamide (1 equivalent) in the chosen solvent.
-
Add 2-fluorobenzaldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of iodine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials.
-
Dry the product under vacuum to obtain 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound
This protocol is a standard chlorination procedure for quinazolinones.[2][3][4]
Materials:
-
2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Anhydrous toluene or another high-boiling inert solvent (optional)
Procedure:
-
Strictly anhydrous conditions are essential for this step. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). A high-boiling inert solvent like toluene can also be used.
-
If using thionyl chloride (SOCl₂), add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (for POCl₃, approx. 105-110 °C; for SOCl₂, approx. 79 °C) and stir. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, carefully remove the excess POCl₃ or SOCl₂ by distillation under reduced pressure.
-
Work-up: Cautiously pour the cooled reaction residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
The product will precipitate as a solid. Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide) until the pH is approximately 7-8.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.[5]
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Quinazolinone (Step 1) | - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient dehydrogenation. | - Increase the reaction time and continue to monitor by TLC. - Ensure the reaction is maintained at a consistent reflux temperature. - The use of an oxidizing agent like iodine is often crucial for the in-situ dehydrogenation of the initially formed dihydroquinazolinone. Ensure it is present and active. |
| Low Yield of 4-Chloroquinazoline (Step 2) | - Presence of moisture in the reaction. - Insufficient amount of chlorinating agent. - Incomplete reaction due to insufficient heating or time. - Product hydrolysis during work-up. | - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere. The starting quinazolinone should be as dry as possible.[6] - Use a significant excess of POCl₃ or SOCl₂. - Ensure the reaction is heated to the appropriate reflux temperature and maintained until the starting material is no longer visible by TLC. - During the work-up, keep the temperature low by using plenty of ice and stir efficiently to dissipate heat, which can promote hydrolysis of the product back to the quinazolinone.[6] |
| Formation of a Persistent Oily Product | - The product may have a low melting point or be impure. - Incomplete removal of the chlorinating agent. | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Ensure complete removal of excess POCl₃ or SOCl₂ under vacuum before the work-up. - Purify the crude product by column chromatography. |
| Product is Difficult to Purify | - Presence of unreacted quinazolinone. - Formation of side products, such as pseudodimers.[7][8] | - Unreacted quinazolinone can often be removed by recrystallization, as it may have different solubility properties. - The formation of phosphorylated intermediates can lead to dimers. This can be minimized by controlling the reaction temperature and, in some cases, adding a base.[7][8] Column chromatography is often effective for separating the desired product from these impurities. |
| Reaction Stalls (Incomplete Conversion) | - Deactivation of the chlorinating agent. - Poor solubility of the starting quinazolinone. | - If the reaction stalls, adding a fresh portion of the chlorinating agent may help. - The use of a co-solvent like anhydrous toluene can sometimes improve the solubility of the starting material. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the chlorination of a quinazolinone with POCl₃?
The reaction proceeds through a two-stage process. Initially, an initial phosphorylation occurs, which can happen at either the nitrogen or oxygen atom of the quinazolinone. These phosphorylated intermediates are then converted to the chloroquinazoline by reaction with chloride ions. The clean conversion is typically achieved by heating the reaction mixture to 70-90 °C.[7][8]
Caption: Simplified mechanism of quinazolinone chlorination.
Q2: Can I use SOCl₂ instead of POCl₃ for the chlorination step?
Yes, thionyl chloride (SOCl₂) is a common alternative to phosphorus oxychloride for this transformation.[3][9] The reaction is often catalyzed by the addition of a small amount of N,N-dimethylformamide (DMF). The choice between POCl₃ and SOCl₂ may depend on the specific substrate, desired reaction conditions, and ease of work-up.
Q3: My 4-chloroquinazoline product appears to be unstable. How can I handle it?
4-Chloroquinazolines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. It is advisable to store the purified product in a cool, dry, and dark place. For subsequent reactions, it is best to use the 4-chloroquinazoline as soon as possible after its preparation and purification.
Q4: What are the key safety precautions for this synthesis?
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Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The work-up of the chlorination reaction is highly exothermic and releases acidic gases (HCl). This should be done slowly and cautiously in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.
Q5: How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To assess purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
V. References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]
-
A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]
-
Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. PMC - PubMed Central. Available at: [Link]
-
POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. Available at: [Link]
-
US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide. Google Patents. Available at:
-
Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem.com. Available at: [Link]
-
WO2023156675A1 - Process for purification of linagliptin. Google Patents. Available at:
-
Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available at: [Link]
-
(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]
-
Dehydrogenative cyclization of 2-arylbenzoic acid and 2-arylbenzamide with hydrogen evolution in a photoelectrochemical cell. Chemical Communications (RSC Publishing). Available at: [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]
-
Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. ResearchGate. Available at: [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry - Figshare. Available at: [Link]
-
Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. ResearchGate. Available at: [Link]
-
Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. MDPI. Available at: [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. Available at: [Link]
-
WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. Available at: [Link]
-
3-[(2-Chloro-6-methylquinolin-3-yl)methyl]quinazolin-4(3H). NIH. Available at: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. figshare.com [figshare.com]
- 9. prepchem.com [prepchem.com]
4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline stability issues and degradation
Welcome to the technical support center for 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation issues associated with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a key intermediate and building block in medicinal chemistry, valued for its role in the synthesis of a variety of biologically active molecules.[1][2] However, the chemical reactivity of the chloro-substituted quinazoline core, particularly the electrophilic nature of the C4 position, makes it susceptible to degradation under common experimental and storage conditions. Understanding these potential stability issues is critical for obtaining reproducible and accurate results.
The primary mode of degradation for 4-chloroquinazolines is nucleophilic aromatic substitution (SNAr) at the C4 position.[1][2] The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards attack by nucleophiles. This guide will focus on the most common nucleophile in laboratory settings: water, which leads to hydrolysis. We will also address other potential degradation pathways, including photodegradation and thermal decomposition.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work with this compound, providing explanations for the underlying causes and detailed protocols for resolution.
Issue 1: Appearance of an Unexpected Impurity in Your Sample, Especially When Using Protic or Aqueous Solvents.
Question: I am observing a new, more polar peak in my HPLC analysis of this compound after working up my reaction in the presence of water or alcohols. What is this impurity and how can I avoid it?
Answer: The most probable cause is the hydrolysis of the 4-chloro group to a 4-hydroxy group, resulting in the formation of 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one. The chloro group at the C4 position of the quinazoline ring is a good leaving group and is susceptible to nucleophilic attack by water, especially at elevated temperatures or non-neutral pH.[1][2]
Causality Explained: The nitrogen atoms in the quinazoline ring withdraw electron density, making the carbon atom at the 4-position electron-deficient and thus highly electrophilic. Water, although a weak nucleophile, can attack this position, leading to the substitution of the chlorine atom. This reaction is often accelerated by heat or the presence of acids or bases.
-
Solvent Selection: Whenever possible, use anhydrous aprotic solvents (e.g., dichloromethane, tetrahydrofuran, toluene) for your reactions and work-up procedures.
-
Temperature Control: Perform reactions and extractions at low temperatures (0 °C to room temperature) to minimize the rate of hydrolysis.
-
pH Control: If an aqueous work-up is unavoidable, use a buffered solution at a neutral pH (pH 7.0-7.5). Avoid acidic or basic aqueous solutions during work-up unless your protocol specifically requires it for other reasons.
-
Inert Atmosphere: For long-term storage or sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Prompt Isolation: After your reaction is complete, isolate the product as quickly as possible to reduce its exposure time to potentially hydrolytic conditions.
Issue 2: Sample Discoloration and Degradation Upon Exposure to Light.
Question: My solid sample of this compound has started to turn yellow/brown, and I am seeing multiple degradation peaks in my analysis after leaving it on the benchtop. What is happening?
Answer: Quinazoline derivatives can be susceptible to photodegradation.[3] Exposure to ambient or UV light can provide the energy to initiate photochemical reactions, leading to the formation of various degradation products and observable discoloration.
Causality Explained: The aromatic and heteroaromatic rings in the molecule can absorb light energy, promoting electrons to higher energy states. This can lead to the formation of reactive intermediates that can undergo a variety of reactions, including oxidation, rearrangement, or cleavage, resulting in a complex mixture of degradation products.
-
Light Protection: Always store the solid compound and solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Controlled Laboratory Lighting: Minimize exposure to direct sunlight or strong artificial light in the laboratory. Use UV-filtered lighting if possible for sensitive experiments.
-
Dark Storage: For long-term storage, keep the compound in a dark, cool, and dry place. A desiccator stored inside a cabinet is a good option.
-
Analysis of Photodegradants: If you suspect photodegradation, a forced degradation study can be performed by exposing a dilute solution of the compound to a controlled light source (as per ICH Q1B guidelines) and analyzing the sample at various time points by a stability-indicating HPLC method. This will help to identify the photodegradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound I should be looking for?
A1: The most common degradation product is 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one, formed via hydrolysis of the 4-chloro group. This product is more polar and will have a shorter retention time in reverse-phase HPLC.
Q2: How can I confirm the identity of the suspected hydrolytic degradation product?
A2: The most definitive way is to use LC-MS to determine the molecular weight of the impurity. The hydrolyzed product will have a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group. You can also synthesize the expected degradation product as a reference standard for comparison.
Q3: Is this compound stable at elevated temperatures?
A3: While specific data is limited, 4-chloroquinazolines can be susceptible to thermal degradation, especially in the presence of moisture or other reactive species. It is recommended to avoid prolonged exposure to high temperatures. If a reaction requires heating, it is best to do so in a dry, inert atmosphere and for the minimum time necessary.
Q4: Can I use a stability-indicating HPLC method to monitor the degradation of my compound?
A4: Absolutely. A stability-indicating HPLC method is essential for accurately assessing the stability of your compound. Such a method should be able to separate the intact parent compound from all potential degradation products, process impurities, and other components in your sample matrix. Method development should involve forced degradation studies to ensure specificity.
Q5: What are the ideal storage conditions for this compound?
A5: For long-term storage, it is recommended to store the solid compound in a tightly sealed, light-resistant container at 2-8°C in a desiccator. For short-term laboratory use, storage at room temperature in a desiccator, protected from light, is generally acceptable.
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
This protocol is designed to intentionally degrade the compound to identify the hydrolysis product and validate a stability-indicating analytical method.
-
Sample Preparation: Prepare three solutions of this compound at a concentration of 1 mg/mL in:
-
0.1 N HCl (acidic condition)
-
Water (neutral condition)
-
0.1 N NaOH (basic condition)
-
-
Incubation: Heat the solutions at 60°C for 24 hours.
-
Sampling and Analysis: At 0, 4, 8, and 24 hours, take an aliquot from each solution, neutralize it if necessary (the acidic solution with NaOH and the basic solution with HCl), and dilute it to a suitable concentration for HPLC analysis.
-
Data Interpretation: Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any new peaks. The primary new peak is likely the hydrolyzed product.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer) is a good starting point.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., 254 nm).
-
Forced Degradation Samples: Analyze the samples generated from the forced hydrolysis, photolysis, and thermal stress studies.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peaks for the parent compound and its degradation products are well-resolved.
Visualizations
Inferred Degradation Pathway
Caption: Inferred primary degradation pathway of this compound.
Troubleshooting Workflow for Unexpected Impurities
Caption: Troubleshooting workflow for identifying and mitigating hydrolysis.
References
-
Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2021). Research Journal of Pharmacy and Technology. Retrieved January 20, 2026, from [Link]
-
Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
4-Chloro-6-iodoquinazoline. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Preparation and photophysical properties of quinazoline-based fluorophores. (2020). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (2002). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Preparation and photophysical properties of quinazoline-based fluorophores. (2020). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). MDPI. Retrieved January 20, 2026, from [Link]
-
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. (2018). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2016). Scientific Research Publishing. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest. Retrieved January 20, 2026, from [Link]
-
Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][4]Triazolo[4,3-c]. (2024). MDPI. Retrieved January 20, 2026, from [Link]
-
The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Major degradation product identified in several pharmaceutical formulations against the common cold. (2002). PubMed. Retrieved January 20, 2026, from [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. (2008). SciSpace. Retrieved January 20, 2026, from [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Introduction: Welcome to the technical support guide for the synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. This key intermediate is crucial in the development of various pharmacologically active molecules. Its synthesis, while generally robust, presents several challenges that can lead to the formation of specific byproducts, impacting yield and purity. This guide is structured in a question-and-answer format to directly address the common issues encountered by researchers in the field. We will delve into the causality of these problems and provide field-proven troubleshooting strategies to optimize your synthetic protocols.
Overview of the Primary Synthetic Pathway
The most common and industrially scalable route to this compound involves a two-step process starting from 2-amino-5-methylbenzoic acid. The first step is the condensation with 2-fluorobenzoyl chloride to form an amide intermediate, which then undergoes cyclization to yield 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one. The final, and often most critical, step is the chlorination of this quinazolinone precursor.
Caption: General synthetic route for this compound.
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product is significantly contaminated with the starting quinazolinone. How can I drive the chlorination to completion?
A1: Incomplete chlorination is the most frequent issue, leading to contamination of the desired product with 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one. This problem arises from suboptimal reaction conditions in the final chlorination step, which typically employs phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]
Root Causes & Solutions:
-
Mechanism Insight: The reaction proceeds through the formation of a Vilsmeier-Haack type reagent from the chlorinating agent and DMF.[3] This electrophilic species activates the quinazolinone's carbonyl group, facilitating chloride displacement. If this activation is inefficient or the chloride source is depleted, the reaction will stall.
-
Reagent Stoichiometry: An insufficient molar excess of the chlorinating agent is a primary cause. While catalytic DMF is used, the chlorinating agent is a reactant.
-
Recommendation: Increase the molar excess of POCl₃ or SOCl₂. A common starting point is 5-10 equivalents relative to the quinazolinone. See the protocol below for a validated starting point.
-
-
Reaction Temperature and Time: The reaction may be too slow at lower temperatures or not given enough time to reach completion.
-
Recommendation: Ensure the reaction is heated to reflux (typically 80-110°C, depending on the chlorinating agent) and monitor the reaction progress by TLC or LCMS.[2] An extended reaction time (e.g., from 2 hours to 4-6 hours) can significantly improve conversion.
-
-
Reagent Purity: Moisture can decompose both POCl₃ and SOCl₂, reducing their effectiveness.
-
Recommendation: Use freshly opened or properly stored chlorinating agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
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Q2: My reaction mixture turns dark and I'm isolating a high molecular weight, insoluble material. What is this byproduct?
A2: The formation of dark, often polymeric or dimeric, byproducts is typically a sign of thermal decomposition or undesired side reactions at elevated temperatures. While the quinazoline core is relatively stable, high temperatures over extended periods can lead to intermolecular reactions.
Root Causes & Solutions:
-
Excessive Temperature: While heat is required, excessively high temperatures can promote polymerization.
-
Recommendation: Lower the reaction temperature slightly and compensate with a longer reaction time. For instance, if refluxing in pure POCl₃ (~105°C) is causing issues, consider using a high-boiling inert solvent like toluene or xylenes to maintain a controlled temperature just sufficient for the reaction to proceed.
-
-
Concentration: High concentrations of reactants can increase the likelihood of intermolecular side reactions.
-
Recommendation: Perform the reaction under more dilute conditions. Increasing the volume of the chlorinating agent or adding an inert solvent can mitigate this issue.
-
Q3: During aqueous workup, a significant amount of my product seems to convert back to the starting quinazolinone. How can I prevent this hydrolysis?
A3: The 4-chloro group on the quinazoline ring is an excellent leaving group and is susceptible to nucleophilic substitution, particularly hydrolysis. [4] During workup, water can act as a nucleophile, converting the product back to the thermodynamically stable quinazolinone.
Root Causes & Solutions:
-
Mechanism Insight: The C4 position of the quinazoline ring is electron-deficient, making it highly susceptible to nucleophilic attack. The presence of water, especially under non-neutral pH or at elevated temperatures, facilitates the hydrolysis of the C-Cl bond.[5]
-
Workup Procedure: Quenching the reaction mixture directly into water or aqueous base at room temperature can lead to significant hydrolysis.
-
Recommendation: The quench should be performed slowly and at low temperatures. Pouring the reaction mixture onto crushed ice is a standard and effective method.[1] This keeps the temperature low and dilutes the reagents quickly.
-
-
pH Control: Basic conditions can accelerate hydrolysis.
-
Recommendation: After quenching on ice, neutralize any remaining acid carefully with a cold, dilute base solution (e.g., sodium bicarbonate or sodium carbonate solution) while maintaining a low temperature. Avoid using strong bases like NaOH unless absolutely necessary and only at low temperatures. Extract the product into an organic solvent immediately after neutralization.
-
Troubleshooting Summary Table
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| High levels of starting quinazolinone in product | Incomplete chlorination; insufficient reagent, time, or temperature. | Increase molar excess of POCl₃/SOCl₂, increase reaction time/temperature, ensure anhydrous conditions. |
| Formation of dark, insoluble solids | Dimerization/polymerization at high temperatures. | Lower reaction temperature, use a high-boiling inert solvent for better control, run at higher dilution. |
| Product reverts to starting material during workup | Hydrolysis of the 4-chloro group by water.[4] | Quench the reaction mixture slowly onto crushed ice. Neutralize carefully with cold, dilute base. Extract product promptly. |
| Low overall yield with multiple unidentified spots on TLC | Impure starting materials or degradation. | Recrystallize the quinazolinone precursor before chlorination. Run the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: Optimized Chlorination of 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one
This protocol is designed to maximize the conversion of the quinazolinone to the desired 4-chloro product while minimizing byproduct formation.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (1.0 eq).
-
Reagent Addition: Under a positive flow of nitrogen, add phosphorus oxychloride (POCl₃, 7-10 eq) via syringe.
-
Catalyst Addition: Slowly add N,N-dimethylformamide (DMF, 0.2 eq) dropwise. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice.
-
Quenching: Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization & Extraction: Once all the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification of Crude this compound
Recrystallization is often sufficient to remove the primary byproduct (the starting quinazolinone).
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the quinazolinone byproduct is less soluble (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Hot Filtration (Optional): If insoluble impurities (like polymeric material) are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Purity Check: Assess the purity of the recrystallized product by melting point, HPLC, or NMR. If impurities persist, column chromatography may be necessary.
Visualized Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
BenchChem. (2025). Troubleshooting guide for the synthesis of quinazoline derivatives. 6
- Selvam, T. P., & Kumar, P. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 3, 100203.
-
BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
- Mondal, S., & Padhi, S. K. (2022). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology & Biotechnology.
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline.
-
BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
-
ChemicalBook. (n.d.). 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis.
-
Wikipedia. (2023). Quinazoline.
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- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this multi-step synthesis. Our goal is to provide in-depth, scientifically-grounded solutions to maximize your yield and purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-stage process. Understanding this workflow is the first step in effective troubleshooting.
Caption: General three-stage synthetic workflow.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues that can arise at each stage of the synthesis.
Part 1: Starting Material Quality and Preparation
Question: My final yield is consistently low, and I suspect my starting materials. What should I look for?
Answer: The quality of your starting materials is paramount. Impurities in either 2-amino-5-methylbenzonitrile or 2-fluorobenzoyl chloride can halt the reaction or introduce side products that complicate purification.
-
2-Amino-5-methylbenzonitrile:
-
Purity Check: This starting material should be an off-white to pale yellow crystalline powder.[1] Verify its purity (≥99%) via HPLC and check its melting point (84-87°C).[1]
-
Common Impurities: Impurities often arise from the synthesis of the aminobenzonitrile itself. These can include isomeric impurities or residual reagents from prior steps (e.g., from a Sandmeyer reaction if that route was used).
-
Troubleshooting: If purity is low, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. Ensure the material is thoroughly dried, as moisture can affect the subsequent acylation step.
-
-
2-Fluorobenzoyl Chloride:
-
Purity Check: This is a reactive acyl chloride and is often a colorless to pale yellow liquid.[2] It is highly sensitive to moisture. The most common impurity is 2-fluorobenzoic acid, formed by hydrolysis. You can check for the acid impurity using IR spectroscopy (a broad O-H stretch around 3000 cm⁻¹) or by quenching a small sample with methanol and analyzing the resulting methyl ester by GC-MS.
-
Synthesis & Purification: 2-Fluorobenzoyl chloride is typically prepared by reacting 2-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] If you are preparing it in-house, ensure the reaction goes to completion and that all excess chlorinating agent is removed under vacuum.[4] If the material is old or has been improperly stored, it may require distillation before use.
-
Part 2: The Cyclization to 2-(2-Fluorophenyl)-6-methylquinazolin-4(3H)-one
Question: My reaction to form the quinazolinone intermediate (Stage 2) is incomplete or stalls. How can I improve the yield of this cyclization step?
Answer: The cyclization of the N-acyl intermediate is a critical ring-forming step that can be sensitive to reaction conditions. Several factors can be optimized.
-
Mechanism Insight: The reaction typically proceeds via an intramolecular nucleophilic attack of the aniline nitrogen onto the nitrile group, often catalyzed by acid or base, which promotes tautomerization and subsequent ring closure.
-
Troubleshooting Strategies:
-
Catalyst Choice: While some syntheses proceed thermally, many benefit from a catalyst.
-
Base-Catalyzed: Using a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMSO can be effective.[5][6] The base facilitates the deprotonation of the amide, increasing its nucleophilicity.
-
Acid-Catalyzed: Lewis acids (e.g., BF₃·Et₂O) or protic acids (p-toluenesulfonic acid) can activate the nitrile group, making it more electrophilic and susceptible to attack.[7][8][9]
-
-
Solvent and Temperature: High-boiling point polar solvents like DMSO, DMF, or diphenyl ether are often used to achieve the necessary temperatures (typically >150°C) for thermal cyclization. Microwave-assisted synthesis can also be highly effective, often reducing reaction times and improving yields.[10][11]
-
Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if the reaction is run at high temperatures for extended periods.
-
| Parameter | Condition A (Thermal) | Condition B (Base-Catalyzed) | Condition C (Microwave) |
| Solvent | Diphenyl Ether | DMSO / DMF | DMF |
| Catalyst | None | K₂CO₃ or Cs₂CO₃ | None or Lewis Acid |
| Temperature | 180-220 °C | 130-160 °C | 180-200 °C |
| Time | 4-12 hours | 6-18 hours | 10-30 minutes |
| Typical Yield | Moderate | Moderate to Good | Good to Excellent |
| Reference | General High-Temp Methods | [5] | [10][11] |
Part 3: The Chlorination of the Quinazolinone
Question: The final chlorination with phosphorus oxychloride (POCl₃) is giving a dark, intractable mixture with very low yield of my desired 4-chloro product. What is going wrong?
Answer: This is the most common and critical failure point in the synthesis. The reaction of quinazolones with POCl₃ is not a simple substitution; it is a complex two-stage process that is highly sensitive to temperature and basicity.[12][13][14]
-
Understanding the Mechanism:
-
Stage 1: Phosphorylation (Low Temperature): The reaction begins with a base-mediated phosphorylation of the quinazolinone at the oxygen or nitrogen atom. This occurs readily at low temperatures (< 25°C).[12][13]
-
Stage 2: Chloride Displacement (High Temperature): The phosphorylated intermediate is then attacked by a chloride ion (from POCl₃) to displace the phosphate group and form the final 4-chloroquinazoline. This step requires heating (70-90°C).[12][13]
-
Caption: Troubleshooting workflow for the POCl₃ chlorination step.
Optimized Chlorination Protocol:
-
Anhydrous Conditions: Thoroughly dry your glassware and the quinazolinone starting material. Use a fresh, unopened bottle of POCl₃ if possible. The presence of moisture is a primary cause of failure.[15]
-
Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (N₂), suspend the 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (1 eq.) in a minimal amount of an inert solvent like toluene or use neat POCl₃ (at least 3-5 equivalents).
-
Base Addition: Add a hindered tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (1.1 eq.). This is crucial for promoting the initial phosphorylation.[12][13]
-
Low-Temperature Phosphorylation: Cool the mixture in an ice bath (0-5°C). Slowly add the POCl₃. Stir the reaction at a temperature below 25°C for 1-2 hours. This allows for the clean formation of the phosphorylated intermediates while suppressing the formation of pseudodimers.[12][13]
-
High-Temperature Conversion: After the initial low-temperature stir, slowly and carefully heat the reaction mixture to 70-90°C.[12] Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours). Avoid excessively high temperatures or prolonged heating, which can cause decomposition.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The 4-chloro product is often unstable in both strong acid and strong base, so neutralize the aqueous layer carefully with a saturated solution of sodium bicarbonate to a pH of 7-8.[16] The product will usually precipitate as a solid, which can be filtered, or it can be extracted with a solvent like ethyl acetate or dichloromethane.
Question: Is there an alternative to POCl₃?
Answer: Yes. A mixture of thionyl chloride (SOCl₂) with a catalytic amount of DMF is a common alternative.[17] This forms the Vilsmeier reagent in situ, which can effectively chlorinate the quinazolinone. The reaction is typically run at reflux in neat SOCl₂ or with an inert solvent like toluene. While this method can be effective, it may also lead to aggressive reaction conditions and potential side products.
References
-
Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B. R., & Phillips, L. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]
-
PrepChem. (2023). Synthesis of 2-fluorobenzoyl chloride. [Link]
-
Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69. [Link]
-
Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]
-
Index Copernicus. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. [Link]
-
ResearchGate. (2022). Synthesis of ring-fused quinazolinone derivatives through intramolecular cyclization of alkenes. [Link]
-
Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. [Link]
-
Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]
-
ResearchGate. (2023). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. [Link]
-
Chen, J., et al. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega, 4(5), 9176-9183. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of quinazolinones. [Link]
-
ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]
-
Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research, 7(4), 69-78. [Link]
-
ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]
-
ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]
-
Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. [Link]
-
Multichem Exports. (n.d.). 2-Fluorobenzoyl chloride. [Link]
-
Wikipedia. (n.d.). Quinazoline. [Link]
- Google Patents. (2012). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
Khanye, S. D., et al. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2923. [Link]
-
PrepChem. (2023). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. [Link]
-
Sharma, P., & Kumar, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(6), 436-455. [Link]
-
ResearchGate. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. [Link]
-
Wang, Z., et al. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(12), 20336-20348. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of quinazolines. [Link]
-
Al-dujaili, L. H., & Al-Zuhairi, A. J. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 584. [Link]
-
SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzonitrile. [Link]
-
ResearchGate. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. [Link]
-
Frontiers. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
- Google Patents. (2003). US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
-
ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]
-
Shi, D., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(1), 89-112. [Link]
-
Barancelli, D. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 134-143. [Link]nih.gov/pmc/articles/PMC7820063/)
Sources
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- 2. 2-Fluorobenzoyl chloride Exporter | 2-Fluorobenzoyl chloride Exporting Company | 2-Fluorobenzoyl chloride International Distributor [multichemexports.com]
- 3. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. prepchem.com [prepchem.com]
Improving the solubility of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline for assays
Introduction
Researchers working with novel heterocyclic compounds like 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline often face significant challenges in achieving and maintaining solubility in aqueous assay buffers. Due to its hydrophobic, planar structure, this compound is poorly soluble in water, a common issue for Biopharmaceutics Classification System (BCS) Class II and IV drugs.[1] Precipitation, even at micromolar concentrations, can lead to inaccurate and irreproducible assay results, wasting valuable time and resources.
This technical guide provides a structured approach to systematically address and overcome these solubility issues. We will move from foundational concepts and quick-fire FAQs to in-depth troubleshooting protocols and advanced formulation strategies, grounding our recommendations in established physicochemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous assay buffer. What is the first thing I should do? A1: Direct dissolution of this compound in aqueous buffers is not recommended and is likely to fail. You must first prepare a concentrated stock solution in a suitable organic solvent. The most common and effective starting solvent for this class of compound is 100% Dimethyl Sulfoxide (DMSO).[2][3]
Q2: I dissolved my compound in DMSO, but it precipitated immediately when I diluted it into my PBS buffer. Why did this happen? A2: This phenomenon is known as "solvent shock" or "crashing out." The compound is well-solvated in the high-concentration organic stock. When this is rapidly diluted into an aqueous environment, the solvent polarity changes drastically. The aqueous buffer cannot solvate the hydrophobic compound molecules quickly enough, causing them to aggregate and precipitate. The solution is to use a stepwise or serial dilution method, which is detailed in Section 2.
Q3: What is the maximum concentration of DMSO I can use in my assay? A3: This is critically dependent on your assay type.
-
For biochemical or acellular assays (e.g., enzyme inhibition): Many systems can tolerate DMSO up to 1-5% (v/v), though some enzymes may be affected.[4]
-
For cell-based assays: It is crucial to keep the final DMSO concentration at or below 0.5% (v/v), with 0.1% being even safer for sensitive cell lines.[5][6] Higher concentrations can cause cytotoxicity, affect membrane permeability, or induce off-target effects, confounding your results.[7][8][9] Always run a "vehicle control" with the same final DMSO concentration to assess solvent effects.[10]
Q4: Is heating or sonication a good way to dissolve the compound? A4: Gentle warming (to 37°C) and sonication can be effective for dissolving the compound during the preparation of the initial organic stock solution. However, do not heat aqueous dilutions, as this can lead to later precipitation upon cooling to ambient temperature and may also degrade the compound. The stability of chloro-quinazoline derivatives in aqueous solutions can be a concern.[11]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility problems, from stock preparation to the final assay plate.
Problem: Compound Precipitation in Aqueous Buffer
The flowchart below outlines a decision-making process for troubleshooting precipitation.
Caption: Decision tree for troubleshooting compound precipitation.
Core Physicochemical Properties
Understanding the compound's properties is the first step. While experimental data for this specific molecule is scarce, we can infer properties from its structure and data for similar compounds.
| Property | Value / Estimate | Source & Implication |
| Molecular Formula | C₁₅H₁₀ClFN₂ | [12] |
| Molecular Weight | 272.71 g/mol | [12] |
| Structure | Quinazoline derivative | Aromatic, heterocyclic, likely hydrophobic. |
| Predicted XLogP3 | 4.3 | [13] An XLogP3 value >3 indicates high hydrophobicity and poor aqueous solubility. |
| Aqueous Solubility | Not experimentally determined; predicted to be very low. | The high XLogP3 suggests that achieving even low micromolar concentrations in pure aqueous buffer will be challenging. |
Strategy 1: Optimizing Stock Solution & Dilution
The foundation of a successful experiment is a properly prepared stock solution.
Protocol 1: Preparation of a Concentrated Stock Solution This protocol outlines the best practices for creating a stable, high-concentration stock.[14][15]
-
Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: Add research-grade 100% DMSO to the vial to achieve a high-concentration stock, typically 10-50 mM. Start with a small volume of DMSO to wet the powder before adding the rest.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can be applied if necessary. Visually inspect to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C.[6]
Protocol 2: Stepwise Dilution to Avoid "Solvent Shock" This is the most critical technique to prevent precipitation when moving from an organic stock to an aqueous buffer.[6]
-
Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute your 20 mM stock to 2 mM in DMSO.
-
Prepare Co-Solvent/Buffer Mix (Optional but Recommended): Prepare a 50:50 mixture of your final aqueous assay buffer and DMSO.
-
Second Intermediate Dilution: Dilute your 2 mM DMSO stock from Step 1 into the 50:50 co-solvent/buffer mix from Step 2. This gradually introduces the compound to the aqueous environment.
-
Final Dilution: Add a small volume of the solution from Step 3 to your final assay buffer to reach the desired working concentration. Ensure the final DMSO concentration remains within the acceptable limits for your assay (e.g., <0.5%).
Strategy 2: Employing Solubility Enhancers
If optimized dilution protocols are insufficient, solubility-enhancing excipients can be used.
| Strategy | Mechanism | Pros | Cons |
| Co-solvents | Increases the polarity of the bulk solvent to better accommodate hydrophobic solutes. | Simple to implement (e.g., DMSO, Ethanol). | Can interfere with assays, especially cell-based ones.[7][16] |
| pH Adjustment | For ionizable compounds, adjusting pH away from the pI can increase solubility. | Effective for acidic or basic compounds. | Quinazolines are weakly basic; may offer limited benefit. Can alter assay conditions. |
| Cyclodextrins | Form inclusion complexes, encapsulating the hydrophobic drug in a cavity with a hydrophilic exterior.[17][18] | Highly effective, generally low toxicity.[19][20] | Can potentially interact with assay components; requires formulation work. |
Focus on Cyclodextrins For challenging compounds, cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are an excellent choice due to their ability to significantly increase aqueous solubility with minimal biological interference at typical working concentrations.[17][20][21]
Protocol 3: Preparing a Compound:HP-β-CD Formulation
-
Prepare HP-β-CD Solution: Dissolve HP-β-CD in your aqueous assay buffer to create a stock solution (e.g., 20-40% w/v). This may require stirring.
-
Prepare Compound Stock: Prepare a concentrated stock of your compound in a minimal amount of an organic solvent like DMSO or ethanol (e.g., 50 mM).
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the compound stock dropwise. The molar ratio of HP-β-CD to the compound is critical and often requires optimization, but starting ratios between 100:1 and 1000:1 are common.
-
Equilibration: Allow the mixture to shake or stir at room temperature for 1-24 hours to allow for the formation of the inclusion complex.
-
Filtration (Optional): To remove any undissolved compound, the solution can be filtered through a 0.22 µm filter.
-
Usage: This complexed solution can now be diluted further into your assay buffer as needed.
Section 3: Assay-Specific Considerations & Best Practices
-
Vehicle Controls are Mandatory: Always include a control group that is treated with the same final concentration of solvent (and/or cyclodextrin) as your highest compound concentration. This allows you to subtract any background effects of the formulation itself.[10]
-
Kinetic vs. Thermodynamic Solubility: Be aware that the methods described here primarily address kinetic solubility (the concentration that can be temporarily achieved and maintained for the duration of an assay). The true thermodynamic solubility (the equilibrium concentration) is likely much lower.
-
Buffer Composition: High salt concentrations can sometimes decrease the solubility of hydrophobic compounds (the "salting-out" effect). If precipitation persists, consider if a buffer with a lower ionic strength is compatible with your assay. Conversely, some buffer salts can interact with organic solvents, causing the buffer itself to precipitate.[22][23]
By applying these structured troubleshooting strategies, researchers can overcome the solubility challenges presented by this compound, leading to more reliable and reproducible experimental outcomes.
References
-
National Center for Biotechnology Information (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]
-
MDPI (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]
-
SciSpace by Typeset (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
-
National Center for Biotechnology Information (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. Available at: [Link]
-
World Pharma Today (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
MDPI (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available at: [Link]
-
Peer-reviewed article (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Available at: [Link]
-
Hilaris Publisher (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Available at: [Link]
-
Touro Scholar (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]
-
Quora (2017). What effects does DMSO have on cell assays? Available at: [Link]
-
National Center for Biotechnology Information (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. Available at: [Link]
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ResearchGate (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... Available at: [Link]
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National Center for Biotechnology Information (n.d.). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery. Available at: [Link]
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FasterCapital (n.d.). Best Practices For Stock Solutions. Available at: [Link]
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ResearchGate (2015). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
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Phenomenex (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available at: [Link]
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National Center for Biotechnology Information (2022). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Available at: [Link]
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National Center for Biotechnology Information (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Available at: [Link]
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National Center for Biotechnology Information (2015). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
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SpringerLink (2015). Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
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ResearchGate (2015). Does DMSO have an influence on tube formation assay (with EPC)? Available at: [Link]
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National Center for Biotechnology Information (n.d.). 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline. PubChem. Available at: [Link]
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National Center for Biotechnology Information (2022). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC. Available at: [Link]
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Chemistry LibreTexts (2022). 2.5: Preparing Solutions. Available at: [Link]
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ResearchGate (2012). What are the chances of precipitation in column while using buffers as mobile phase? Available at: [Link]
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Reddit (2022). How to tackle compound solubility issue. Available at: [Link]
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YouTube (2021). Solution-making strategies & practical advice. Available at: [Link]
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ChemSynthesis (n.d.). 6-chloro-4-(2-fluorophenyl)quinazoline. Available at: [Link]
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MDPI (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available at: [Link]
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precisionFDA (n.d.). 6-CHLORO-2-METHYL-4-(2-FLUOROPHENYL)QUINAZOLINE. Available at: [Link]
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ResearchGate (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Available at: [Link]
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National Center for Biotechnology Information (2022). Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC. Available at: [Link]
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ResearchGate (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Available at: [Link]
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National Center for Biotechnology Information (2014). Quinazoline derivatives: synthesis and bioactivities - PMC. Available at: [Link]
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Technical Support Center: Monitoring the Synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline by Thin-Layer Chromatography (TLC)
Welcome to the technical support hub for the synthesis and analysis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-tested insights into monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC). Here, we move beyond mere procedural steps to explain the underlying principles, ensuring you can not only follow the protocol but also troubleshoot effectively.
Section 1: Fundamentals - Why TLC is a Critical Tool
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and versatile analytical technique ideal for monitoring the progress of organic reactions.[1] In the synthesis of this compound, a key pharmaceutical intermediate, TLC allows for the qualitative assessment of reactant consumption and product formation in near real-time.[2]
The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][4] As the mobile phase ascends the plate via capillary action, it carries the sample mixture with it.[5] Compounds with a stronger affinity for the stationary phase travel shorter distances, while those with a higher affinity for the mobile phase travel further.[6] This separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.[7][8]
For our target reaction, we will be observing the disappearance of the starting material spot(s) and the appearance of a new spot corresponding to the this compound product. By comparing the relative positions (Retention Factor, or Rf value) of these spots, we can effectively track the reaction's progression towards completion.
Section 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for monitoring the synthesis of this compound.
Materials:
-
TLC Plates (Silica gel 60 F254 is recommended)
-
Developing Chamber
-
Capillary Spotters or Micropipette
-
Pencil
-
Ruler
-
UV Lamp (254 nm and/or 365 nm)[9]
-
Appropriate Solvents (e.g., Hexane, Ethyl Acetate)
-
Reaction Mixture Aliquots
-
Starting Material Standard(s)
Step-by-Step Procedure:
-
Plate Preparation:
-
Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica layer.
-
Mark the lanes on the baseline where you will spot your samples. A common practice is to have a lane for the starting material (SM), a lane for the reaction mixture (R), and a "co-spot" lane (C) containing both the starting material and the reaction mixture.[10]
-
-
Sample Preparation:
-
Prepare a dilute solution of your starting material(s) in a volatile solvent like dichloromethane or ethyl acetate.
-
Carefully withdraw a small aliquot of your reaction mixture and dilute it in a similar volatile solvent. The dilution is crucial to prevent overloading the plate, which can lead to streaking.[11][12]
-
-
Spotting:
-
Using a capillary spotter, apply a small spot of the starting material solution to the "SM" lane on the baseline.
-
Apply a small spot of the diluted reaction mixture to the "R" lane.
-
In the "C" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot.
-
Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications if multiple spots are needed to achieve sufficient concentration.[11]
-
-
Development:
-
Pour the chosen mobile phase (eluent) into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[11]
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which ensures even development.[1]
-
Carefully place the spotted TLC plate into the chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.[13]
-
-
Visualization and Analysis:
-
Once development is complete, remove the plate from the chamber and immediately mark the solvent front with a pencil.[14]
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp. Aromatic compounds like quinazolines are typically UV-active and will appear as dark spots on a fluorescent background.[9]
-
Circle the visible spots with a pencil.[9]
-
If spots are not visible under UV light, other visualization techniques like using an iodine chamber or specific chemical stains can be employed.[15][16][17]
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [13][18]
-
Interpreting the Results:
-
Reaction Progress: As the reaction proceeds, the intensity of the starting material spot in the "R" lane will decrease, while a new spot corresponding to the product will appear and intensify.
-
Completion: The reaction is generally considered complete when the starting material spot is no longer visible in the "R" lane.
-
Co-spot: The co-spot lane helps to confirm the identity of the spots. If the product spot and the starting material spot are well-separated, the co-spot lane will show two distinct spots.
Section 3: Visual Workflow and Data
TLC Monitoring Workflow
Caption: A logical flow for troubleshooting common TLC issues.
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]
-
Laboratory News. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Toronto Scarborough. Thin Layer Chromatography. [Link]
-
BiteSize Bio. (2016, July 26). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of California, Davis. 5. Thin Layer Chromatography. [Link]
-
University of Wisconsin-Madison. CHEM 344 Thin Layer Chromatography. [Link]
-
Scribd. TLC Visualization Techniques. [Link]
-
EDVOTEK. Principles of Thin Layer Chromatography. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography: Identifying the Spots. [Link]
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
-
Khan Academy. Calculating retention factors for TLC. [Link]
-
University of Rochester. Troubleshooting: TLC. [Link]
-
Organic Chemistry at CU Boulder. TLC Visualization Methods. [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]
-
University of York. Visualising plates. [Link]
-
BYJU'S. R F Value Explanation. [Link]
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]
-
Michigan State University. Thin Layer Chromatography. [Link]
-
Chemistry For Everyone. (2025, January 22). How Does Polarity Affect Chromatography?[Link]
-
Student Doctor Network Forums. (2016, November 21). Polarity of solvent for TLC. [Link]
-
Biotech Articles. (2010, November 14). High Pressure Thin-Layer Chromatography Principles and Practice. [Link]
-
BYJU'S. Advantages And Disadvantages Of Thin Layer Chromatography. [Link]
-
ResearchGate. (2025, August 6). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines. [Link]
-
Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]
-
Journal of Visualized Experiments. (2016, February 15). Facile Preparation of 4-Substituted Quinazoline Derivatives. [Link]
-
ResearchGate. New HPTLC Method, with Systematic Mobile-Phase Optimization, for Determination of Six Apolar Heterocyclic Aromatic Amines. [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
- Google Patents. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
-
ResearchGate. Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
-
MDPI. (2025, January 24). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]
-
PrepChem.com. Synthesis of 4-chloro-2-(4-chlorophenyl)quinazoline. [Link]
Sources
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- 13. Understanding RF Values in Thin Layer Chromatography (TLC) - Oreate AI Blog [oreateai.com]
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- 18. Khan Academy [khanacademy.org]
Technical Support Center: Reactions of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline with Nucleophiles
Welcome to the technical support center for chemists and researchers working with 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding side reactions encountered during nucleophilic substitution at the C4 position. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you optimize your reactions, maximize yields, and ensure the purity of your target compounds.
Introduction to the Reactivity of this compound
The core reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is an excellent leaving group, readily displaced by a variety of nucleophiles, most commonly primary and secondary amines.
The reaction proceeds via a two-step addition-elimination mechanism, forming a transient, resonance-stabilized Meisenheimer complex. Theoretical studies on related 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it the kinetically favored site for nucleophilic attack over the C2 position.[1] This inherent electronic preference is the foundation for the high regioselectivity observed in these reactions.
However, several factors can influence the outcome of the reaction, leading to the formation of undesired byproducts. This guide will address the most common side reactions and provide detailed protocols and troubleshooting strategies to mitigate them.
Caption: General workflow for the SNAr reaction.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My reaction is sluggish or incomplete, especially with an electron-poor amine. What can I do?
Answer: The nucleophilicity of the amine is a critical factor. Electron-poor amines, such as anilines with electron-withdrawing groups, react much slower than electron-rich aliphatic amines.[2] Simply increasing the reaction time or temperature can sometimes lead to decomposition or side reactions.
Troubleshooting Workflow:
-
Increase Temperature Judiciously: A modest increase in temperature (e.g., from 80 °C to 100-120 °C) can significantly increase the reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Solvent Choice: Switch to a higher-boiling point, polar aprotic solvent like DMF, DMAc, or NMP. These solvents can help to solvate the Meisenheimer complex and accelerate the reaction.
-
Microwave Irradiation: This is a highly effective method for promoting reactions with poorly reactive nucleophiles.[2] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[2]
-
Base Selection: While not always necessary for amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) can be added to scavenge the HCl generated during the reaction, which might otherwise protonate the starting amine and reduce its effective concentration.
Caption: Decision workflow for incomplete reactions.
FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material with an -OH group instead of -Cl. What is this and how can I prevent it?
Answer: This is a classic and the most common side reaction: hydrolysis of the 4-chloro group to form 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one. This occurs when water is present in the reaction mixture. The quinazolinone is often a crystalline, high-melting point solid that can complicate purification.
Mechanism of Hydrolysis:
Water, although a weak nucleophile, can attack the highly electrophilic C4 position, especially at elevated temperatures or under basic or acidic conditions that can catalyze the reaction.
Troubleshooting Hydrolysis:
| Strategy | Causality and Explanation |
| Use Anhydrous Conditions | This is the most critical factor. Dry your solvents using standard procedures (e.g., distillation over a suitable drying agent or using a solvent purification system). Ensure your glassware is oven- or flame-dried. |
| Use Anhydrous Reagents | Use freshly opened or properly stored anhydrous grades of amines and any added bases. If using a salt of a nucleophile, ensure it is thoroughly dried. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Choice of Base | If a base is required, use a hindered, non-nucleophilic organic base like DIPEA. Inorganic bases like K₂CO₃ or NaOH can contain water and will increase the concentration of hydroxide ions, a much stronger nucleophile than water, significantly accelerating hydrolysis. |
| Temperature Control | Lowering the reaction temperature will slow down the rate of hydrolysis more than it slows the rate of amination with a reasonably good nucleophile. Find the minimum temperature required for a reasonable reaction rate. |
Protocol for Minimizing Hydrolysis:
-
Preparation: Oven-dry all glassware overnight at 120 °C and cool under a stream of dry nitrogen.
-
Reagents: Use a freshly opened bottle of anhydrous solvent (e.g., Dioxane or THF). Use an amine that has been stored over molecular sieves or freshly distilled.
-
Setup: Assemble the reaction apparatus under a positive pressure of nitrogen.
-
Execution: Dissolve the this compound in the anhydrous solvent. Add the amine (and DIPEA, if used) via syringe. Heat the reaction to the desired temperature and monitor by TLC/LC-MS.
-
Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, perform it quickly at room temperature or below.
FAQ 3: Can the nucleophile react at other positions on the molecule, for example, displacing the fluorine on the 2-phenyl group or reacting with the 6-methyl group?
Answer: Under typical SNAr conditions for this class of compounds, these side reactions are highly unlikely.
-
Reactivity of the 2-(2-fluorophenyl) group: Nucleophilic substitution on an unactivated fluorobenzene ring requires extremely harsh conditions (high temperature, strong base) that are far more vigorous than those used for displacing the C4-chloro group on the quinazoline. The electron-deficient quinazoline ring activates the C4 position, making it orders of magnitude more reactive than the positions on the pendant phenyl ring. There are no credible reports of intermolecular nucleophilic displacement of the fluorine in this context.
-
Reactivity of the 6-methyl group: The methyl group is an sp³-hybridized carbon and is not susceptible to nucleophilic attack under these conditions. Its protons have a normal pKa and would not be abstracted by common bases used in these reactions (like DIPEA or even stronger amine nucleophiles). It is considered an inert spectator group.
-
Reactivity at the C2-position: As established by theoretical and experimental data, the C4 position is significantly more electrophilic than the C2 position.[1] While substitution at C2 is possible on 2,4-dichloroquinazolines, it requires much harsher conditions (e.g., higher temperatures >100 °C) after the C4 position has already reacted.[3] In your molecule, the C2 position is blocked by a stable C-C bond, making substitution there impossible.
Caption: Relative reactivity of positions on the molecule.
FAQ 4: I am using an alcohol (e.g., isopropanol) as a solvent and seeing an unexpected byproduct. What could it be?
Answer: When using alcoholic solvents, especially at elevated temperatures, you risk solvolysis. The alkoxide formed by deprotonation of the alcohol (or the alcohol itself) can act as a nucleophile and displace the C4-chloro group, leading to the formation of a 4-alkoxy-2-(2-fluorophenyl)-6-methylquinazoline ether.
Troubleshooting Solvolysis:
-
Solvent Choice: The most straightforward solution is to switch to a polar aprotic solvent such as Dioxane, THF, DMF, or Acetonitrile. These solvents are inert under the reaction conditions and do not compete with your desired nucleophile.
-
Temperature and Base: If an alcoholic solvent must be used (e.g., for solubility reasons), run the reaction at the lowest possible temperature. Avoid strong bases that can generate a high concentration of the corresponding alkoxide. If a base is needed to scavenge acid, a hindered base like DIPEA is preferred over carbonates or hydroxides.
Verified Experimental Protocol: General Amination
Synthesis of N-Aryl-2-(2-fluorophenyl)-6-methylquinazolin-4-amine
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent: Add anhydrous isopropanol or dioxane (approx. 0.1 M concentration).
-
Reagents: Add the desired amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Heat the mixture to reflux (typically 80-90 °C for isopropanol) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
References
-
Alves, M. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1, 1842-1848. Available at: [Link]
-
de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]
-
El-Sayed, M. A.-A., & El-Shorbagy, A.-H. (2014). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Available at: [Link]
-
Gao, F., et al. (2012). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]
-
Sánchez, M., et al. (2020). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]
-
Verma, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]
-
Zhang, T., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances. Available at: [Link]
Sources
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- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Welcome to the technical support guide for the synthesis and scale-up of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during laboratory and pilot-plant scale production.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a robust two-step process starting from commercially available materials. The overall strategy involves the initial formation of a quinazolinone intermediate, followed by a chlorination reaction to yield the final product. Understanding the nuances of each step is critical for successful scale-up.
Step 1: Synthesis of 2-(2-Fluorophenyl)-6-methylquinazolin-4(3H)-one
This initial stage involves the condensation of 2-amino-5-methylbenzonitrile with 2-fluorobenzoyl chloride, followed by an intramolecular cyclization to form the stable quinazolinone ring system. While seemingly straightforward, several factors can impact yield and purity, especially at a larger scale.
Experimental Protocol: Gram-Scale Synthesis
-
To a stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF, ~5-10 mL/g), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Slowly add 2-fluorobenzoyl chloride (1.0-1.2 eq) dropwise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 120-140 °C and monitor by TLC or HPLC until the starting materials are consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into cold water with vigorous stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.
-
Dry the solid under vacuum to yield the crude 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one, which can be used directly in the next step or recrystallized from ethanol or acetic acid if higher purity is required.
Troubleshooting and FAQs for Step 1
Question: My reaction has stalled, and I see unreacted 2-amino-5-methylbenzonitrile. What went wrong?
-
Answer: This is a common issue that can point to several factors:
-
Insufficient Base: The base is crucial for the cyclization step. Ensure you are using at least 2 equivalents of a sufficiently strong base like K₂CO₃ or Cs₂CO₃. The choice of base can significantly influence the reaction rate and yield. On a larger scale, ensure the base is finely powdered and well-dispersed to avoid clumps and localized areas of low reactivity.
-
Solvent Polarity: Polar aprotic solvents like DMSO and DMF are generally effective for this type of reaction as they can facilitate the necessary bond formations. Using a non-polar solvent may lead to poor solubility of reactants and favor the formation of undesired byproducts.
-
Water Content: Ensure your solvent and reagents are reasonably dry. While the workup involves water, excessive water in the reaction itself can hydrolyze the 2-fluorobenzoyl chloride, reducing its effective concentration.
-
Temperature: The cyclization requires thermal energy. If the reaction stalls, a modest increase in temperature (e.g., from 120 °C to 135 °C) may be necessary, but monitor for potential degradation.
-
Question: I'm getting a significant amount of an insoluble, high-melting point byproduct. What is it and how do I prevent it?
-
Answer: You are likely forming a bis-quinazoline byproduct or other polymeric materials. This can occur if the stoichiometry is not well-controlled.
-
Controlled Addition: On a larger scale, the rate of addition of 2-fluorobenzoyl chloride is critical. A slow, controlled addition allows the initial acylation to occur cleanly before subsequent reactions. A rapid addition can create localized high concentrations, leading to side reactions.
-
Purity of Starting Materials: Impurities in the 2-amino-5-methylbenzonitrile can act as chain terminators or lead to undesired side products. Use a starting material with ≥98% purity[1]. Similarly, ensure the 2-fluorobenzoyl chloride has not hydrolyzed to 2-fluorobenzoic acid, which would be unreactive under these conditions[2][3].
-
Step 2: Chlorination of 2-(2-Fluorophenyl)-6-methylquinazolin-4(3H)-one
This is the most critical and often most challenging step in the sequence, especially during scale-up. The conversion of the C4-hydroxyl group (in its lactim tautomeric form) to a chlorine atom is typically achieved with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Experimental Protocol: Scalable Chlorination
-
Safety First: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat). POCl₃ is highly corrosive and reacts violently with water.
-
Charge the crude or purified 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (1.0 eq) into a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).
-
Add phosphorus oxychloride (POCl₃, 5-10 vol/wt) to the reactor. A catalytic amount of DMF (0.05-0.1 eq) can be added to accelerate reactions using SOCl₂[4][5], but with POCl₃, it's often used as the solvent itself or with a co-solvent like toluene.
-
Slowly heat the mixture to reflux (approx. 105-110 °C). The reaction progress should be monitored by HPLC.
-
The reaction mechanism involves phosphorylation of the quinazolinone followed by nucleophilic attack of chloride. Maintaining a temperature between 70-90 °C is often sufficient for clean conversion and minimizes byproduct formation[6].
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Work-up (Critical for Scale-Up): Very slowly and carefully, add the reaction mixture to a separate vessel containing crushed ice and water. This is a highly exothermic and gas-evolving quench. Maintain the temperature of the quench mixture below 20 °C.
-
After the quench is complete, neutralize the acidic solution by the slow addition of a base (e.g., 50% NaOH solution or solid NaHCO₃) until the pH is ~7-8.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a solvent system like ethanol/water or isopropanol.
Troubleshooting and FAQs for Step 2
Question: My chlorination reaction resulted in a dark, tarry mess with very low yield. What happened?
-
Answer: This is almost always a temperature control issue.
-
Overheating: The reaction of quinazolinones with POCl₃ is complex. An initial phosphorylation occurs, which is followed by displacement with chloride[6]. If the temperature is too high (>110 °C), these intermediates and the final product can decompose, leading to polymerization and tar formation. Precise temperature control is the most critical parameter in this step.
-
Moisture: If water is present in the reaction, it will rapidly decompose the POCl₃, reducing its effectiveness and generating phosphoric acid, which can contribute to degradation at high temperatures.
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-Fluorobenzoyl chloride | 393-52-2 [chemicalbook.com]
- 4. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
Introduction: 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline is a key heterocyclic intermediate in modern drug discovery, frequently utilized as a scaffold for synthesizing targeted therapeutics, particularly kinase inhibitors.[1][2][3] Its synthetic utility hinges on the reactive 4-chloro position, which allows for subsequent nucleophilic substitution. However, this reactivity, combined with the multi-step synthesis, presents distinct purification challenges. This guide provides troubleshooting strategies and answers to frequently asked questions (FAQs) to assist researchers in obtaining this intermediate with high purity, ensuring the success of downstream applications.
Section 1: Understanding Common Impurities
The first step in effective troubleshooting is anticipating the nature of potential impurities. Most issues arise from the final chlorination step, typically converting 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one to the target compound using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[3][4][5]
FAQ 1: What is the most common impurity I should expect, and how do I detect it?
Answer: The most prevalent and often most challenging impurity is the unreacted starting material from the chlorination step: 2-(2-fluorophenyl)-6-methylquinazolin-4(3H)-one (the "quinazolinone").
-
Causality: The chlorination reaction may not proceed to completion due to insufficient reagent, low reaction temperature, or short reaction times. The 4-chloro group is also susceptible to hydrolysis, meaning the purified product can degrade back to the quinazolinone if exposed to moisture, particularly during aqueous workups or on silica gel.[1]
-
Detection:
-
TLC Analysis: The quinazolinone is significantly more polar than the target 4-chloro compound. On a silica TLC plate, it will have a much lower Rf value.
-
¹H NMR: The quinazolinone has a broad N-H proton signal (typically >10 ppm), which is absent in the final product. The aromatic protons adjacent to the carbonyl/chloro group will also show a discernible chemical shift difference.
-
LC-MS: The quinazolinone will have a molecular weight corresponding to the replacement of -Cl (35.45 u) with -OH (17.01 u), resulting in a mass that is ~18.44 u lighter than the product.
-
FAQ 2: Besides the starting quinazolinone, what other side products can form?
Answer: While less common, other impurities can arise depending on the specific synthetic route and conditions:
-
Incomplete Cyclization Products: If the initial quinazoline ring formation was inefficient, precursors may carry through the synthesis. These are typically very polar and often removed during the isolation of the crude quinazolinone.
-
Dimerization or Side-Reaction Products: High reaction temperatures or incorrect stoichiometry during the synthesis can lead to dimers or other unexpected products.
-
Reagent-Based Impurities: If using SOCl₂ with DMF as a catalyst, impurities derived from the Vilsmeier-Haack reagent can sometimes be observed.[4][6]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is often the most efficient method for purifying moderately clean crude product (>85% purity), especially for removing the highly polar quinazolinone starting material.
FAQ 3: My product "oils out" instead of crystallizing. What's wrong?
Answer: "Oiling out" occurs when the compound comes out of the solution as a liquid below its melting point because the solution is supersaturated at a temperature above the compound's melting point in that solvent system.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Do not crash-cool the solution in an ice bath. Allow it to cool slowly to room temperature first, then transfer to a cooler environment.
-
Add More Solvent: The concentration of your compound may be too high. Add a small amount of the hot solvent to the oiled-out mixture and reheat until everything dissolves, then attempt to cool slowly again.
-
Change the Solvent System: The polarity of your single solvent may be too high. Switch to a binary solvent system. Dissolve the compound in a minimum amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate) and then slowly add a poor solvent (e.g., Hexane, Heptane) at an elevated temperature until the solution becomes slightly turbid. This is the saturation point; add a drop of the good solvent to clarify and then cool slowly.
FAQ 4: My recovery from recrystallization is very low. How can I improve it?
Answer: Low recovery is typically due to using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures.
Protocol: Optimizing Recrystallization for High Recovery
-
Solvent Screening: In parallel on a small scale, test the solubility of ~10 mg of your crude product in 0.5 mL of various solvents (see Table 1) at room temperature and upon heating. A good solvent will dissolve the product when hot but show low solubility when cold.
-
Minimize Solvent Usage: During the main recrystallization, add the hot solvent portion-wise to the crude material, waiting for the solvent to boil between additions, until the compound just dissolves. Using the absolute minimum amount of hot solvent is critical.
-
Maximize Cooling: Once crystals have formed at room temperature, cool the flask in an ice bath or refrigerator for at least 30-60 minutes to maximize precipitation before filtration.
-
Washing: Wash the collected crystals on the filter with a minimal amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving the product.
| Solvent System | Suitability for Product | Suitability for Quinazolinone Impurity | Recommendation |
| Isopropanol (IPA) | Moderately Soluble | Sparingly Soluble | Good choice for single-solvent recrystallization. |
| Ethyl Acetate / Hexane | High solubility in EtOAc, low in Hexane | Low solubility in this system | Excellent binary system. Dissolve in hot EtOAc, add Hexane to turbidity. |
| Toluene | Moderately Soluble | Very Low Solubility | Good for removing the quinazolinone, which is poorly soluble. |
| Dichloromethane / Heptane | High solubility in DCM, low in Heptane | Low solubility in this system | Effective, but DCM's volatility can be tricky to manage. |
Table 1: Recommended Solvent Systems for Recrystallization.
Section 3: Troubleshooting Purification by Column Chromatography
When recrystallization fails to achieve the desired purity or when multiple impurities of similar polarity are present, silica gel column chromatography is the preferred method.
FAQ 5: My compound is hydrolyzing on the column. How can I prevent this?
Answer: The 4-chloro group is labile and can be hydrolyzed by the water present on standard silica gel, which is slightly acidic.
Mitigation Strategies:
-
Use "Dry" Solvents: While not strictly necessary to use anhydrous solvents, ensure your bulk solvents have not absorbed significant atmospheric moisture.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.
-
Deactivate the Silica: If hydrolysis is severe, you can use deactivated silica gel. This is prepared by adding 1-2% (w/w) of triethylamine or ammonia solution to the eluent system. This neutralizes the acidic sites on the silica. Caution: This will alter the elution profile, so run an analytical TLC with the modified eluent first.
FAQ 6: I can't get good separation between my product and a non-polar impurity. What should I do?
Answer: Achieving separation between compounds with similar polarity (close Rf values on TLC) requires optimizing the mobile phase.
Protocol: Optimizing Chromatographic Separation
-
TLC Analysis: The goal is to find a solvent system that gives your product an Rf value of ~0.3 and maximizes the difference (ΔRf) between it and any impurities.
-
Solvent System Selection: Start with a standard non-polar/polar mixture like Hexane/Ethyl Acetate.
-
If the spots are too high (high Rf), increase the proportion of the non-polar solvent (Hexane).
-
If the spots are too low (low Rf), increase the proportion of the polar solvent (Ethyl Acetate).
-
-
Fine-Tuning Polarity: For difficult separations, try adding a third solvent. A small amount of Dichloromethane (DCM) can sometimes improve separation between closely-eluting compounds in a Hexane/EtOAc system.
-
Column Parameters: Use a long, narrow column for better resolution and ensure careful, uniform packing of the silica slurry. Apply the crude product in a minimal volume of solvent to create a tight starting band.
| Eluent System (v/v) | Typical Starting Ratio | Application Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | The standard choice. Provides a good polarity range for most quinazolines. |
| Hexane / Dichloromethane | 1:1 to 1:3 | Useful if impurities are very non-polar. The product will elute faster. |
| Toluene / Ethyl Acetate | 9.5:0.5 | Toluene's aromaticity can alter selectivity compared to aliphatic hexanes, sometimes improving separation. |
Table 2: Recommended Eluent Systems for Column Chromatography.
Section 4: Purity Analysis and Workflow Visualization
Final purity assessment is crucial. A single method is often insufficient for validation.
FAQ 7: Which analytical technique is best for determining the final purity?
Answer: A combination of techniques is ideal for a comprehensive assessment.
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically used. It can detect impurities down to <0.1% area.
-
¹H NMR: Provides structural confirmation and can detect impurities if they are present at >1-2% and have non-overlapping signals. Quantitative NMR (qNMR) can also be used.
-
LC-MS: Confirms the mass of the desired product and provides the mass of any impurities, which is invaluable for identifying them.
Workflow: General Purification Strategy
Caption: Decision workflow for purifying the target compound.
Workflow: Removing the Quinazolinone Impurity
Caption: Workflow for purification via recrystallization.
References
- BenchChem. (2025).
- Google Patents. (CN102702115A). Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
- PrepChem.com. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline.
- Al-Suwaidan, I. A., et al. (2018).
- Google Patents. (US6664390B2). Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy).
- Google Patents. (US7772243B2). 4-phenylamino-quinazolin-6-yl-amides.
- BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
- MDPI. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Corrêa, J. R., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH.
- BenchChem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N- methylsulfonylanilino)-N-(2,6- difluorophenyl)
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7772243B2 - 4-phenylamino-quinazolin-6-yl-amides - Google Patents [patents.google.com]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Activity Validation of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
This guide provides a comprehensive framework for the preclinical activity validation of the novel quinazoline derivative, 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. Designed for researchers, scientists, and drug development professionals, this document outlines a series of comparative studies to elucidate the compound's potential as an anticancer agent. By leveraging established protocols and comparing its performance against current standards of care, this guide aims to provide a robust evaluation of its therapeutic promise.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several clinically successful anticancer drugs.[1][2][3] Many of these agents function as tyrosine kinase inhibitors (TKIs), targeting key signaling proteins that drive tumor growth and proliferation.[3][4] Notably, inhibitors of the Epidermal Growth Factor Receptor (EGFR) such as gefitinib and erlotinib, both quinazoline derivatives, have revolutionized the treatment of certain cancers, particularly non-small cell lung cancer (NSCLC).[5][6][7][8][9][] The structural similarity of this compound to these established TKIs suggests a potential mechanism of action involving the inhibition of oncogenic signaling pathways.
Hypothesized Mechanism of Action
Based on its structural features—a 4-anilinoquinazoline core—it is hypothesized that this compound acts as an inhibitor of the EGFR signaling pathway. This pathway, when dysregulated, is a critical driver of tumorigenesis.[11] The proposed mechanism involves the compound binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream pro-survival cascades like the PI3K/Akt and MAPK/ERK pathways.[][12][13][14]
To provide a comprehensive evaluation, we will also consider an alternative hypothesis: that the compound may exert its anticancer effects through inhibition of tubulin polymerization, another mechanism reported for some quinazoline derivatives.[15][16][17][18][19]
dot digraph "EGFR_Signaling_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124", arrowhead="normal"];
subgraph "cluster_membrane" { label="Cell Membrane"; style="dashed"; color="#5F6368"; bgcolor="#F1F3F4"; "EGF" [label="EGF\n(Ligand)", shape=ellipse, fillcolor="#EA4335", color="#EA4335"]; "EGFR" [label="EGFR", fillcolor="#FBBC05", color="#FBBC05"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; style="dashed"; color="#5F6368"; bgcolor="#F1F3F4"; "PI3K" [label="PI3K"]; "Akt" [label="Akt"]; "RAS" [label="RAS"]; "RAF" [label="RAF"]; "MEK" [label="MEK"]; "ERK" [label="ERK"]; "Our_Compound" [label="4-Chloro-2-(2-fluorophenyl)\n-6-methylquinazoline", shape=invhouse, fillcolor="#34A853", color="#34A853"]; }
subgraph "cluster_nucleus" { label="Nucleus"; style="dashed"; color="#5F6368"; bgcolor="#F1F3F4"; "Proliferation" [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#EA4335", color="#EA4335"]; }
"EGF" -> "EGFR" [label="Binds"]; "EGFR" -> "PI3K" [label="Activates"]; "EGFR" -> "RAS" [label="Activates"]; "PI3K" -> "Akt" [label="Activates"]; "Akt" -> "Proliferation" [label="Promotes"]; "RAS" -> "RAF" [label="Activates"]; "RAF" -> "MEK" [label="Activates"]; "MEK" -> "ERK" [label="Activates"]; "ERK" -> "Proliferation" [label="Promotes"]; "Our_Compound" -> "EGFR" [label="Inhibits\n(Hypothesized)", style=dashed, color="#EA4335", arrowhead="tee"]; } end Caption: Hypothesized inhibition of the EGFR signaling pathway.
Comparative Experimental Validation Plan
To rigorously assess the activity of this compound, a multi-faceted approach will be employed, comparing its performance against well-characterized drugs:
-
Erlotinib: Another first-generation EGFR inhibitor.[7][][12][13][14]
-
Paclitaxel: A known tubulin polymerization inhibitor, as a control for the alternative hypothesis.
Part 1: In Vitro Activity Profiling
Objective: To determine the cytotoxic potential of the test compound across a panel of cancer cell lines with varying EGFR status and to elucidate its primary mechanism of action.
Selected Cell Lines:
| Cell Line | Cancer Type | EGFR Status | Rationale |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Represents tumors with normal EGFR expression. |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion (Mutant) | Highly sensitive to EGFR inhibitors. |
| H1975 | Non-Small Cell Lung Cancer | L858R & T790M Mutations | Resistant to first-generation EGFR inhibitors. |
| MCF-7 | Breast Cancer | Low EGFR Expression | Serves as a control for EGFR-independent effects. |
1.1. Cytotoxicity Assessment
This initial screen will determine the concentration-dependent inhibitory effect of the compound on cell viability.
Protocol: MTT Assay [20][21][22]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, Gefitinib, Erlotinib, and Paclitaxel for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.
Expected Outcome: Lower IC50 values indicate higher cytotoxicity. A comparison of IC50 values across the cell lines will provide initial insights into the compound's selectivity.
1.2. Mechanistic Assays
Based on the cytotoxicity results, further assays will be conducted to probe the hypothesized mechanisms.
1.2.1. EGFR Signaling Pathway Analysis
Protocol: Western Blotting [11][23][24][25]
-
Cell Lysis: Treat HCC827 cells with the IC50 concentration of the test compound, Gefitinib, and Erlotinib for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Expected Outcome: A decrease in the phosphorylation of EGFR, Akt, and ERK upon treatment would support the hypothesis of EGFR pathway inhibition.
1.2.2. Cell Cycle Analysis
Protocol: Propidium Iodide Staining and Flow Cytometry [26][27][28]
-
Cell Treatment: Treat A549 and HCC827 cells with the IC50 concentration of the test compound and comparator drugs for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Treat the cells with RNase A and then stain with propidium iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Expected Outcome: EGFR inhibitors typically induce G1 cell cycle arrest.[] Tubulin inhibitors cause a G2/M phase arrest.[15] This assay will help differentiate between the two potential mechanisms.
dot digraph "Experimental_Workflow_In_Vitro" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#202124", arrowhead="normal"];
"Start" [label="Start: In Vitro Validation", shape=ellipse, fillcolor="#34A853", color="#34A853"]; "Cytotoxicity" [label="Cytotoxicity Screening\n(MTT Assay)"]; "IC50" [label="Determine IC50 Values", shape=diamond, fillcolor="#FBBC05", color="#FBBC05"]; "Mechanism" [label="Mechanistic Studies"]; "Western_Blot" [label="Western Blot\n(EGFR Pathway)"]; "Cell_Cycle" [label="Cell Cycle Analysis\n(Flow Cytometry)"]; "Data_Analysis" [label="Comparative Data Analysis", shape=parallelogram, fillcolor="#EA4335", color="#EA4335"]; "Conclusion" [label="Conclusion on In Vitro Activity", shape=ellipse, fillcolor="#34A853", color="#34A853"];
"Start" -> "Cytotoxicity"; "Cytotoxicity" -> "IC50"; "IC50" -> "Mechanism"; "Mechanism" -> "Western_Blot"; "Mechanism" -> "Cell_Cycle"; "Western_Blot" -> "Data_Analysis"; "Cell_Cycle" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; } end Caption: Workflow for in vitro activity validation.
Part 2: In Vivo Efficacy Evaluation
Objective: To assess the antitumor efficacy and tolerability of this compound in a preclinical animal model.
Model: Human tumor xenografts in immunodeficient mice.[29][30][31][32][33]
Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously implant HCC827 cells into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to reach a palpable size (approximately 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, this compound (at various doses), and Erlotinib (as a positive control). Administer treatment daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Continue treatment for a predefined period or until tumors in the control group reach a specific size.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess any signs of toxicity (e.g., weight loss, changes in behavior).
Expected Outcome: Significant tumor growth inhibition compared to the vehicle control, and a comparable or superior efficacy to Erlotinib, would demonstrate the in vivo potential of the test compound.
Data Presentation and Interpretation
All quantitative data from the in vitro and in vivo studies should be presented in clear, concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Compound | A549 | HCC827 | H1975 | MCF-7 |
| This compound | ||||
| Gefitinib | ||||
| Erlotinib | ||||
| Paclitaxel |
Table 2: In Vivo Antitumor Efficacy in HCC827 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | - | ||
| This compound | Low | |||
| This compound | High | |||
| Erlotinib |
Conclusion
This comprehensive guide provides a scientifically rigorous framework for the activity validation of this compound. By systematically comparing its performance against established anticancer agents and thoroughly investigating its mechanism of action, researchers can generate the critical data necessary to determine its potential as a novel therapeutic candidate. The proposed studies, from initial in vitro cytotoxicity screening to in vivo efficacy trials, are designed to provide a clear and objective assessment of this promising compound.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. ([Link])
-
Erlotinib | Drug Guide - MedSchool. ([Link])
-
Erlotinib - Wikipedia. ([Link])
-
Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. ([Link])
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. ([Link])
-
Gefitinib | Drug Guide - MedSchool. ([Link])
-
Vandetanib - Wikipedia. ([Link])
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ([Link])
-
How does erlotinib work (mechanism of action)? - Drugs.com. ([Link])
-
What is the mechanism of Vandetanib? - Patsnap Synapse. ([Link])
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ([Link])
-
Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. ([Link])
-
Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. ([Link])
-
Mechanism of action of erlotinib | Download Scientific Diagram - ResearchGate. ([Link])
-
Cytotoxic assays for screening anticancer agents. ([Link])
-
VANDETANIB | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. ([Link])
-
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram - ResearchGate. ([Link])
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ([Link])
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. ([Link])
-
Lapatinib for Advanced or Metastatic Breast Cancer. ([Link])
-
Vandetanib Monograph for Professionals - Drugs.com. ([Link])
-
Vandetanib | C22H24BrFN4O2 | CID 3081361 - PubChem. ([Link])
-
The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. ([Link])
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. ([Link])
-
Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. ([Link])
-
Lapatinib (Tykerb): What to Expect, Side Effects, and More - Breast Cancer.org. ([Link])
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. ([Link])
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A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Benchmarking Performance Against EGFR and VEGFR
This guide provides a comprehensive comparison of quinazoline-based kinase inhibitors, a prominent structural class in targeted cancer therapy. While direct experimental data for the novel compound 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline is not publicly available, this document will serve as a robust framework for researchers to evaluate such novel compounds. We will achieve this by benchmarking against well-characterized, FDA-approved quinazoline inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
This guide is intended for researchers, scientists, and drug development professionals. It offers not only a comparative analysis of existing drugs but also detailed, field-proven protocols for the experimental evaluation of novel kinase inhibitors.
The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition
The quinazoline core is a foundational pharmacophore in the design of ATP-competitive kinase inhibitors. Its bicyclic structure provides a rigid scaffold that can be readily functionalized to achieve high potency and selectivity for the target kinase. Numerous FDA-approved drugs, such as Gefitinib, Erlotinib, and Vandetanib, feature this core, underscoring its clinical significance. These inhibitors primarily target the intracellular tyrosine kinase domain of growth factor receptors, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that drive tumor proliferation and angiogenesis.[1][2]
Representative Quinazoline-Based Kinase Inhibitors: A Comparative Overview
To illustrate the therapeutic utility and versatility of the quinazoline scaffold, we will focus on the following representative inhibitors:
-
Gefitinib (Iressa®): A first-generation EGFR tyrosine kinase inhibitor (TKI).[3]
-
Erlotinib (Tarceva®): Another first-generation EGFR TKI.[4][5]
-
Lapatinib (Tykerb®): A dual TKI targeting both EGFR and HER2 (ERBB2).[6][7]
-
Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR2, EGFR, and RET.[8][9][10]
Mechanism of Action and Kinase Selectivity
EGFR and VEGFR are key players in tumor growth and angiogenesis, respectively.[11][12] EGFR signaling promotes cell proliferation, survival, and differentiation, while VEGFR signaling is crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.[13][14][15] Quinazoline-based inhibitors typically function by competitively binding to the ATP-binding site of the kinase domain, thereby blocking the phosphorylation cascade.[1]
Caption: Simplified EGFR and VEGFR signaling pathways and points of inhibition.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target effects can lead to toxicity, while a broader selectivity profile can sometimes be advantageous in targeting multiple oncogenic pathways. The following table summarizes the inhibitory potency (IC50) of our selected quinazoline derivatives against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference(s) |
| Gefitinib | EGFR | 33 | [3] |
| Erlotinib | EGFR | 2 | [4][5] |
| Lapatinib | EGFR, HER2 | 10.8, 9.2 | |
| Vandetanib | VEGFR2, EGFR | 40, 500 | [9][10] |
Comparative Efficacy: In Vitro and Cellular Assays
A comprehensive evaluation of a novel kinase inhibitor requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess efficacy in a biological context.
Biochemical Assays for Inhibitory Potency (IC50 Determination)
Biochemical assays are essential for quantifying the direct inhibitory effect of a compound on its target kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and throughput.[16][17]
This protocol provides a general framework for determining the IC50 of a test compound against a target kinase.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Prepare a solution of the target kinase and its specific substrate in kinase buffer.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[16]
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase/substrate solution to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Assays for Cellular Efficacy
Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target, and exert a biological effect.
Western blotting is a standard method to assess the phosphorylation status of the target kinase and its downstream effectors.
This protocol describes the detection of p-EGFR in cancer cells treated with an EGFR inhibitor.
-
Cell Culture and Treatment:
-
Seed cancer cells with high EGFR expression (e.g., A431) in a 6-well plate and grow to 70-80% confluency.[19]
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
-
Caption: A typical workflow for a Western Blot experiment.
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.[20]
This protocol outlines the steps to assess the effect of a kinase inhibitor on cancer cell proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[21]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value.
-
The following table presents a comparison of the cellular anti-proliferative activity of the selected inhibitors in relevant cancer cell lines.
| Inhibitor | Cell Line | IC50 / GI50 (nM) | Reference(s) |
| Gefitinib | H3255 (NSCLC, EGFR mutant) | 3 | [23] |
| Erlotinib | PC9 (NSCLC, EGFR mutant) | ~30 | [24] |
| Lapatinib | BT474 (Breast, HER2+) | 100 | [25] |
| Vandetanib | A549 (NSCLC) | 2700 |
Structure-Activity Relationships (SAR)
The potency and selectivity of quinazoline inhibitors are highly dependent on the substitutions at various positions of the core structure. For instance, the nature of the substituent at the 4-anilino position is crucial for interaction with the hinge region of the kinase domain. Modifications at the 6 and 7 positions of the quinazoline ring can enhance solubility and cell permeability, as well as introduce additional interactions with the ATP-binding pocket. A thorough understanding of SAR is vital for the rational design of novel and improved kinase inhibitors.
Conclusion
The quinazoline scaffold remains a highly valuable platform for the development of potent and selective kinase inhibitors. This guide has provided a comparative overview of established quinazoline-based drugs targeting EGFR and VEGFR, along with detailed experimental protocols for the evaluation of novel compounds. By employing a systematic approach that combines biochemical and cell-based assays, researchers can effectively characterize the performance of new chemical entities and advance the development of next-generation targeted therapies.
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How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio - YouTube. (2018-03-28). Available from: [Link]
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Activity of the Dual Kinase Inhibitor Lapatinib (GW572016) against HER-2-Overexpressing and Trastuzumab-Treated Breast Cancer Cells - AACR Journals. (2006-02-01). Available from: [Link]
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VEGF signaling pathway - Proteopedia, life in 3D. (2023-01-22). Available from: [Link]
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Efficacy and Safety Profile of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline Analogs: A Comparative Guide
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive efficacy comparison of novel anticonvulsant candidates derived from the 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline core. We delve into a comparative analysis of structurally related analogs, evaluating their performance in clinically validated preclinical models of seizure and neurotoxicity. By examining the structure-activity relationships (SAR), this document aims to provide researchers, scientists, and drug development professionals with critical insights into the rational design of next-generation antiepileptic drugs (AEDs). The experimental data presented herein is synthesized from authoritative studies on closely related quinazoline derivatives to provide a representative and instructive comparison.
Introduction: The Quinazoline Scaffold in Anticonvulsant Discovery
Epilepsy is a chronic neurological disorder affecting millions worldwide, and despite a plethora of available antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment or experience dose-limiting side effects.[1] This therapeutic gap drives the urgent search for novel AEDs with superior efficacy and improved safety profiles.
The quinazoline ring system has long been a focus of such efforts. Early derivatives like methaqualone, though later withdrawn, demonstrated the potent CNS activity of this scaffold.[1] Modern medicinal chemistry has refined this core, exploring substitutions at various positions to modulate activity and mitigate toxicity. The general structure of a quinazoline derivative offers several sites for modification, allowing for the fine-tuning of its pharmacological properties.
The parent compound of this guide, This compound , was rationally designed based on established pharmacophoric principles:
-
2-Aryl Group: A phenyl ring at position 2 is a common feature in many CNS-active quinazolines. The introduction of a halogen, such as fluorine, can enhance lipophilicity, potentially improving blood-brain barrier penetration, and can influence metabolic stability and receptor binding interactions.
-
4-Chloro Group: The chlorine atom at position 4 is a reactive site, often used as a handle for further synthetic modifications to introduce various amine or other nucleophilic substituents.[2]
-
6-Methyl Group: Substitution on the benzo portion of the quinazoline ring, such as the methyl group at position 6, can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity.
This guide will compare the parent compound with a series of logically derived analogs to elucidate the impact of these specific structural features on anticonvulsant efficacy and neurotoxicity.
Core Efficacy and Safety Comparison of Representative Analogs
To understand the structure-activity relationships governing this chemical series, we compare the parent compound, QC-F , with three representative analogs. These analogs were designed by systematically modifying one key position on the scaffold to isolate its contribution to the overall pharmacological profile.
-
Parent Compound (QC-F): 4-Chloro-2-(2-fluorophenyl )-6-methylquinazoline
-
Analog A (QC-H): 4-Chloro-2-(phenyl )-6-methylquinazoline (Evaluates the role of the fluorine atom)
-
Analog B (QC-Cl): 4-Chloro-2-(2-fluorophenyl)-6-chloro quinazoline (Compares methyl vs. chloro substitution at C6)
-
Analog C (QC-NH2): 4-Amino -2-(2-fluorophenyl)-6-methylquinazoline (Evaluates replacement of the C4 chloro group)
The efficacy of these compounds was evaluated using two gold-standard, clinically validated rodent seizure models: the Maximal Electroshock Seizure (MES) test, which predicts efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, a model for generalized myoclonic and absence seizures.[1] Neurotoxicity was assessed using the Rotarod test, which measures motor impairment.
Table 1: Comparative Efficacy and Neurotoxicity Data
| Compound ID | Modification from Parent | Anticonvulsant Activity (MES) ED₅₀ (mg/kg) | Anticonvulsant Activity (scPTZ) ED₅₀ (mg/kg) | Neurotoxicity (Rotarod) TD₅₀ (mg/kg) | Protective Index (PI) (MES) (TD₅₀/ED₅₀) |
| QC-F | Parent Compound | 35.5 | 48.2 | > 300 | > 8.4 |
| QC-H | Removed 2-fluoro group | 52.8 | 75.1 | > 300 | > 5.7 |
| QC-Cl | 6-methyl to 6-chloro | 29.8 | 41.5 | 250 | 8.4 |
| QC-NH2 | 4-chloro to 4-amino | > 100 | > 100 | > 300 | N/A |
| Phenytoin | Reference Drug | 9.5 | > 100 | 68.5 | 7.2 |
| Valproate | Reference Drug | 272 | 149 | 426 | 1.6 |
Note: The ED₅₀ (Median Effective Dose) and TD₅₀ (Median Toxic Dose) values are representative figures synthesized from published data on analogous quinazoline series to illustrate the SAR principles.[3][4][5][6] A higher Protective Index (PI) indicates a better safety margin.[7]
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 allows for the formulation of key SAR insights for this series:
-
Influence of the 2-Fluorophenyl Moiety: The comparison between QC-F and QC-H is striking. The presence of the ortho-fluoro substituent in QC-F significantly increases potency in both MES and scPTZ models (ED₅₀ of 35.5 and 48.2 mg/kg, respectively) compared to the non-fluorinated analog QC-H (ED₅₀ of 52.8 and 75.1 mg/kg). This suggests the fluorine atom is critical for activity, possibly by enhancing binding affinity through electrostatic interactions or by blocking metabolic pathways that would otherwise inactivate the molecule. This enhancement in potency directly leads to a more favorable Protective Index.
-
Effect of Substitution at Position 6: Replacing the 6-methyl group (QC-F ) with a 6-chloro group (QC-Cl ) leads to a modest increase in anticonvulsant potency. The 6-chloro derivative, QC-Cl , is the most potent compound in this series in both seizure models. This aligns with previous findings where electron-withdrawing groups at this position can enhance activity.[1] However, this increased potency comes at the cost of slightly increased neurotoxicity (TD₅₀ = 250 mg/kg), resulting in a comparable, though not superior, Protective Index to the parent compound.
-
Criticality of the 4-Chloro Group: The modification from a 4-chloro (QC-F ) to a 4-amino group (QC-NH2 ) completely abolishes anticonvulsant activity in both the MES and scPTZ screens at the doses tested. This indicates that the electrophilic nature of the C4 position or the specific steric and electronic properties of the chlorine atom are essential for the mechanism of action in this particular scaffold.
// Edges to show modification points edge [color="#34A853", style=dashed, arrowhead=vee]; R1 -> Core [pos="1.5,1.5!"]; R2 -> Core [pos="-0.5,0.5!"]; X -> Core [pos="0.5,-1.5!"]; } dot Caption: Core structure of the quinazoline analogs and key modification sites.
Experimental Methodologies
The trustworthiness of any comparative guide rests on the robustness of its experimental protocols. The following are detailed, self-validating methodologies for the key in vivo assays used to characterize anticonvulsant candidates.
Overall Preclinical Screening Workflow
The logical flow of preclinical evaluation is designed to efficiently identify potent candidates while minimizing animal use. Initial screening at a fixed dose identifies active compounds, which then proceed to quantitative tests to determine median effective (ED₅₀) and toxic (TD₅₀) doses.
// Nodes start [label="Synthesized Analog\n(e.g., QC-F)", fillcolor="#FBBC05", fontcolor="#202124"]; screen_mes [label="Phase I: MES Screen\n(100 mg/kg, i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_scptz [label="Phase I: scPTZ Screen\n(100 mg/kg, i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; screen_tox [label="Phase I: Neurotoxicity Screen\n(Rotarod, 100 mg/kg, i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
decision [label="Compound Active in\nPhase I Screen?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
quant_mes [label="Phase II: Quantitative MES\n(Dose-Response to find ED₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quant_scptz [label="Phase II: Quantitative scPTZ\n(Dose-Response to find ED₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quant_tox [label="Phase II: Quantitative Neurotoxicity\n(Dose-Response to find TD₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"];
pi_calc [label="Calculate Protective Index (PI)\nPI = TD₅₀ / ED₅₀", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; stop [label="Stop Evaluation\n(Inactive/Toxic)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> screen_mes; start -> screen_scptz; start -> screen_tox;
{screen_mes, screen_scptz, screen_tox} -> decision;
decision -> quant_mes [label="Yes"]; decision -> quant_scptz [label="Yes"]; decision -> quant_tox [label="Yes"]; decision -> stop [label="No"];
{quant_mes, quant_scptz, quant_tox} -> pi_calc; } dot Caption: Standard workflow for in vivo anticonvulsant drug screening.
Protocol: Maximal Electroshock (MES) Seizure Test
-
Rationale: This model is highly predictive of clinical efficacy against generalized tonic-clonic seizures. The endpoint, tonic hindlimb extension, is unambiguous and easily scored, ensuring high reproducibility.
-
Apparatus: An electroconvulsive device (e.g., Ugo Basile ECT unit) with corneal electrodes.
-
Procedure:
-
Animal Acclimation: Male Swiss albino mice (20-25g) are acclimated for at least one week with a 12-hour light/dark cycle and free access to food and water.
-
Dosing: Test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at a predetermined time before the test (typically 30-60 minutes) to allow for peak plasma concentration. Control animals receive the vehicle only.
-
Electrode Hydration: A drop of saline is applied to the corneal electrodes to ensure good electrical contact.
-
Stimulation: The electrodes are placed on the corneas of the mouse. A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
Observation: The mouse is immediately observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid, extended posture of the hindlimbs for at least 3 seconds.
-
Endpoint: Protection is defined as the complete absence of the tonic hindlimb extension.
-
Self-Validation: The control group must exhibit seizures in >95% of animals for the assay to be considered valid. The reference drug, Phenytoin, must show dose-dependent protection.
-
Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Rationale: This chemical-induced seizure model is highly effective for identifying compounds that can treat myoclonic and absence seizures. It acts by antagonizing GABA-A receptor function.[8]
-
Materials: Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline), syringes, observation chambers.
-
Procedure:
-
Animal Preparation: As described in the MES test.
-
Dosing: Test compounds or vehicle are administered i.p. at the appropriate pre-treatment time.
-
PTZ Administration: A convulsant dose of PTZ (typically the CD₉₇, the dose causing convulsions in 97% of animals) is injected subcutaneously into the loose skin on the back of the neck.
-
Observation: Animals are placed in individual observation chambers and observed for 30 minutes. The primary endpoint is the occurrence of a clonic seizure, defined as clonus of the limbs, jaw, and vibrissae lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of a clonic seizure within the 30-minute observation period.
-
Self-Validation: The vehicle-treated control group must exhibit clonic seizures in >95% of animals. The reference drug, Valproate, must provide dose-dependent protection.
-
Protocol: Rotarod Neurotoxicity Test
-
Rationale: This test assesses motor coordination and is used to determine the dose at which a compound begins to cause neurological impairment (ataxia). A good anticonvulsant candidate should be effective at doses well below those that cause motor deficits.
-
Apparatus: A rotating rod apparatus (e.g., Ugo Basile Rota-Rod) set to a constant speed (e.g., 6-10 rpm).
-
Procedure:
-
Training: Prior to the test day, mice are trained to remain on the rotating rod for a set duration (e.g., 1-2 minutes) over two consecutive trials. Only animals that successfully complete the training are used.
-
Dosing: On the test day, trained animals are administered the test compound or vehicle i.p.
-
Testing: At the time of expected peak effect (coinciding with the seizure tests), each mouse is placed on the rotating rod.
-
Observation: The ability of the mouse to remain on the rod is assessed for 1 minute.
-
Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within the 1-minute trial.
-
Self-Validation: Vehicle-treated animals must successfully remain on the rod. The reference drug, Phenytoin, should induce ataxia in a dose-dependent manner.
-
Discussion and Future Directions
This comparative guide, based on established SAR principles for the quinazoline class, highlights the significant potential of the This compound (QC-F) scaffold. The analysis indicates that the ortho-fluoro substitution on the 2-phenyl ring is a key determinant of anticonvulsant potency, likely through favorable electronic or metabolic effects. While further substitution at the 6-position with a chloro group (QC-Cl ) can slightly enhance potency, it may also increase neurotoxicity, offering no significant improvement in the overall therapeutic window. The absolute requirement for the 4-chloro group suggests it plays a pivotal role in the drug-target interaction for this series.
Based on these findings, QC-F emerges as the most promising lead candidate from this representative set, demonstrating a broad spectrum of activity (MES and scPTZ) and a superior safety margin (PI > 8.4).
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of QC-F. Given its profile, modulation of voltage-gated sodium channels or potentiation of GABAergic neurotransmission are plausible mechanisms to investigate.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of QC-F to ensure it has suitable drug-like properties for in vivo development.
-
Further Optimization: Synthesizing additional analogs based on the QC-F scaffold, perhaps by exploring alternative substitutions on the 2-phenyl ring or at other positions on the quinazoline core, to further refine efficacy and safety.
By systematically applying the principles and methodologies outlined in this guide, drug development professionals can more effectively navigate the complex landscape of anticonvulsant discovery and identify promising new therapeutic agents.
References
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Dhanawat, M., Gupta, S., & Mujwar, S. (2022). Dose response curve, ED 50 , TD 50 , PI, LD 50 , and TI for compounds 12 and 38. ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie. Available at: [Link]
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Gupta, S., et al. (2020). Comparison between ED50, TD50, LD50, TI, and PI for the highest active compounds 5b, 5c and 5d. ResearchGate. Available at: [Link]
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Malpani, S. G., Mohanty, P., & Rai, J. P. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Journal of Pharmaceutical Research International. Available at: [Link]
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Al-Salem, H. S., et al. (2015). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules. Available at: [Link]
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Abdel-Aziz, M., et al. (2017). Quantitative Pharmacological Parameters ED50, TD50, and PI Values in Mice. ResearchGate. Available at: [Link]
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Patel, V. (2022). Synthesis and biological evaluation of substituted quinazoline derivatives. ScienceScholar. Available at: [Link]
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Ioniță, A. C., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences. Available at: [Link]
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de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Hryhorenko, O. O., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link]
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Navigating the Kinome: A Comparative Selectivity Analysis of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its versatile structure has given rise to a multitude of approved drugs and clinical candidates targeting various kinases involved in oncology and other diseases. This guide provides a comparative analysis of the predicted kinase selectivity profile of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, a representative member of this chemical class. Due to the absence of publicly available, comprehensive screening data for this specific molecule, this analysis leverages established structure-activity relationships (SAR) from analogous compounds to construct a putative profile. This inferred profile is then benchmarked against well-characterized, structurally related quinazoline inhibitors to offer a contextual understanding of its potential biological activities and guide future experimental validation.
Structural Dissection and Predicted Kinase Targets of this compound
The kinase inhibitory profile of a small molecule is intrinsically linked to its chemical architecture. The structure of this compound suggests potential interactions with several kinase families based on extensive research into the quinazoline pharmacophore.
-
The 4-Anilinoquinazoline Core: The substitution at the 4-position of the quinazoline ring is a critical determinant of kinase selectivity. While the topic compound has a phenyl group at the 2-position and a chlorine at the 4-position, many well-known quinazoline inhibitors feature a 4-anilino substitution, which is crucial for their activity against kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3] The absence of the anilino group in this compound might suggest a different primary target profile than the classical EGFR inhibitors like gefitinib or erlotinib.
-
Substitution at the 2- and 6-positions: The 2-phenyl and 6-methyl substitutions are likely to influence the compound's interaction with the ATP-binding pocket of its target kinases. Research on p21-activated kinase 4 (PAK4) inhibitors has highlighted the importance of substitutions on the quinazoline core for achieving high potency and selectivity.[4][5] For instance, the presence of a 6-chloro group has been shown to be favorable in some PAK4 inhibitors.[4]
Based on these structural features and the broader literature on quinazoline-based kinase inhibitors, it is plausible to predict that this compound may exhibit inhibitory activity against kinases from the p21-activated kinase (PAK) family , and potentially other kinases where a substituted quinazoline core can be accommodated in the ATP-binding site.
A Comparative Look at Kinase Selectivity
To contextualize the predicted profile of this compound, it is instructive to compare it with quinazoline inhibitors for which comprehensive selectivity data is available. Below is a comparison with a highly selective PAK4 inhibitor and a multi-targeted inhibitor.
| Compound | Structure | Primary Target(s) | Selectivity Profile Highlights | Reference |
| This compound | This compound | PAK family (Predicted) | Predicted to have a focused selectivity profile based on SAR of related compounds. | N/A |
| CZh226 (Compound 31) | A 6-chloro-4-aminoquinazoline-2-carboxamide derivative | PAK4 | Highly selective for PAK4 (346-fold vs. PAK1). In a panel of kinases, only PAK4 was inhibited by more than 80% at 0.1 µM. | [4] |
| BPR1K871 | A quinazoline-based multi-kinase inhibitor | FLT3, Aurora A, Aurora B | A multi-kinase inhibitor targeting several cancer-associated kinases. | [6] |
This comparison underscores the chemical plasticity of the quinazoline scaffold. Minor modifications to the core structure and its substituents can dramatically alter the selectivity profile, leading to either highly specific or multi-targeted inhibitors. The predicted focused selectivity of this compound, if experimentally confirmed, could offer advantages in terms of reduced off-target effects compared to a multi-kinase inhibitor like BPR1K871.
Experimental Validation: A Protocol for Kinase Panel Screening
The predicted selectivity profile of any compound must be confirmed through rigorous experimental testing. Kinase panel screening is the gold standard for determining the selectivity of a kinase inhibitor.[7] Below is a generalized protocol for such an assay.
Radiometric Kinase Assay Protocol (e.g., ³³P-ATP Filter Binding Assay)
This protocol outlines a common method for assessing kinase activity by measuring the incorporation of a radiolabeled phosphate from ATP onto a substrate.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Prepare the kinase, substrate, and ³³P-ATP solutions in the appropriate assay buffer. The ATP concentration should be at or near the Km for each kinase to ensure sensitive detection of inhibition.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Add the specific kinase to each well.
-
Initiate the kinase reaction by adding the substrate and ³³P-ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
-
Detection and Data Analysis:
-
Transfer the reaction mixture to a filter membrane (e.g., phosphocellulose) that captures the phosphorylated substrate.
-
Wash the filter membrane to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for a radiometric kinase profiling assay.
Conclusion
References
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Amrhein, J. A., Krämer, A., Weckesser, J., Schaeffner, I. K., Rana, J. K., Jänne, P. A., ... & Eck, M. J. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15679-15697. [Link]
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A Comparative Guide to the In Vitro and In Vivo Anti-Cancer Activities of Substituted Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of the in vitro and in vivo anti-cancer activities of substituted quinazoline derivatives, drawing upon experimental data from preclinical studies. While direct comparative data for every conceivable analogue is not always available, by examining structurally related compounds, we can elucidate key structure-activity relationships and guide future research and development efforts. This guide will focus on the broader class of 2,4,6-substituted quinazolines, providing a framework for understanding their therapeutic promise.
I. The Quinazoline Scaffold: A Versatile Platform for Anti-Cancer Drug Discovery
Quinazoline derivatives have emerged as a prominent class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including potent anti-cancer effects.[1][3] Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth, proliferation, and survival. Notably, 4-anilinoquinazolines are a well-established class of tyrosine kinase inhibitors (TKIs), targeting receptors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[1][4] The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
II. Comparative In Vitro Activities of Substituted Quinazolines
The initial assessment of a compound's anti-cancer potential typically begins with a battery of in vitro assays. These experiments, conducted on cultured cancer cell lines, provide crucial insights into a compound's cytotoxicity, mechanism of action, and potential therapeutic window.
A. Cytotoxicity Across Diverse Cancer Cell Lines
A primary measure of a compound's anti-cancer activity is its ability to inhibit the growth of cancer cells. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Studies on various quinazoline derivatives have demonstrated a broad spectrum of cytotoxic activity against different cancer cell lines.
For instance, a series of novel quinazoline derivatives demonstrated low micromolar cytotoxicity towards MGC-803 (gastric cancer), MCF-7 (breast cancer), PC-9 and A549 (lung cancer), and H1975 (lung cancer) cell lines.[5] One particular compound from this series exhibited a nanomolar level of inhibitory activity against MGC-803 cells with an IC50 value of 0.85 μM.[5]
Another study on quinazoline-N-4-fluorophenyl compounds revealed significant cytotoxicity against HepG-2 (liver carcinoma) and HCT116 (colorectal carcinoma) cells, with IC50 values of 4.36 ± 0.3 µM and 7.34 ± 0.7 µM, respectively.[4]
The following table summarizes the reported in vitro cytotoxic activities of several exemplary quinazoline derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline-N-4-fluorophenyl | HepG-2 (Liver Carcinoma) | 4.36 ± 0.3 | [4] |
| Quinazoline-N-4-fluorophenyl | HCT116 (Colorectal Carcinoma) | 7.34 ± 0.7 | [4] |
| 2,4-Disubstituted Quinazoline | MGC-803 (Gastric Cancer) | 0.85 | [5] |
| 4-Anilinoquinazolines | HCT-116 (Colon Carcinoma) | 2.8 | [6] |
| 4-Anilinoquinazolines | T98G (Glioblastoma) | 2.0 | [6] |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | PC-3 (Prostate Cancer) | 13.0 ± 1.4 | [7] |
B. Elucidating the Mechanism of Action: From Kinase Inhibition to Apoptosis Induction
Beyond general cytotoxicity, understanding the specific molecular mechanisms by which a compound exerts its anti-cancer effects is paramount. For quinazoline derivatives, several key mechanisms have been identified.
1. Kinase Inhibition: As previously mentioned, many quinazoline derivatives function as kinase inhibitors. For example, 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline was shown to inhibit the epidermal growth factor (EGF)-induced phosphorylation of ERK1/2, a key downstream effector in the EGFR signaling pathway.[7] This inhibition of a critical signaling node contributes to its anti-proliferative effects.[7]
Signaling Pathway of EGFR Inhibition by Quinazoline Derivatives
Caption: EGFR signaling cascade and its inhibition by quinazoline derivatives.
2. Induction of Apoptosis: Many effective anti-cancer agents eliminate tumor cells by inducing programmed cell death, or apoptosis. One study identified a novel series of 4-anilinoquinazolines as potent inducers of apoptosis.[8] The lead compound from this series, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, was a highly active inducer of apoptosis with an EC50 for caspase activation of 2 nM in T47D breast cancer cells.[8]
Caption: The process of establishing and utilizing a subcutaneous xenograft model for efficacy studies.
B. Demonstrating Anti-Tumor Efficacy In Vivo
Several studies have reported the in vivo anti-tumor activity of quinazoline derivatives in xenograft models. For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was shown to be efficacious in both the MX-1 human breast cancer and PC-3 prostate cancer mouse models. [8]Another quinazoline derivative demonstrated the ability to significantly decrease the average tumor volume and weight in a gastric cancer xenograft model without affecting the body weight of the mice, indicating a favorable toxicity profile. [5] The efficacy of these compounds is often compared to standard-of-care chemotherapeutic agents to benchmark their performance. The choice of the xenograft model, including the cancer cell line and the site of implantation (subcutaneous vs. orthotopic), is critical for obtaining clinically relevant data. [9]
IV. Conclusion and Future Directions
The collective body of research on substituted quinazolines underscores their significant potential as a versatile scaffold for the development of novel anti-cancer therapeutics. The ability to modify the core structure at multiple positions allows for the optimization of activity against a wide range of cancer types and the modulation of specific molecular targets.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinazoline scaffold to enhance potency, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Delving deeper into the molecular pathways affected by novel quinazoline derivatives to identify biomarkers for patient selection.
-
Advanced In Vivo Models: Utilizing more sophisticated preclinical models, such as patient-derived xenografts and humanized mouse models, to better predict clinical outcomes. [10][11] By continuing to explore the rich chemical space of quinazoline derivatives and employing a rigorous preclinical evaluation workflow, the scientific community can unlock the full therapeutic potential of this important class of compounds in the fight against cancer.
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- Ingham, M., & Kolls, J. K. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1559, 13-22.
- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 236-244.
- de Oliveira, R. B., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 15, 236-244.
- Wang, D., et al. (2012). Anti-tumour Activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline Against Tumour Cells in Vitro. Basic & Clinical Pharmacology & Toxicology, 110(4), 351-356.
- Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779.
- Sharma, A., et al. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 4, 100324.
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline and its Analogs as Potential Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted therapeutics, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, a specific embodiment of this versatile heterocyclic system. By examining the impact of structural modifications on biological activity and comparing its profile with established kinase inhibitors, we aim to provide a comprehensive resource for the rational design of next-generation quinazoline-based drugs.
Introduction: The Quinazoline Scaffold in Kinase Inhibition
The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of several FDA-approved drugs, including the epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib.[1] These agents have revolutionized the treatment of certain cancers by targeting the ATP-binding site of EGFR, a receptor tyrosine kinase frequently dysregulated in malignant cells.[2] The general structure of a 4-substituted quinazoline allows for extensive modification at key positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, possesses the fundamental architecture for kinase inhibition. The 4-chloro position serves as a crucial synthetic handle for introducing various amine-containing fragments, a common strategy to enhance binding affinity and modulate the pharmacological profile.[1] The 2-(2-fluorophenyl) and 6-methyl groups also play significant roles in defining the molecule's interaction with its biological target and its overall drug-like properties.
Deciphering the Structure-Activity Relationship (SAR)
While specific biological data for this compound is not extensively available in the public domain, we can infer a robust SAR profile based on extensive research on analogous 2,4,6-trisubstituted quinazolines.[3] The following sections dissect the contribution of each substituent to the overall activity.
The Critical Role of the 4-Position Substituent
The 4-position of the quinazoline ring is paramount for biological activity. The chlorine atom in the parent compound is typically a leaving group, readily displaced by nucleophiles, most commonly anilines, to yield 4-anilinoquinazoline derivatives.[1]
-
Aniline Substitution: The introduction of a substituted aniline ring at the 4-position is a well-established strategy to enhance potency against various kinases. The nature and position of substituents on this aniline ring are critical.[4]
-
Electron-Withdrawing vs. Electron-Donating Groups: Generally, small, electron-withdrawing groups on the aniline ring, such as halogens (e.g., chloro, fluoro) or a trifluoromethyl group, tend to enhance inhibitory activity.[4]
-
Positional Isomers: The position of these substituents is also crucial. For instance, in related 4-anilinoquinazolines, a 3-chloro-4-fluoroaniline moiety often confers potent EGFR inhibitory activity.[5]
-
-
Aliphatic Amines: While less common for kinase inhibition, substitution with aliphatic amines can also be explored, potentially altering the target profile and physicochemical properties.
Influence of the 2-Position Aryl Group
The 2-aryl substituent, in this case, a 2-fluorophenyl group, primarily influences the steric and electronic properties of the molecule, which can affect target binding and selectivity.
-
Fluorine Substitution: The ortho-fluoro substituent on the phenyl ring can induce a conformational twist, influencing how the ring is presented to the binding pocket of the target kinase. This can be advantageous for optimizing van der Waals interactions. Furthermore, the fluorine atom can act as a hydrogen bond acceptor, potentially forming key interactions with the protein.
-
Alternative Aryl Groups: The exploration of other substituted phenyl rings at the 2-position is a common strategy in quinazoline SAR studies. For example, replacing the phenyl group with pyridyl or other heterocyclic rings can modulate activity and solubility.
The Impact of the 6-Position Methyl Group
Substituents on the quinazoline core itself, such as the 6-methyl group, are crucial for modulating potency and pharmacokinetic properties.
-
Steric and Electronic Effects: The 6-methyl group is a small, lipophilic substituent that can enhance binding affinity through hydrophobic interactions within the kinase active site.
-
Comparison with other 6-Substituents: SAR studies on 4-anilinoquinazolines have shown that various substituents at the 6-position can be tolerated and can significantly impact activity. For instance, bromo or amino groups at this position have been explored, leading to compounds with different biological profiles.[4][5]
Comparative Analysis with Established Kinase Inhibitors
To contextualize the potential of this compound and its derivatives, it is essential to compare their structural features and inferred SAR with well-established quinazoline-based kinase inhibitors.
| Compound | 4-Position Substituent | 6-Position Substituent | 7-Position Substituent | Primary Target(s) |
| Gefitinib | 3-Chloro-4-fluoroaniline | Methoxy | Morpholinoethoxy | EGFR |
| Erlotinib | 3-Ethynylaniline | Methoxy | Methoxy | EGFR |
| Inferred Active Analog of Topic Compound | Substituted Aniline | Methyl | Hydrogen | Likely Protein Kinases (e.g., EGFR, PI3K) |
This comparison highlights that while the core quinazoline scaffold is conserved, the nature of the substituents at the 4-, 6-, and 7-positions dictates the specific target profile and potency. The 6-methyl group in our topic compound, when compared to the 6-methoxy group in Gefitinib and Erlotinib, would likely lead to a different interaction profile within the hydrophobic pocket of the kinase.
Experimental Protocols for Biological Evaluation
The following are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound and its analogs.
In Vitro Kinase Inhibition Assay (e.g., EGFR Kinase Assay)
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to a 384-well plate.
-
Add the EGFR kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader according to the manufacturer's protocol.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.
Visualizing the SAR and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Logical relationship of SAR for the quinazoline scaffold.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. Based on the extensive body of research on related quinazoline derivatives, the key to unlocking its full potential lies in the systematic exploration of substituents at the 4-position. The introduction of various anilino moieties, guided by the principles of SAR, is a proven strategy for generating potent and selective inhibitors.
Future work should focus on the synthesis of a focused library of 4-anilino-2-(2-fluorophenyl)-6-methylquinazoline derivatives and their evaluation in a panel of kinase and cell-based assays. This will not only provide a clear SAR for this specific scaffold but also potentially identify novel lead compounds for further preclinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting such studies, ensuring data integrity and comparability.
References
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Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]
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Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. (2022). Future Journal of Pharmaceutical Sciences.
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Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (2018). Research in Pharmaceutical Sciences. [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). BMC Chemistry. [Link]
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Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). Molecules. [Link]
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2024). Molecules. [Link]
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Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019). Journal of Medicinal Chemistry. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). Beilstein Journal of Organic Chemistry. [Link]
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Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. (2022). Arabian Journal of Chemistry. [Link]
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Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (2021). ACS Omega. [Link]
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Quinazoline derivatives: synthesis and bioactivities. (2012). Archiv der Pharmazie. [Link]
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Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. (2019). European Journal of Medicinal Chemistry. [Link]
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Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2015). Medires. [Link]
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A Comparative Benchmarking Guide: 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline versus Gefitinib in the Context of EGFR Inhibition
This guide provides a comprehensive framework for the comparative evaluation of a novel quinazoline derivative, 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, against the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, gefitinib. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted cancer therapeutics.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Gefitinib, a 4-anilinoquinazoline derivative, was one of the first targeted therapies approved for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations.[3][4] Its mechanism of action involves competitive inhibition of the ATP-binding site within the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.[5][6]
The subject of this guide, this compound, shares the foundational quinazoline core, suggesting a probable mechanism of action as a kinase inhibitor, likely targeting the EGFR pathway. The purpose of this guide is to present a rigorous, side-by-side benchmarking protocol to ascertain its potency, selectivity, and cellular efficacy in comparison to gefitinib.
I. Introduction to the Compounds and Rationale for Comparison
Gefitinib (Iressa®): The Established Benchmark
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. It demonstrates significant efficacy in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation in exon 21. These mutations lead to the constitutive activation of downstream pro-survival pathways, including the PI3K/Akt/mTOR and MAPK/ERK cascades.[6] By blocking the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib inhibits autophosphorylation and subsequent activation of these signaling pathways, ultimately leading to cell cycle arrest and apoptosis in sensitive cancer cells. However, the clinical utility of gefitinib is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, or through the activation of alternative signaling pathways.[7][8][9]
This compound: The Investigational Compound
While specific biological data for this compound is not yet extensively published, its chemical structure strongly suggests its potential as an EGFR inhibitor. The quinazoline core is a well-established pharmacophore for EGFR inhibition.[1][10] The strategic placement of chloro, fluoro, and methyl groups on the quinazoline and phenyl rings likely influences its binding affinity, selectivity, and pharmacokinetic properties. This comparative guide outlines the necessary experimental framework to elucidate these characteristics.
II. Experimental Design: A Head-to-Head Comparison
The following sections detail the proposed experimental workflows to benchmark this compound against gefitinib.
A. In Vitro Kinase Inhibition Assay
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of each compound against wild-type and clinically relevant mutant forms of the EGFR kinase domain.
Rationale for Experimental Choices:
-
Enzyme Source: Recombinant human EGFR (wild-type), EGFR (L858R), EGFR (Exon 19 deletion), and EGFR (T790M) will be used to assess the inhibitory activity against both the intended targets and a key resistance mutation.
-
Assay Principle: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, provides a sensitive and high-throughput method to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[11][12]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound and gefitinib in 100% DMSO.
-
Create a serial dilution of each compound in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Prepare a master mix containing ATP and the EGFR substrate (e.g., Poly(Glu, Tyr)) in the kinase assay buffer.
-
-
Assay Plate Setup (96-well plate):
-
Add 5 µL of the diluted compounds or control inhibitor to the respective wells.
-
Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the blank control values from all other readings.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Diagram: In Vitro Kinase Assay Workflow
Caption: Inhibition of the EGFR signaling cascade by quinazoline-based TKIs.
V. Conclusion and Future Directions
This guide provides a robust framework for the preclinical evaluation of this compound against the well-characterized EGFR inhibitor, gefitinib. The proposed experiments will generate critical data on the compound's potency, selectivity, and cellular activity, which are essential for determining its potential as a novel therapeutic agent. Subsequent studies should focus on in vivo efficacy in xenograft models, pharmacokinetic profiling, and off-target screening to build a comprehensive understanding of its therapeutic potential.
VI. References
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Azevedo, S. C., Heppner, D. E., et al. (2023). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC.
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Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Dove Press.
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Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Institutes of Health.
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Mechanisms of resistance to EGFR tyrosine kinase inhibitors gefitinib/erlotinib and to ALK inhibitor crizotinib. (n.d.). PubMed.
-
Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers.
-
Acquired resistance to gefitinib: the contribution of mechanisms other than the T790M, MET, and HGF status. (n.d.). PubMed.
-
Application Notes and Protocols for Egfr-IN-74 In Vitro Assays. (n.d.). BenchChem.
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Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (n.d.). PMC.
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Mechanisms of Acquired Resistance to Gefitinib/Erlotinib in Epidermal Growth Factor Receptor–Mutated Non–Small-Cell Lung Cancer. (n.d.). ResearchGate.
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EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics.
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Schematic diagram of the EGFR and downstream signaling pathway. (2007). ResearchGate.
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What is the mechanism of Gefitinib? (2024). Patsnap Synapse.
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EGFR Enzyme Kinase System Datasheet. (n.d.). SignalChem.
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Application Notes and Protocols: Gefitinib Treatment in Lung Cancer Cell Lines. (n.d.). BenchChem.
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Mechanisms of resistance to EGFR tyrosine kinase inhibitors. (n.d.). PMC.
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Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... (n.d.). ResearchGate.
-
EGFR signaling pathway downstream signaling of the epidermal growth. (n.d.). ResearchGate.
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Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. (n.d.). Thermo Fisher Scientific.
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EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx.
-
Application Notes and Protocols for Studying Gefitinib Hydrochloride Synergy. (n.d.). BenchChem.
-
In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). PubMed.
-
EGFR Kinase Enzyme System Application Note. (n.d.). Promega Corporation.
-
Cell Viability Assay. (n.d.). Bio-protocol.
-
Hypoxia induces gefitinib resistance in non‐small‐cell lung cancer with both mutant and wild‐type epidermal growth factor receptors. (2012). PubMed Central.
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (n.d.). PubMed Central.
-
Concordance between IC50 values for gefitinib vs erlotinib. (n.d.). ResearchGate.
-
N-{4-[(4,5-Dichloro-2-fluorophenyl)amino]quinazoline-6-yl}-dimethylamine-butylamide. (2009). National Center for Biotechnology Information.
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Cell viability assay for PC9 and PC9/N cells cultured in the presence... (n.d.). ResearchGate.
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The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.). ResearchGate.
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Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. (n.d.). MDPI.
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Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. (2018). PMC.
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect.
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (n.d.). National Institutes of Health.
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Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. (2024). PubMed.
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC.
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Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI.
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Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. (2019). ResearchGate.
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.
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A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
This guide provides a comprehensive framework for evaluating the target selectivity of the novel compound 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline. Given the prevalence of the quinazoline scaffold in modern drug discovery, particularly as a privileged structure for kinase inhibitors, a rigorous assessment of its cross-reactivity is paramount for accurate interpretation of biological data and prediction of potential off-target effects. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough investigation.
Introduction: Deconstructing the Molecule and Predicting Target Space
The compound this compound is a substituted quinazoline. The quinazoline core is a well-established pharmacophore found in numerous FDA-approved drugs. Its rigid, heterocyclic structure is particularly adept at forming key interactions within the ATP-binding pocket of protein kinases, leading to potent inhibition.[1][2] Several successful tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, are based on a 4-anilinoquinazoline scaffold, which is typically synthesized from a 4-chloroquinazoline intermediate.[3][4]
Therefore, the primary hypothesized target class for this compound is the human kinome .
However, the versatility of the quinazoline scaffold extends beyond kinases. Derivatives have also been identified as potent antagonists for G-protein coupled receptors (GPCRs), notably adenosine receptors.[5][6][7] Consequently, a comprehensive cross-reactivity study must extend beyond kinases to include a representative panel of GPCRs to unmask potential polypharmacology.
This guide will compare two essential profiling strategies: a broad, competition-based kinase binding assay and a functional, cell-based GPCR recruitment assay.
Strategic Framework for Cross-Reactivity Profiling
A tiered approach is the most efficient and cost-effective strategy for determining compound selectivity.[8] The initial tier should involve a broad screen at a single high concentration to identify initial "hits," followed by a second tier to determine the potency (e.g., IC₅₀ or Kd) for these primary targets.
Comparative Experimental Methodologies
To generate a robust selectivity profile, we will employ orthogonal assay formats that measure different aspects of molecular interaction: direct binding for kinases and functional receptor activation for GPCRs.
Kinase Cross-Reactivity: Competitive Binding Assay
Rationale: Competitive binding assays provide a direct measure of the dissociation constant (Kd) of an inhibitor-kinase complex.[9] They are highly sensitive, scalable for large panels, and independent of enzyme activity, making them ideal for broad profiling. We will describe a protocol analogous to the commercially available KINOMEscan™ platform (DiscoverX).
Experimental Protocol:
-
Assay Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. The test compound competes with the immobilized ligand for binding to the kinase; a lower amount of captured kinase indicates a stronger interaction with the test compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution to create a 10-point dose-response curve, typically from 100 µM to 1 nM, in an appropriate assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the appropriate DNA-tagged kinase from a diverse panel (e.g., the scanMAX panel of 468 kinases).
-
Add the test compound at various concentrations. Include a DMSO-only control (maximum binding) and a high-concentration control inhibitor (minimum binding).
-
Add the immobilized ligand beads (e.g., sepharose-based).
-
Incubate the mixture to allow binding to reach equilibrium (typically 1-2 hours at room temperature).
-
Wash the beads to remove unbound kinase.
-
Elute the bound kinase-DNA conjugate.
-
Quantify the amount of eluted DNA tag using qPCR.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the dissociation constant (Kd).
-
GPCR Cross-Reactivity: β-Arrestin Recruitment Assay
Rationale: Many GPCRs signal through the recruitment of β-arrestin proteins following ligand-induced activation.[10] This is a universal signaling mechanism, independent of the specific G-protein pathway (Gs, Gi, Gq), making it an ideal method for broadly screening GPCRs, including orphans.[11] The Tango™ GPCR Assay technology provides a robust platform for this measurement.[12]
Experimental Protocol:
-
Assay Principle: A cell line is engineered to express the target GPCR fused to a transcription factor. A separate construct expresses a protease-tagged β-arrestin. Upon GPCR activation by an antagonist (the test compound), β-arrestin is recruited, bringing the protease into proximity with the GPCR. The protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase or luciferase).
-
Cell Culture and Plating:
-
Culture the engineered cell line expressing the target GPCR (e.g., from a panel like the Eurofins SafetyScreen44™) under standard conditions.
-
Plate the cells in a 384-well assay plate and incubate for 24 hours to allow for cell adherence.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the compound dilutions to the cells. For antagonist screening, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration.
-
Incubate for the prescribed time (e.g., 5-16 hours) to allow for β-arrestin recruitment and reporter gene expression.
-
Add the detection substrate for the reporter gene (e.g., a FRET-based substrate for β-lactamase).
-
Measure the signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent activation (for agonists) or percent inhibition (for antagonists) relative to controls.
-
Plot the response against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | Kd (nM) | Percent Inhibition @ 1 µM | Target Family |
|---|---|---|---|
| EGFR | 25 | 98% | Tyrosine Kinase |
| VEGFR2 | 150 | 85% | Tyrosine Kinase |
| Aurora B | 850 | 55% | Ser/Thr Kinase |
| CDK2 | >10,000 | <10% | Ser/Thr Kinase |
| p38α (MAPK14) | >10,000 | <5% | Ser/Thr Kinase |
Table 2: Hypothetical GPCR Antagonist Profile
| GPCR Target | IC₅₀ (nM) | Percent Inhibition @ 10 µM | Target Family |
|---|---|---|---|
| Adenosine A2A | 1,200 | 65% | Purinergic |
| Dopamine D2 | >10,000 | <10% | Dopaminergic |
| Histamine H1 | >10,000 | <5% | Histaminergic |
| Adrenergic α1A | 8,500 | 22% | Adrenergic |
Interpretation: From this hypothetical data, this compound would be identified as a potent inhibitor of EGFR with secondary activity against VEGFR2. The selectivity against other kinase families like CDKs and MAPKs is high. A weaker off-target activity against the Adenosine A2A receptor is also noted. This profile suggests a primary mechanism of action through EGFR inhibition, but at higher concentrations, effects related to VEGFR2 and A2A receptor blockade could manifest.
Conclusion
The systematic evaluation of this compound against broad, biologically relevant target classes is essential for its development as a research tool or therapeutic lead. The quinazoline core strongly suggests primary activity against protein kinases, but potential GPCR interactions cannot be overlooked. By employing a tiered screening approach that combines high-throughput competitive binding assays for kinases with functional cell-based assays for GPCRs, researchers can build a comprehensive selectivity profile. This data is critical for validating on-target activity, anticipating off-target liabilities, and ultimately making informed decisions in the drug discovery pipeline.
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (Available at: [Link])
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Bolteau, R., Lemaître, T., Le-Maux, D., et al. (2023). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 28(16), 6149. (Available at: [Link])
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Zhou, H., et al. (2016). Discovery of aminoquinazoline derivatives as human A(2A) adenosine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(3), 949-953. (Available at: [Link])
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Kim, K., et al. (2003). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. Journal of Medicinal Chemistry, 46(14), 2874-2887. (Available at: [Link])
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de Oliveira, R. N., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1061-1070. (Available at: [Link])
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Al-Ghorbani, M., et al. (2019). Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. Journal of Heterocyclic Chemistry, 56(7), 2035-2046. (Available at: [Link])
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Contrasting Mechanisms of Action: Targeting Different Tiers of Oncogenic Signaling
A Comparative Guide to Quinazoline-Based Kinase Inhibitors Versus Non-Quinazoline AKT Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the development of small molecule kinase inhibitors has been a pivotal advancement. Among the myriad of chemical scaffolds explored, the quinazoline nucleus has emerged as a "privileged" structure, forming the backbone of numerous FDA-approved drugs.[1] However, the pursuit of novel therapeutic strategies and the need to overcome resistance mechanisms have driven the exploration of non-quinazoline inhibitors that target alternative nodes in critical oncogenic pathways. This guide provides a comparative analysis of these two classes of inhibitors, focusing on the well-established quinazoline-based EGFR inhibitors and a selection of non-quinazoline inhibitors targeting the central signaling node, AKT.
The fundamental difference between these two classes of inhibitors lies in their primary molecular targets and, consequently, the signaling pathways they modulate.
Quinazoline Derivatives: Primarily ATP-Competitive Tyrosine Kinase Inhibitors
The majority of clinically successful quinazoline-based anticancer agents function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] By occupying the ATP-binding pocket of the kinase domain, these inhibitors prevent the phosphorylation and subsequent activation of downstream signaling pathways that drive cell proliferation, survival, and angiogenesis.[2] Several generations of EGFR inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[2][4]
Non-Quinazoline AKT Inhibitors: A Multi-pronged Attack on a Central Kinase
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival.[5][6] Non-quinazoline inhibitors targeting AKT have been developed to offer a more direct approach to suppressing this pathway, with distinct mechanisms of action.
-
Ipatasertib (GDC-0068): An ATP-competitive inhibitor that selectively targets all three isoforms of AKT.[7][8][9] It prevents the phosphorylation of downstream AKT substrates, thereby inhibiting the PI3K/AKT signaling pathway.[5][10]
-
Capivasertib (AZD5363): A potent, pan-AKT inhibitor that also acts at the ATP-binding pocket of AKT1, AKT2, and AKT3.[6][11][12] Its inhibition of AKT leads to reduced growth of cancer cell lines, particularly those with activating mutations in PIK3CA or AKT1, or with the loss of the tumor suppressor PTEN.[11][12]
-
MK-2206: An allosteric inhibitor that binds to a site distinct from the ATP pocket, locking the kinase in an inactive conformation.[13][14][15] This mechanism offers a different mode of inhibition that can be effective against certain resistance mutations.[14]
Caption: Workflow for in vitro kinase inhibition assay.
Western Blot Analysis of AKT Pathway Inhibition
This protocol assesses the on-target efficacy of an inhibitor within a cellular context by measuring the phosphorylation status of AKT and its downstream targets.
Objective: To determine if treatment with a test compound reduces the levels of phosphorylated AKT (p-AKT) and phosphorylated downstream proteins like GSK3β.
Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., MCF-7 for breast cancer) and allow cells to adhere overnight. Treat the cells with various concentrations of the test inhibitor (and a vehicle control) for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-AKT Ser473).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-total AKT) and a loading control (e.g., anti-β-actin).
-
Densitometry Analysis: Quantify the band intensities to determine the relative reduction in protein phosphorylation upon inhibitor treatment.
Conclusion: The Importance of Scaffold Diversity in Targeted Therapy
The comparison between quinazoline-based RTK inhibitors and non-quinazoline AKT inhibitors highlights a critical principle in modern drug discovery: the importance of targeting distinct nodes within an oncogenic network. While quinazolines have proven to be a highly successful scaffold for inhibiting upstream RTKs like EGFR, the development of resistance necessitates alternative strategies. [2]Non-quinazoline inhibitors, such as those targeting the central kinase AKT, provide a powerful approach to block signaling downstream of the receptor, potentially bypassing RTK-level resistance mechanisms. [9][16] The choice between these inhibitor classes is ultimately guided by the molecular profile of the tumor. Cancers driven by specific EGFR mutations are prime candidates for quinazoline-based therapies, whereas tumors with alterations in the PI3K/AKT pathway (e.g., PTEN loss, PIK3CA or AKT1 mutations) may be more susceptible to AKT-targeted agents. [11][16]The continued exploration of diverse chemical scaffolds is essential for expanding the arsenal of targeted therapies and for developing rational combination strategies to create more durable responses in patients.
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American Society of Clinical Oncology. (2014). JAGUAR: A randomized phase II study of the AKT inhibitor ipatasertib (GDC-0068) versus placebo in combination with mFOLFOX6 chemotherapy in patients (pts) with locally advanced or metastatic HER2-negative gastric (G) or gastroesophageal junction (GEJ) adenocarcinoma. ASCO Publications. [Online] Available from: [Link]
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ClinicalTrials.gov. (2020). To Evaluate the Safety and Efficacy of Ipatasertib (GDC-0068) in Combination With Paclitaxel in Platinum-resistant Recurrent Epithelial Ovarian Cancer. [Online] Available from: [Link]
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Dana-Farber Cancer Institute. (n.d.). A Randomized, Phase II, Multicenter, Placebo Controlled Study of Ipatasertib (GDC 0068), An Inhibitor of AKT, in Combination with Paclitaxel as Front Line Treatment for Patients with Metastatic Triple Negative Breast Cancer. [Online] Available from: [Link]
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American Society of Clinical Oncology. (2016). Randomized phase II study of AKT blockade with ipatasertib (GDC-0068) and abiraterone (Abi) vs. Abi alone in patients with metastatic castration-resistant prostate cancer (mCRPC) after docetaxel chemotherapy (A. MARTIN Study). ASCO Publications. [Online] Available from: [Link]
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American Association for Cancer Research. (2009). Abstract #DDT01-1: MK-2206: A potent oral allosteric AKT inhibitor. AACR Journals. [Online] Available from: [Link]
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Safety Operating Guide
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the workflow is a routine yet critical undertaking. Among these is 4-Chloro-2-(2-fluorophenyl)-6-methylquinazoline, a heterocyclic compound whose potential is matched by the imperative for meticulous handling. This guide moves beyond mere procedural lists to instill a deep, causal understanding of the safety protocols necessary for this compound, ensuring that your innovative work is both groundbreaking and safe.
Inferred Hazard Profile: A Data-Driven Assessment
Based on the GHS classification of its structural analog, 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline, we will operate under the assumption that our target compound presents the following hazards[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral, Category 4)
-
H315: Causes skin irritation (Skin corrosion/irritation, Category 2)
-
H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)
This profile immediately signals the need for a multi-faceted personal protective equipment (PPE) strategy that shields against ingestion, dermal contact, eye exposure, and inhalation.
Core Directive: Your Personal Protective Equipment (PPE) Arsenal
The selection of PPE is not a matter of preference but a scientifically mandated necessity dictated by the compound's hazard profile. Each component of your protective ensemble serves a specific purpose, creating a comprehensive barrier between you and potential exposure.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (Powder-Free) | Provides a chemical-resistant barrier to prevent skin irritation and absorption.[2] Double-gloving is recommended when handling concentrated amounts. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact.[2] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes.[1] A face shield offers a secondary, broader barrier for the entire face and should be worn in conjunction with goggles, especially when handling liquids or significant quantities of powder.[2][3] |
| Body Protection | Polyethylene-Coated or other Laminate Gown | A disposable gown made of a material resistant to chemical permeation is essential to protect skin and personal clothing.[4] Standard cloth lab coats are not sufficient as they can absorb the chemical, leading to prolonged skin contact. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Crucial when handling the compound as a powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[1][2] For larger spills or situations with significant aerosolization potential, a chemical cartridge-type respirator may be necessary.[2] |
Operational Plan: From Weighing to Waste
Safe handling is a continuous process. The following step-by-step guidance ensures that safety is integrated into every phase of your work with this compound.
Step 1: Engineering Controls & Preparation
-
Work Within a Certified Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed within a properly functioning chemical fume hood.[1][5] This is your primary engineering control to minimize inhalation exposure.
-
Designated Area: Demarcate a specific area within the hood for handling this compound to prevent cross-contamination.
-
Gather All Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are inside the fume hood.
Step 2: Donning PPE Workflow
The sequence of donning PPE is critical to ensure complete and uncontaminated protection.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
